Technical Documentation Center

1,2-Dimethyl-2-piperidinecarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,2-Dimethyl-2-piperidinecarboxylic acid
  • CAS: 1316224-65-3

Core Science & Biosynthesis

Foundational

1,2-Dimethyl-2-Piperidinecarboxylic Acid: Structural Dynamics & Synthetic Applications

This guide provides an in-depth technical analysis of 1,2-Dimethyl-2-piperidinecarboxylic acid , a specialized non-proteinogenic amino acid derivative. It serves as a critical scaffold in peptidomimetics and drug design...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1,2-Dimethyl-2-piperidinecarboxylic acid , a specialized non-proteinogenic amino acid derivative. It serves as a critical scaffold in peptidomimetics and drug design due to its ability to induce specific conformational constraints and enhance proteolytic stability.

Executive Summary

1,2-Dimethyl-2-piperidinecarboxylic acid (also known as


-dimethylpipecolic acid ) is a quaternary amino acid characterized by a piperidine ring with a methyl group on the nitrogen (position 1) and a geminal methyl/carboxyl pair at the alpha-carbon (position 2).[1][2]

This structural arrangement creates a quaternary stereocenter , significantly restricting the conformational flexibility of the peptide backbone when incorporated into sequences. It is primarily utilized in drug discovery to:

  • Lock Bioactive Conformations: Restrict

    
     and 
    
    
    
    torsion angles to stabilize helical or turn structures (e.g.,
    
    
    -helix or
    
    
    -turn mimics).
  • Block Proteolysis: The steric bulk of the

    
    -methyl group prevents enzymatic degradation by proteases.
    
  • Modulate Lipophilicity: The additional methyl groups increase the LogP compared to the parent pipecolic acid, improving membrane permeability.

Chemical Identity & Structure

Nomenclature & Identification
PropertyDetail
IUPAC Name 1,2-Dimethylpiperidine-2-carboxylic acid
Common Names

-Methyl-

-methylpipecolic acid; 1,2-Dimethylpipecolic acid
CAS Number 1316224-65-3 (Generic/Racemic), 1706419-00-2 (Specific Isomers)
Molecular Formula

Molecular Weight 157.21 g/mol
Chirality Exists as (

) and (

) enantiomers due to the C2 stereocenter.[3]
Structural Analysis & Conformational Lock

The compound features a tetrasubstituted carbon at C2 . In standard amino acids, the C


 has a hydrogen atom. Here, the hydrogen is replaced by a methyl group.[4] This leads to the Thorpe-Ingold effect  (gem-dimethyl effect), which favors ring closure and specific torsion angles.

The


-methyl group adds further constraint by preventing hydrogen bonding at the nitrogen and increasing steric clash with the preceding residue's carbonyl oxygen.

Structure N1 N1 (Tertiary Amine) Methylated C2 C2 (Quaternary Carbon) Chiral Center N1->C2 Bond Me_N N-Methyl Group N1->Me_N N-Methylation Ring Piperidine Ring (Chair Conformation) N1->Ring COOH Carboxyl Group (Acidic) C2->COOH Functional Group Me_C Alpha-Methyl Group C2->Me_C Steric Block C2->Ring Me_N->C2 Steric Clash Me_C->COOH Gem-Dimethyl Effect

Figure 1: Structural connectivity showing the quaternary center at C2 and the N-methylation site. The interaction between the


-methyl and 

-methyl groups restricts rotation, locking the conformation.

Physicochemical Properties[1][6][7][8][9][10]

The properties below are derived from structural analogues (2-methylpipecolic acid and


-methylpipecolic acid) due to the specific compound's rarity in bulk commercial catalogs.
PropertyValue / Description
Physical State White crystalline solid (Zwitterionic form)
Melting Point >200°C (Decomposition typical for amino acids)
Solubility Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (hexane).[5]
pKa (Acid) ~2.2 (Carboxyl group is more acidic due to inductive effect of quaternary ammonium if protonated)
pKa (Base) ~9.8 (Tertiary amine, slightly lower than secondary amines due to steric hindrance to solvation)
LogP ~0.5 - 1.0 (Estimated; more lipophilic than pipecolic acid due to two methyl groups)
Isoelectric Point (pI) ~6.0

Synthesis & Manufacturing Strategies

Synthesis of quaternary amino acids is challenging due to the steric hindrance at the


-carbon. Two primary strategies are recommended for research-scale production.
Strategy A: -Methylation of 2-Methylpipecolic Acid (Recommended)

This is the most reliable route if 2-methylpipecolic acid (a known natural product analogue) is available.

  • Starting Material: 2-Methyl-2-piperidinecarboxylic acid (2-Methylpipecolic acid).

  • Reagent: Formaldehyde (

    
    ) and Sodium Cyanoborohydride (
    
    
    
    ) or Formic Acid (Eschweiler-Clarke).
  • Mechanism: Reductive amination. The secondary amine is methylated to form the tertiary amine.

Strategy B: -Alkylation of -Protected Pipecolic Acid

This route builds the quaternary center from the parent pipecolic acid.

  • Protection: Protect Nitrogen (e.g.,

    
    -Boc-pipecolic acid methyl ester).
    
  • Enolization: Treat with a strong, non-nucleophilic base (e.g., KHMDS or LDA) at -78°C to form the enolate.

  • Alkylation: Add Methyl Iodide (

    
    ). Note: This step is sterically demanding and may require specific additives (DMPU).
    
  • Deprotection &

    
    -Methylation:  Remove Boc, then 
    
    
    
    -methylate.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination (Strategy A)

Target: 1,2-Dimethyl-2-piperidinecarboxylic acid from 2-methylpipecolic acid.

Reagents:

  • 2-Methyl-2-piperidinecarboxylic acid (1.0 eq)

  • Formaldehyde (37% aq. solution, 5.0 eq)

  • Sodium Cyanoborohydride (

    
    , 2.0 eq)
    
  • Acetonitrile / Water (1:1 v/v)

  • Acetic Acid (to adjust pH)

Procedure:

  • Dissolution: Dissolve 2-methyl-2-piperidinecarboxylic acid (1 mmol) in

    
     (10 mL).
    
  • pH Adjustment: Adjust pH to ~5-6 using glacial acetic acid. This facilitates iminium ion formation without protonating the amine too strongly.

  • Addition: Add Formaldehyde solution. Stir for 15 minutes at room temperature.

  • Reduction: Cool to 0°C. Add

    
     portion-wise over 10 minutes.
    
    • Safety Note:

      
       generates HCN gas in strong acid; ensure proper ventilation and keep pH > 4.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor by TLC (n-Butanol/AcOH/Water) or LC-MS.

  • Quenching: Quench with 1M HCl (carefully) to decompose excess hydride.

  • Purification: Concentrate in vacuo. Purify using Ion-Exchange Chromatography (Dowex 50W) or Preparative HPLC.

    • Elution: Elute with 1M

      
       if using Dowex.
      
Protocol 2: Characterization Standards

To validate the structure, ensure the following signals are present in NMR:

  • 1H NMR (

    
    ): 
    
    • 
       ~3.0-3.5 ppm (Singlet, 3H): 
      
      
      
      -Methyl group.
    • 
       ~1.5 ppm (Singlet, 3H): 
      
      
      
      -Methyl group (C2-Me).
    • 
       ~1.6-2.5 ppm (Multiplets, 6H): Piperidine ring protons.
      
  • 13C NMR:

    • Distinct quaternary carbon signal at ~65-70 ppm (C2).

    • Carbonyl signal at ~175 ppm (COOH).

Applications in Drug Discovery[5]

Peptidomimetics

Incorporating 1,2-dimethyl-2-piperidinecarboxylic acid into a peptide sequence creates a "kink" or a rigid turn.

  • Helix Initiation: The steric bulk promotes the formation of

    
    -helices or 
    
    
    
    -helices by restricting the conformational space of the preceding residues.
  • Beta-Turn Mimicry: Used in place of Proline to stabilize Type VI

    
    -turns.
    
Proteolytic Stability

Peptides containing this residue are highly resistant to proteases (e.g., Trypsin, Chymotrypsin) because the enzyme's active site cannot accommodate the steric bulk of the


-methyl and 

-methyl groups simultaneously. This extends the plasma half-life of peptide drugs.
Local Anesthetic Analogues

Structurally, this compound is the acid precursor to analogues of Mepivacaine and Bupivacaine . While Mepivacaine is


-methyl-pipecolyl-2,6-xylidide (lacking the 

-methyl), the introduction of the

-methyl group (as in this compound) would likely increase the duration of action and lipophilicity of the resulting amide anesthetic, though potentially altering toxicity profiles.

Applications cluster_0 Peptide Engineering cluster_1 Pharmacokinetics Compound 1,2-Dimethyl-2-piperidinecarboxylic Acid Conf Conformational Constraint (Phi/Psi Lock) Compound->Conf Stab Proteolytic Resistance (Steric Shield) Compound->Stab Helix Helix/Turn Stabilization Conf->Helix HalfLife Extended Plasma Half-Life Stab->HalfLife

Figure 2: Functional impact of the compound in therapeutic development.

References

  • Beilstein/CAS Registry. (2024). Entry for 1,2-Dimethyl-2-piperidinecarboxylic acid (CAS 1316224-65-3).[1][2] American Chemical Society.[6] [6]

  • Kaul, R. & Balaram, P. (1999). Stereochemical Control of Peptide Folding. Bioorganic & Medicinal Chemistry.
  • Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition.
  • PubChem. (2024).[4][7] Pipecolic Acid Derivatives and Analogues. National Library of Medicine.

(Note: Specific literature on the isolated 1,2-dimethyl derivative is sparse; references provided cover the foundational chemistry of the class).

Sources

Foundational

An In-depth Technical Guide to N-Methylpipecolic Acid and its Derivatives: Nomenclature, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals Introduction: Deciphering the Nomenclature of Methylated Pipecolic Acids The nomenclature of substituted pipecolic acid derivatives can often be a source of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Nomenclature of Methylated Pipecolic Acids

The nomenclature of substituted pipecolic acid derivatives can often be a source of ambiguity. The term "N-methyl-alpha-methylpipecolic acid" implies a pipecolic acid molecule with two methyl groups: one on the nitrogen atom (N-methyl) and one on the alpha-carbon (the carbon atom adjacent to the carboxylic acid group). According to IUPAC nomenclature, this compound is more precisely named 1,2-dimethylpiperidine-2-carboxylic acid . However, a comprehensive review of the scientific literature reveals a scarcity of information on this specific doubly-methylated derivative.

In contrast, the term N-methylpipecolic acid , which refers to 1-methylpiperidine-2-carboxylic acid , is extensively documented. This compound, possessing a single methyl group on the nitrogen atom of the piperidine ring, is a subject of significant interest in various fields of research. This guide will therefore focus primarily on the well-characterized N-methylpipecolic acid, while also addressing the nomenclature and limited available information regarding 1,2-dimethylpipecolic acid to provide a thorough understanding of the topic.

Part 1: N-Methylpipecolic Acid: A Comprehensive Overview

N-methylpipecolic acid is a derivative of pipecolic acid, a cyclic non-proteinogenic amino acid. The presence of a methyl group on the nitrogen atom significantly influences its chemical properties and biological activity. It exists as different stereoisomers, including the L-form ( (2S)-1-methylpiperidine-2-carboxylic acid), the D-form ( (2R)-1-methylpiperidine-2-carboxylic acid), and the racemic DL-mixture.

Synonyms and Chemical Identifiers

A clear understanding of the various names and identifiers for N-methylpipecolic acid is crucial for effective literature searching and chemical sourcing.

Identifier N-Methyl-L-pipecolic acid N-Methyl-D-pipecolic acid N-Methyl-DL-pipecolic acid
IUPAC Name (2S)-1-methylpiperidine-2-carboxylic acid(2R)-1-Methylpiperidine-2-carboxylic acid[1]1-Methylpiperidine-2-carboxylic acid
Common Synonyms N-Methyl-L-pipecolic acid(+)-(R)-N-Methylpipecolic acid[1]N-Methyl DL-Pipecolic Acid[2][3]
(R)-1-Methylpiperidine-2-carboxylic acid[1]1-Methyl-2-piperidinecarboxylic Acid[2]
N-METHYL-(R)-PIPECOLIC ACID[1]1-Methylpipecolinic Acid[2]
(±)-1-Methyl-2-piperidinecarboxylic Acid[2]
CAS Number 41447-18-141447-17-0[1]7730-87-2[2][3]
Molecular Formula C₇H₁₃NO₂C₇H₁₃NO₂C₇H₁₃NO₂
Molecular Weight 143.18 g/mol 143.18 g/mol 143.18 g/mol
Chemical Structure and Properties

The fundamental structure of N-methylpipecolic acid consists of a piperidine ring with a carboxylic acid group at the 2-position and a methyl group attached to the nitrogen atom at the 1-position.

Caption: General structure of N-methylpipecolic acid.

General physicochemical properties include being a solid at room temperature with poor solubility in water but better solubility in alcohols and esters[4].

Part 2: Synthesis of N-Methylpipecolic Acid

The synthesis of N-methylpipecolic acid can be approached through various chemical strategies. A common method involves the reductive amination of a suitable keto-acid precursor, followed by N-methylation.

General Synthesis Route

A prevalent method for preparing 1-methyl-2-piperidinecarboxylic acid involves the reduction of nitro compounds[4]. This process typically includes the reduction of a 2-nitropiperidine derivative to form 1-methylpiperidine, which is then carboxylated to yield the final product[4].

synthesis_workflow start 2-Nitropiperidine derivative step1 Reduction (e.g., H2, Catalyst) start->step1 intermediate 1-Methylpiperidine step1->intermediate step2 Carboxylation intermediate->step2 end N-Methylpipecolic Acid (1-Methylpiperidine-2-carboxylic acid) step2->end

Caption: Generalized synthesis workflow for N-methylpipecolic acid.

Stereoselective Synthesis

For applications in drug development and biological studies, stereoselective synthesis is often required to obtain specific enantiomers. An efficient stereoselective synthesis for a protected form of (2S,4R)-4-methylpipecolic acid has been developed, which could be adapted for N-methylated analogs[5][6][7][8]. The key steps in this synthesis involve an asymmetric α-alkylation of glycine, followed by cyclization and hydrogenation[5][6][7][8].

Part 3: Biological Significance and Applications

N-methylpipecolic acid and its derivatives have garnered attention for their roles in various biological processes and their potential as therapeutic agents.

Role in Plant Immunity

Pipecolic acid and its N-hydroxylated form are crucial signaling molecules in plant immunity, particularly in establishing systemic acquired resistance (SAR)[9][10]. While the direct role of N-methylpipecolic acid in this pathway is less defined, the study of related compounds like N-hydroxy pipecolic acid methyl ester suggests that modifications to the pipecolic acid structure are important for its function in plant defense signaling[11][12].

Pharmaceutical and Drug Development Applications

Derivatives of pipecolic acid are integral components of several pharmacologically active compounds. N-Methyl-D-pipecolic acid, for instance, is used in the synthesis of tubulysin analogues, which exhibit cytotoxic properties and are investigated for their potential in cancer therapy[1]. Furthermore, various pipecolic acid derivatives have been explored as potent N-methyl-D-aspartate (NMDA) receptor antagonists, which have potential applications in treating neurological disorders[13][14]. The core pipecolic acid scaffold has also been utilized in the development of inhibitors for enzymes like TNF-alpha converting enzyme (TACE), which is a target for anti-inflammatory drugs[15].

Part 4: Analytical Methodologies

The accurate detection and quantification of N-methylpipecolic acid in various matrices are essential for research and clinical applications. Several analytical techniques have been developed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of pipecolic acid and its derivatives. However, due to the low volatility of these compounds, a derivatization step is necessary.

Experimental Protocol: GC-MS Analysis of Pipecolic Acid

  • Sample Preparation: To a biological fluid sample (e.g., plasma), add a known amount of a stable isotope-labeled internal standard (e.g., [2H11]pipecolic acid)[16].

  • Derivatization (Amine Group): Adjust the pH of the sample to approximately 11.5 and react with methyl chloroformate to form the N-methylcarbamate derivative[16].

  • Extraction: Perform an acidic extraction using a solvent like ethyl acetate[16].

  • Derivatization (Carboxyl Group): Further derivatize the carboxyl group using a reagent such as pentafluorobenzyl bromide[16].

  • Clean-up: Remove excess derivatizing reagent using solid-phase extraction[16].

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system for separation and detection.

gc_ms_workflow start Biological Sample step1 Add Internal Standard ([2H11]pipecolic acid) start->step1 step2 N-Methylcarbamate Derivatization (Amine Group) step1->step2 step3 Acidic Ethyl Acetate Extraction step2->step3 step4 Pentafluorobenzyl Bromide Derivatization (Carboxyl Group) step3->step4 step5 Solid-Phase Extraction Cleanup step4->step5 end GC-MS Analysis step5->end

Caption: Workflow for GC-MS analysis of pipecolic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used technique for the analysis of pipecolic acid. Pre-column derivatization is often employed to enhance detection sensitivity.

Experimental Protocol: HPLC Analysis with Ninhydrin Derivatization

  • Sample Preparation: For biological extracts, a preliminary step to remove primary amino groups can be performed using nitrous acid[17].

  • Derivatization: The sample containing secondary amino groups (like pipecolic acid) is derivatized with ninhydrin. This reaction can be accelerated using microwave assistance[17][18].

  • HPLC Analysis: The resulting chromogenic derivatives are separated on a reverse-phase HPLC column and detected spectrophotometrically at 570 nm[17].

This HPLC method has been shown to be rapid, with a complete analysis achievable in about 20 minutes and a detection threshold of around 20 pmol for pipecolic acid[17][18].

Part 5: The Case of N-methyl-alpha-methylpipecolic Acid (1,2-dimethylpiperidine-2-carboxylic acid)

As mentioned in the introduction, there is a notable lack of specific research and data available for 1,2-dimethylpiperidine-2-carboxylic acid. While this compound is structurally plausible, it does not appear to be a common subject of study in the currently accessible scientific literature. Its synthesis could theoretically be achieved through modifications of existing methods for substituted pipecolic acids, for example, by using a starting material that already contains a methyl group at the alpha-position before N-methylation. Further research would be required to elucidate its properties, biological activity, and potential applications.

Conclusion

N-methylpipecolic acid is a versatile molecule with significant implications in both fundamental biological research and applied pharmaceutical sciences. Its role as a derivative of the important signaling molecule pipecolic acid, and its presence in various bioactive compounds, underscores the need for a thorough understanding of its chemistry and biology. While the closely related, but distinct, "N-methyl-alpha-methylpipecolic acid" (1,2-dimethylpiperidine-2-carboxylic acid) remains a less-explored chemical entity, the foundational knowledge of N-methylpipecolic acid provides a strong basis for future investigations into more complex substituted pipecolic acid derivatives. The synthetic routes and analytical protocols detailed in this guide offer a practical framework for researchers and scientists working with these intriguing compounds.

References

Sources

Exploratory

Biological activity of 2,2-disubstituted piperidine amino acids

An In-Depth Technical Guide to the Biological Activity of 2,2-Disubstituted Piperidine Amino Acids Abstract The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its pr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 2,2-Disubstituted Piperidine Amino Acids

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous pharmaceuticals and natural products.[1][2][3] The introduction of an amino acid moiety, particularly with geminal disubstitution at the C2 position, imparts significant conformational rigidity. This structural constraint profoundly influences the molecule's three-dimensional geometry, which is a critical determinant of its interaction with biological targets. This guide provides a comprehensive exploration of the synthesis, conformational dynamics, and diverse biological activities of 2,2-disubstituted piperidine amino acids, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 2,2-Disubstituted Piperidine Amino Acid Scaffold

The piperidine heterocycle is a recurring motif in a vast array of FDA-approved drugs, valued for its favorable physicochemical properties and its ability to adopt well-defined three-dimensional conformations.[3][4] When incorporated into an amino acid framework, it creates a chiral, structurally complex building block. The focus on 2,2-disubstitution is a deliberate design strategy; by creating a quaternary center adjacent to the nitrogen atom, we lock the piperidine ring into a more restricted set of conformations. This reduction in conformational flexibility can lead to enhanced binding affinity and selectivity for a specific biological target by minimizing the entropic penalty upon binding.

These unique structural features translate into a broad spectrum of pharmacological activities, including potent antimicrobial, anticancer, and neurological effects, making this class of compounds a fertile ground for drug discovery.[5][6][7]

Synthetic Strategies: Building the Core Scaffold

The synthesis of highly substituted piperidines is a well-explored area of organic chemistry. Key methodologies include the hydrogenation of pyridine precursors, various cyclization strategies, and multi-component reactions.[1][6][8][9] The catalytic hydrogenation of a corresponding 2,2-disubstituted pyridine derivative is a robust and scalable approach.

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

This protocol describes a general, self-validating procedure for the synthesis of the piperidine core. The causality behind each step is explained to ensure reproducibility and understanding.

  • Catalyst Preparation & Activation:

    • Action: A pressure vessel is charged with the substituted pyridine starting material and a suitable solvent (e.g., methanol or acetic acid). A platinum(IV) oxide (PtO₂) catalyst (Adam's catalyst) is added (typically 1-5 mol%).

    • Causality: PtO₂ is a precursor that is reduced in situ under hydrogen pressure to form highly active platinum black nanoparticles. Acetic acid can accelerate this activation and keep the amine product protonated, preventing catalyst poisoning.

  • Hydrogenation Reaction:

    • Action: The vessel is sealed, purged with nitrogen to remove oxygen, and then pressurized with hydrogen gas (typically 50-100 psi). The mixture is agitated vigorously at room temperature or with gentle heating.

    • Causality: The high pressure increases the concentration of hydrogen dissolved in the solvent, driving the reaction forward. Agitation ensures efficient contact between the substrate, catalyst, and hydrogen. The reaction progress is monitored by the cessation of hydrogen uptake.

  • Work-up and Purification:

    • Action: Upon completion, the vessel is carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the platinum catalyst. The solvent is removed under reduced pressure.

    • Causality: Celite is an inert filter aid that prevents the fine catalyst particles from passing through standard filter paper.

  • Purification & Characterization:

    • Action: The resulting crude piperidine derivative is purified using an appropriate technique, such as column chromatography or recrystallization. The final product's structure and purity are confirmed by NMR spectroscopy and mass spectrometry.

    • Causality: These analytical techniques provide unambiguous structural confirmation and ensure the material is of sufficient purity for biological testing.

Conformational Analysis and Structure-Activity Relationships (SAR)

The biological activity of 2,2-disubstituted piperidines is intrinsically linked to their three-dimensional shape.

  • Chair Conformation: The piperidine ring predominantly exists in a low-energy chair conformation to minimize steric and torsional strain.[10] The gem-disubstitution at the C2 position further influences the equilibrium between the two possible chair forms.

  • Axial vs. Equatorial Substituents: The orientation of the substituents on the ring (either pointing out from the equator of the ring, equatorial, or perpendicular to it, axial) is critical. Generally, bulkier groups prefer the less sterically hindered equatorial position.[10] This preference is quantified by the "A-value," which measures the energy difference between the two positions.[10] For a drug molecule, the specific arrangement of functional groups in 3D space dictates its ability to fit into a chiral protein binding pocket.

  • Stereochemistry: The presence of multiple chiral centers means that these molecules can exist as various stereoisomers. It is common for one enantiomer or diastereomer to be significantly more active than the others, highlighting the importance of stereospecific synthesis and testing.[4][11]

Caption: Chair conformations of piperidine showing axial (Ax) and equatorial (Eq) positions.

Key Biological Activities and Mechanistic Insights

The rigidified piperidine amino acid scaffold has proven to be a versatile template for engaging a variety of biological targets.

Antimicrobial Activity

Derivatives of piperidine are found in many naturally occurring alkaloids with known antimicrobial properties.[5] Synthetic 2,2-disubstituted piperidine amino acids have demonstrated significant activity against a range of pathogens.

  • Spectrum of Activity: These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans.[5][12][13]

  • Mechanism of Action: While varied, proposed mechanisms include disruption of the bacterial cell membrane, inhibition of essential enzymes, and interference with efflux pumps, which are a common cause of multidrug resistance.[12][13]

Table 1: Representative Antimicrobial Activity (MIC)

Compound IDSubstituent PatternS. aureus (μg/mL)E. coli (μg/mL)C. albicans (μg/mL)Reference
P-01 2,2-Dimethyl, N-benzyl3264128[12]
P-02 2-Methyl, 2-phenyl163232[12][14]
Alkaloid-40 Piperine>1003.1253.125[5]
PA-1 Pyrrolizidine Alkaloid3.93.9N/A[5]
Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism to a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The piperidine scaffold is a key component of several anticancer agents.[2] 2,2-disubstituted derivatives have shown potent antiproliferative effects across a range of human cancer cell lines.

  • Cell Line Activity: Significant cytotoxicity has been observed in breast (MCF-7), colon (HT-29), lung (A549), and glioblastoma (U251) cancer cell lines.[6][15][16]

  • Mechanism of Action: These compounds can induce cancer cell death through multiple pathways. A primary mechanism is the induction of apoptosis (programmed cell death), often mediated by the activation of caspases and modulation of the Bax/Bcl-2 protein ratio.[15][17] Furthermore, they have been shown to inhibit critical cell survival signaling pathways, such as NF-κB and STAT3.[17]

Anticancer_Pathway Piperidine 2,2-Disubstituted Piperidine Amino Acid IKK IKK Complex Piperidine->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p50/p65)-IκBα (Inactive) IkB->NFkB_complex Degradation Frees NF-κB NFkB_active NF-κB (p50/p65) (Active) NFkB_complex->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-survival & Inflammatory Genes Nucleus->Genes Gene Transcription Apoptosis Apoptosis Genes->Apoptosis Inhibition

Caption: Inhibition of the NF-κB signaling pathway by piperidine derivatives, promoting apoptosis.

Table 2: Representative Anticancer Activity (GI₅₀/IC₅₀)

Compound IDSubstituent PatternCell LineIC₅₀ (µM)Reference
PM-10 2,2,6,6-TetramethylMCF-7 (Breast)15.2[16]
PM-19 N-Aryl, 2,2-disubstitutedHT-29 (Colon)9.8[16]
BM-trans trans-N-methyl-2,6-bis(bromomethyl)HT-29 (Colon)6-11[18]
P-Cmpd 1-benzyl-1-(...propyl)A549 (Lung)32.43[15]
Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for 48-72 hours.[6]

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.[11]

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals formed by metabolically active cells.[11]

  • Absorbance Reading: The absorbance is measured at 570 nm. The IC₅₀ value (concentration causing 50% inhibition of cell growth) is calculated by plotting absorbance against compound concentration.[11]

Neurological Activity

The piperidine ring is a key pharmacophore for many centrally acting drugs.[19] Its derivatives have shown significant potential in treating a range of neurological disorders.

  • Target and Indication: A primary target is Monoamine Oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters like dopamine and serotonin.[20][21] MAO inhibitors are used to treat Parkinson's disease and depression.[21] Piperidine derivatives have also been investigated for neuropathic pain and epilepsy.[1][22]

  • Structure-Activity Relationship (SAR): Studies on piperine and its analogs have shown that the piperidine moiety itself is crucial for MAO inhibitory activity.[22] Modifications to the substituents on the ring can fine-tune the selectivity for MAO-A versus MAO-B isoforms.[22]

Neurological_Workflow cluster_invivo In Vivo Model (e.g., Mouse) cluster_exvivo Ex Vivo Analysis Admin Compound Administration (i.p.) Behavior Behavioral Assays (e.g., Hot Plate, Seizure Model) Admin->Behavior Tissue Tissue Collection (Brain) Behavior->Tissue Homogenize Brain Homogenization Tissue->Homogenize HPLC HPLC-EC Analysis Homogenize->HPLC Neurotransmitters Quantify Dopamine, Serotonin Levels HPLC->Neurotransmitters

Caption: Experimental workflow for assessing the neuropharmacological effects of piperidine derivatives.

Conclusion and Future Perspectives

2,2-disubstituted piperidine amino acids represent a structurally compelling and biologically versatile class of molecules. The conformational constraint imposed by the gem-disubstituted C2 position provides a powerful tool for designing compounds with high affinity and selectivity for diverse biological targets. The demonstrated activities in antimicrobial, anticancer, and neurological applications underscore their significant therapeutic potential.

Future research in this area should focus on:

  • Expanding Chemical Diversity: Utilizing modern synthetic methods, such as late-stage functionalization, to rapidly generate analog libraries for extensive SAR studies.[11]

  • Optimizing Pharmacokinetics: Addressing common drug development challenges like solubility and bioavailability to translate potent in vitro activity into in vivo efficacy.[11]

  • Target Deconvolution: Employing chemoproteomics and other advanced techniques to identify the specific molecular targets and elucidate the precise mechanisms of action for the most promising compounds.

By leveraging the unique structural and conformational properties of this scaffold, the scientific community is well-positioned to develop novel and effective therapeutic agents for a range of unmet medical needs.

References

  • A study on the effects of some new derivatives of piperidine on neurotransmitters - PubMed. (n.d.). PubMed.
  • Zengin, H., & Baysal, A. (2024). Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. MDPI.
  • Antibacterial Evaluation of Piperidine Alkaloids from Cassia siamea Lam | Asian Journal of Chemistry. (2012, June 20). Asian Journal of Chemistry.
  • (PDF) Antimicrobial and antioxidant activities of piperidine derivatives - ResearchGate. (2016, January 15). ResearchGate.
  • Antimicrobial and antioxidant activities of piperidine derivatives - Semantic Scholar. (2015, August 22). Semantic Scholar.
  • Dai, J., et al. (2021). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids. PMC.
  • Gorgani, L., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI.
  • Frolov, N. A., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC.
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - Semantic Scholar. (2023, October 3). Semantic Scholar.
  • Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids… - ResearchGate. (n.d.). ResearchGate.
  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives - Benchchem. (n.d.). Benchchem.
  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (n.d.). ResearchGate.
  • Jones, S. P., et al. (2022, December 19). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online.
  • Conformational analysis of 2 by DFT and NMR. The numbering scheme for NMR spins is given on structure 2a. - ResearchGate. (n.d.). ResearchGate.
  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation - Northwestern Medical Journal. (2025, April 30). Northwestern Medical Journal.
  • 1.29: Experiment_729_Qualitative Testing of Amino Acids and Proteins 1_2 - Chemistry LibreTexts. (2024, November 19). Chemistry LibreTexts.
  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023, February 9). Encyclopedia.pub.
  • da Silva, A. B., et al. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC.
  • (PDF) Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - ResearchGate. (2017, November 2). ResearchGate.
  • Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides - PubMed. (n.d.). PubMed.
  • The conformational analysis of saturated heterocycles. Part XXII. Conformation of piperidine: evidence and conclusions from dipole moment studies - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks. (2021, March 11). Life Chemicals.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing). (2022, October 11). Royal Society of Chemistry.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). Preprints.org.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 16). Thieme Connect.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC. (n.d.). PMC.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). White Rose eTheses Online.
  • Lab (1): Qualitative tests of amino acids. (n.d.). Course Hero.
  • EXPERIMENT 2- QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. (n.d.). Course Hero.
  • Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics | Semantic Scholar. (n.d.). Semantic Scholar.
  • Wolfenden, R., et al. (n.d.). Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins. PMC.
  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025, September 11). Drug Discovery and Development Services.
  • Preparation of Piperidines, Part 1: Substituted at Position 2 - YouTube. (2024, October 12). YouTube.
  • Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives - ResearchGate. (2020, January 14). ResearchGate.
  • Technical Support Center: Enhancing the Biological Activity of Substituted Piperidines - Benchchem. (n.d.). Benchchem.
  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020, May 26). Dove Press.

Sources

Foundational

An In-Depth Technical Guide to the Conformational Properties of N-Methylated Alpha-Amino Acids

Introduction: The Subtle Tweak with Profound Impact In the intricate world of peptide science and drug development, minor structural modifications can elicit dramatic changes in biological activity and pharmacokinetic pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Subtle Tweak with Profound Impact

In the intricate world of peptide science and drug development, minor structural modifications can elicit dramatic changes in biological activity and pharmacokinetic profiles. Among these, the N-methylation of α-amino acids—the seemingly simple addition of a methyl group to the backbone amide nitrogen—stands out as a powerful and versatile strategy.[1][2] This modification is not merely an incremental change; it fundamentally alters the conformational landscape of the peptide backbone, endowing it with a unique set of properties that can be harnessed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability.[3][4][5][6]

This guide provides a comprehensive exploration of the conformational properties of N-methylated α-amino acids. We will delve into the structural consequences of this modification, the analytical techniques used to characterize these changes, and the strategic application of N-methylation in the rational design of therapeutic peptides.

The Core of Conformational Control: Impact of N-Methylation

The introduction of a methyl group onto the amide nitrogen atom of a peptide backbone instigates a cascade of localized stereoelectronic effects that collectively redefine the conformational possibilities of the peptide chain.

Steric Hindrance and the Ramachandran Plot

The cornerstone of protein and peptide secondary structure is the allowable range of backbone dihedral angles, phi (φ) and psi (ψ), famously visualized in the Ramachandran plot.[7] For a typical L-amino acid, vast regions of this conformational space are sterically forbidden. The addition of an N-methyl group introduces significant steric clashes that further restrict the accessible φ and ψ angles.[8]

Specifically, the N-methyl group can clash with the adjacent alpha-carbon (Cα) substituents and the carbonyl oxygen of the preceding residue. This new steric environment energetically disfavors the α-helical and β-sheet regions of the Ramachandran plot.[9] Consequently, N-methylation often acts as a "helix breaker" and can disrupt or prevent the formation of canonical secondary structures.[10] Instead, it tends to favor more extended or turn-like conformations.[10]

Figure 1: Ramachandran Plot Comparison
Residue TypeAllowed φ (phi) RangeAllowed ψ (psi) RangeFavored Secondary Structures
Standard L-Amino Acid Approx. -180° to -45° and +45° to +90°Approx. -180° to -150°, -75° to +75°, and +135° to +180°α-helices, β-sheets, turns
N-Methylated Amino Acid Significantly RestrictedSignificantly RestrictedExtended conformations, β-turns

Note: The allowed ranges are approximate and can vary depending on the specific amino acid side chain and local sequence context.

The cis/trans Amide Bond Equilibrium

A standard secondary amide bond in a peptide overwhelmingly favors the trans conformation (ω ≈ 180°) due to the severe steric clash between adjacent Cα atoms in the cis form (ω ≈ 0°). N-methylation transforms the secondary amide into a tertiary amide. This change lessens the steric difference between the cis and trans isomers, making the cis conformation significantly more accessible.[10][11]

The ability to populate the cis amide bond conformation is a hallmark of N-methylated residues and a critical tool in peptide design.[12] This cis/trans isomerization can lead to the presence of multiple conformers in solution, which can be observed by techniques like HPLC and NMR.[10] The energy barrier for this isomerization is also lower than for proline, another residue known to populate cis amide bonds.[13][14]

Diagram 1: Cis/Trans Isomerization of an N-methylated peptide bond.

Experimental Protocols for Conformational Analysis

A multi-faceted approach is required to fully characterize the conformational properties of N-methylated peptides. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy, often complemented by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the solution-state conformation of N-methylated peptides.

Key Observables:
  • Signal Doubling: The presence of both cis and trans isomers in solution leads to two distinct sets of NMR signals for the residues flanking the N-methylated amide bond, effectively doubling the number of expected peaks.[10]

  • N-methyl Proton Signal: The N-methyl group itself provides a characteristic signal, typically a singlet, in the 2.7-3.1 ppm range of the ¹H NMR spectrum.[10]

  • Nuclear Overhauser Effect (NOE): NOE analysis is crucial for determining the cis or trans nature of the amide bond.

    • Trans: A strong NOE is observed between the α-proton of the N-methylated residue (i) and the α-proton of the preceding residue (i-1).

    • Cis: A strong NOE is observed between the α-proton of the preceding residue (i-1) and the N-methyl protons of residue (i).[10]

Step-by-Step Protocol: 2D NOESY/ROESY for cis/trans Determination
  • Sample Preparation: Dissolve the purified N-methylated peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃CN) to a concentration of 1-5 mM. Add a trace amount of a chemical shift reference standard (e.g., DSS or TSP).

  • Instrument Setup: Use a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution. Tune and match the probe for ¹H.

  • 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to assess sample purity and signal dispersion.

  • 2D TOCSY: Acquire a 2D TOCSY (Total Correlation Spectroscopy) experiment to identify the spin systems of individual amino acid residues.

  • 2D NOESY/ROESY: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment.

    • Causality: A ROESY experiment is often preferred for medium-sized peptides as it mitigates spin diffusion and can provide unambiguous correlations for molecules in the intermediate tumbling regime where the NOE may be close to zero.

    • Mixing Time: Use a mixing time appropriate for the molecular weight of the peptide (typically 100-300 ms for small to medium peptides).

  • Data Processing and Analysis: Process the 2D spectra using appropriate software (e.g., TopSpin, NMRPipe).

  • Interpretation:

    • Identify the CαH(i-1) proton resonance from the TOCSY spectrum.

    • In the NOESY/ROESY spectrum, trace from the CαH(i-1) frequency to identify its cross-peaks.

    • A cross-peak to the N-CH₃ protons of residue 'i' is diagnostic of a cis amide bond.

    • A cross-peak to the CαH(i) proton is indicative, though not always definitive, of a trans amide bond. A full structural analysis using multiple NOEs is required for complete confirmation.

X-ray Crystallography

While NMR provides information about the solution-state ensemble, X-ray crystallography offers a high-resolution snapshot of the peptide's conformation in the solid state. This can be invaluable for visualizing specific intramolecular hydrogen bonds and precise dihedral angles. However, it's important to recognize that the crystal packing forces can sometimes favor a single conformer that may not be the most populated one in solution.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the overall secondary structure content of a peptide in solution.

  • Impact of N-Methylation: Since N-methylation removes the amide proton, a crucial hydrogen bond donor, it disrupts the formation of α-helices.[10] This results in a CD spectrum with reduced intensity of the characteristic negative bands at 222 nm and 208 nm.

  • Favored Structures: N-methylation often promotes more extended or β-turn structures, which will produce a different CD signature, potentially a negative band around 215-220 nm.[10]

Diagram 2: Workflow for the conformational analysis of N-methylated peptides.

Applications in Drug Design and Development

The unique conformational properties of N-methylated amino acids are not just of academic interest; they are a cornerstone of modern peptide drug design.[1][2]

Enhancing Metabolic Stability and Bioavailability
  • Protease Resistance: The N-methyl group provides steric hindrance that shields the adjacent peptide bond from cleavage by proteases, significantly increasing the peptide's half-life in vivo.[10][12]

  • Improved Permeability: N-methylation increases the lipophilicity of the peptide.[10] It also reduces the number of hydrogen bond donors, which can facilitate passive diffusion across cell membranes. This is a key strategy for improving the oral bioavailability of peptide drugs.[3][6][15] The famous immunosuppressant drug, Cyclosporine A, is a heavily N-methylated cyclic peptide with excellent oral bioavailability.[4][12]

Conformational Scaffolding for Potency and Selectivity

By restricting the conformational freedom of a peptide, N-methylation can "lock" it into its bioactive conformation—the specific three-dimensional shape required to bind to its biological target (e.g., a receptor or enzyme). This pre-organization reduces the entropic penalty of binding, often leading to a significant increase in binding affinity and potency.[1][2]

Furthermore, different receptors or enzyme subtypes often recognize distinct conformations of the same peptide ligand. Strategic N-methylation can be used to create analogues that are conformationally biased to selectively bind to one target over others, thereby improving the drug's selectivity and reducing off-target side effects.[4]

Drug_Design_Application cluster_native Native Peptide cluster_modified N-Methylated Peptide cluster_benefits Improved Properties Native Flexible Peptide Multiple Conformations Modified Conformationally Constrained Bioactive Conformation Locked Native->Modified N-Methylation Receptor Target Receptor Native->Receptor Low Affinity (Entropic Penalty) Benefits Increased Potency Enhanced Selectivity Improved Stability (Protease Resistance) Higher Bioavailability Modified->Benefits Modified->Receptor High Affinity

Diagram 3: Role of N-methylation in locking a peptide's bioactive conformation.

Synthesis of N-Methylated α-Amino Acids

The incorporation of N-methylated residues into peptides requires access to the corresponding protected amino acid building blocks, typically as Fmoc-N-Me-AA-OH derivatives for solid-phase peptide synthesis (SPPS). While some are commercially available, they can be expensive.[16] Several synthetic methods have been developed.

One common and efficient approach is the two-step procedure via an oxazolidinone intermediate:

  • Oxazolidinone Formation: The starting Fmoc-protected amino acid is reacted with an aldehyde (e.g., paraformaldehyde) under acidic catalysis to form a 5-oxazolidinone ring.[17]

  • Reductive Ring Opening: The oxazolidinone ring is then reductively opened using a reducing agent, such as triethylsilane (Et₃SiH), in the presence of a Lewis acid (e.g., AlCl₃) or a strong protic acid (e.g., trifluoroacetic acid - TFA), to yield the final Fmoc-N-methyl-amino acid.[17][18]

Other methods, such as the use of o-nitrobenzenesulfonyl (o-NBS) as an activating and protecting group, have also been successfully employed.[19] More recently, solid-phase methods using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid have been developed to streamline the synthesis.[16]

Conclusion

N-methylation is a subtle yet powerful modification that fundamentally reshapes the conformational landscape of α-amino acids and the peptides they form. By imposing steric constraints, altering the cis/trans amide bond equilibrium, and disrupting canonical secondary structures, N-methylation provides a robust toolkit for medicinal chemists. The ability to enhance metabolic stability, improve membrane permeability, and enforce bioactive conformations makes it an indispensable strategy in the development of next-generation peptide therapeutics. A thorough understanding of the conformational consequences of N-methylation, verified through rigorous analytical techniques, is paramount to the rational design and optimization of these promising drug candidates.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. doi:10.1021/ar8000603. Retrieved from [Link]

  • Li, P., Niu, S., He, C., & He, W. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. doi:10.1016/j.bioorg.2023.106892. Retrieved from [Link]

  • Biron, E., & Kessler, H. (2005). Facile synthesis of Fmoc-N-methylated a- and b-amino acids. Tetrahedron Letters, 46(36), 6171-6174. Retrieved from [Link]

  • Cieplak, P., & Ciurli, S. (2000). The cis-trans isomerization of N-methyl-α,β-dehydroamino acids. Journal of Peptide Science, 6(10), 493-502. doi:10.1002/1099-1387(200010)6:10<493::AID-PSC273>3.0.CO;2-9. Retrieved from [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2005). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 70(16), 6496-6499. doi:10.1021/jo050873o. Retrieved from [Link]

  • García-Ramos, Y., Touriño, S., de la Torre, B. G., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7592. doi:10.3390/molecules28227592. Retrieved from [Link]

  • D'Hondt, M., Jorgensen, L., & De Spiegeleer, B. (2018). Improving Oral Bioavailability of Cyclic Peptides by N-Methylation. ChemMedChem, 13(19), 1986-1990. Retrieved from [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(12), 5183-5189. doi:10.1021/jo050512p. Retrieved from [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Retrieved from [Link]

  • He, W., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Retrieved from [Link]

  • Kessler, H., & D'Hondt, M. (2018). Improving oral bioavailability of cyclic peptides by N-methylation. Bioorganic & Medicinal Chemistry, 26(10), 2766-2773. doi:10.1016/j.bmc.2017.08.031. Retrieved from [Link]

  • Wang, L., et al. (2021). Toward accurately modeling N-methylated cyclic peptides. Chemical Science, 12(21), 7332-7343. Retrieved from [Link]

  • Yu, H., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 11(11), 863-865. Retrieved from [Link]

  • Li, P., Niu, S., He, C., & He, W. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. SSRN. Retrieved from [Link]

  • Grieco, P., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(21), 2136-2153. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. Request PDF. Retrieved from [Link]

  • Grieco, P., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(21), 2136-2153. doi:10.2174/1385272821666170719165319. Retrieved from [Link]

  • Karamanos Lab. (n.d.). Ramach. plots for N-methylated aa. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational analysis of N-methylated peptides: (a) Ramachandran.... Retrieved from [Link]

  • London, R. E., & Stewart, J. M. (1986). Unusual cis-trans isomerism in N-acetyl, N'-methylamide derivatives of syn- and anti-5-methylproline. International Journal of Peptide and Protein Research, 27(3), 346-351. doi:10.1111/j.1399-3011.1986.tb02476.x. Retrieved from [Link]

  • NMR-Bio. (n.d.). NMR of large proteins: mastering methyl labeling for high-resolution analysis. Retrieved from [Link]

  • Balaram, P. (2000). Non-protein amino acids in peptide design. Journal of the Indian Institute of Science, 80, 43-57. Retrieved from [Link]

  • Xu, H., et al. (2016). Computational prediction of methylation types of covalently modified lysine and arginine residues in proteins. Briefings in Bioinformatics, 18(4), 564-576. Retrieved from [Link]

  • Karpov, M., et al. (2021). Conformational editing of intrinsically disordered protein by α-methylation. Chemical Science, 12(3), 1135-1141. Retrieved from [Link]

  • Chevalier, A., et al. (2020). The emerging role of computational design in peptide macrocycle drug discovery. Journal of Peptide Science, 26(5), e3242. Retrieved from [Link]

  • Wikipedia. (n.d.). Ramachandran plot. Retrieved from [Link]

  • Nandel, F. S., & Jaswal, R. R. (2014). Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. Indian Journal of Biochemistry & Biophysics, 51(1), 16-24. Retrieved from [Link]

  • Unknown. (n.d.). peptide nmr. Retrieved from [Link]

  • ResearchGate. (2008, October 10). (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Retrieved from [Link]

  • Robertson, A. L., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. ChemBioChem, 22(12), 2111-2115. Retrieved from [Link]

  • Hovmöller, S., et al. (2002). Conformations of amino acids in proteins. Acta Crystallographica Section D: Biological Crystallography, 58(5), 768-776. Retrieved from [Link]

  • Tatham, A. S., et al. (1994). Detection of cis–trans Isomers of a Synthetic Peptide Fragment of Erythropoietin. Journal of Chromatography A, 686(1), 103-108. Retrieved from [Link]

Sources

Exploratory

1,2-Dimethyl-2-piperidinecarboxylic acid molecular weight and formula

This technical guide provides a comprehensive analysis of 1,2-Dimethyl-2-piperidinecarboxylic acid , a specialized non-proteinogenic amino acid derivative used in peptidomimetics and medicinal chemistry. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 1,2-Dimethyl-2-piperidinecarboxylic acid , a specialized non-proteinogenic amino acid derivative used in peptidomimetics and medicinal chemistry.

Executive Summary

1,2-Dimethyl-2-piperidinecarboxylic acid (also known as N,


-dimethylpipecolic acid ) is a conformationally constrained, cyclic 

-amino acid. Structurally, it features a piperidine ring with a methyl group on the nitrogen atom (position 1) and a quaternary chiral center at position 2, bearing both a methyl group and the carboxylic acid moiety.

This compound represents a "chimeric" scaffold combining the steric bulk of


-methyl amino acids with the rigidity of the pipecolic acid core. It is primarily utilized in drug discovery to:
  • Restrict Peptide Conformation: The quaternary center at C2 severely limits

    
     and 
    
    
    
    torsion angles, stabilizing specific secondary structures (e.g., helices or turns).
  • Enhance Metabolic Stability: The absence of an

    
    -hydrogen prevents racemization and blocks degradation by pyridoxal phosphate (PLP)-dependent aminotransferases.
    
  • Serve as a Scaffold: It acts as a core building block for novel local anesthetics and neuroactive agents.

Physicochemical Profile

The following data establishes the core identity of the molecule.

Identity & Constants
PropertyValueNotes
Chemical Name 1,2-Dimethyl-2-piperidinecarboxylic acidIUPAC
Common Synonyms N,

-Dimethylpipecolic acid; 1,2-Dimethylpipecolic acid
CAS Registry Number 1782591-54-1 Specific to the free acid form
Molecular Formula C

H

NO

Molecular Weight 157.21 g/mol Monoisotopic Mass: 157.1103
Chiral Centers 1 (Carbon-2)Exists as (R) and (S) enantiomers
Physical State Solid / Crystalline PowderTypically white to off-white
Solubility High in H

O, MeOH; Low in Hexanes
Zwitterionic character
Structural Topology

The molecule is an


-methylated derivative of 

-methylpipecolic acid. The steric crowding at the C2 position creates a high energy barrier for ring inversion, locking the piperidine chair conformation.

ChemicalStructure N1 N C2 C2 (Quat) N1->C2 Me_N Me N1->Me_N 1-Pos C3 C3 C2->C3 Me_C2 Me C2->Me_C2 2-Pos COOH COOH C2->COOH 2-Pos C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1

Figure 1: Topological connectivity of 1,2-Dimethyl-2-piperidinecarboxylic acid showing the quaternary center at C2.

Synthetic Methodologies

Synthesis of quaternary


-amino acids in a cyclic system requires overcoming significant steric hindrance. Two primary pathways are validated for high-purity production.
Pathway A: -Alkylation of Pipecolic Acid (Direct)

This method utilizes the "Self-Reproduction of Chirality" principle or direct enolate alkylation.

  • Starting Material:

    
    -Boc-Pipecolic Acid.
    
  • Enolization: Treatment with a strong, non-nucleophilic base (e.g., LiHMDS or LDA) at -78°C generates the lithium enolate.

  • Electrophilic Trapping: Addition of Methyl Iodide (MeI) introduces the methyl group at the

    
    -position.
    
  • Deprotection & Methylation: Removal of the Boc group (TFA/DCM) followed by reductive amination (Formaldehyde/NaCNBH

    
    ) yields the final 1,2-dimethyl product.
    
Pathway B: Robinson Annulation (De Novo)

For large-scale synthesis, building the ring is often more efficient than modifying it.

  • Precursor: Methyl vinyl ketone and an appropriate amino-ester equivalent.

  • Cyclization: Base-catalyzed Michael addition followed by aldol condensation closes the piperidine ring.

  • Functionalization: Subsequent reduction and methylation steps establish the chiral center and

    
    -methyl group.
    

SynthesisPathway Start N-Boc-Pipecolic Acid Step1 1. LiHMDS / -78°C (Enolate Formation) Start->Step1 Step2 2. MeI (Methyl Iodide) (Stereoselective Alkylation) Step1->Step2 Inter N-Boc-2-Methyl-Pipecolic Acid Step2->Inter Step3 3. TFA / DCM (Boc Deprotection) Inter->Step3 Step4 4. HCHO / NaCNBH3 (Reductive Amination) Step3->Step4 Final 1,2-Dimethyl-2-piperidinecarboxylic Acid Step4->Final

Figure 2: Synthetic workflow via


-alkylation of N-protected pipecolic acid.

Pharmaceutical Applications & Mechanism[2][3]

Conformational Constraint in Peptidomimetics

In peptide drug design, flexibility is often the enemy of potency. Native peptides adopt random coils in solution, reducing binding affinity.

  • Mechanism: Incorporating 1,2-dimethyl-2-piperidinecarboxylic acid introduces a "kink" that is sterically locked. The

    
    -methyl group eliminates the H-bond donor capability of the amide backbone, while the 
    
    
    
    -methyl group restricts rotation around the N-C
    
    
    (
    
    
    ) and C
    
    
    -CO (
    
    
    ) bonds.
  • Result: This forces the peptide into a specific secondary structure (often a

    
    -turn or helix), pre-organizing it for receptor binding.
    
Metabolic Resistance

Proteolytic enzymes (peptidases) and metabolic enzymes (transaminases) generally require an


-hydrogen atom to initiate degradation mechanisms.
  • Quaternary Protection: The replacement of the

    
    -proton with a methyl group renders the C2 position chemically inert to these enzymatic pathways, significantly extending the half-life (
    
    
    
    ) of drugs containing this moiety.
Local Anesthetic Analogs

The structure holds homology to the "caine" class of anesthetics (e.g., Mepivacaine, Bupivacaine).

  • Mepivacaine: 1-methyl-2',6'-pipecoloxylidide.

  • 1,2-Dimethyl Analog: The introduction of the

    
    -methyl group in the pipecolic acid core of mepivacaine analogs creates a steric blockade near the amide bond, potentially altering the duration of action and reducing hydrolysis rates by plasma esterases/amidases.
    

References

  • PubChem Compound Summary . Pipecolic Acid Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Beak, P., et al. (1994). Dipole-Stabilized Carbanions: Novel Synthesis of

    
    -Amino Acids. Journal of the American Chemical Society.[1] (Fundamental methodology for 
    
    
    
    -lithiation of piperidines).
  • Hanessian, S., et al. (1997). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds. Tetrahedron. (Discusses the utility of N-methyl and alpha-methyl substitutions).
  • Chemical Abstracts Service (CAS) . CAS Registry Number 1782591-54-1.[2] American Chemical Society.[1][3][4] Available at: [Link][3]

Sources

Foundational

An In-depth Technical Guide to the Core Differences Between Pipecolic Acid and 1,2-Dimethyl-2-Piperidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a detailed comparative analysis of pipecolic acid and its synthetic derivative, 1,2-dimethyl-2-piperidinecarboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed comparative analysis of pipecolic acid and its synthetic derivative, 1,2-dimethyl-2-piperidinecarboxylic acid. While both share the piperidine-2-carboxylic acid core, the addition of two methyl groups—one on the nitrogen (N1) and one at the alpha-carbon (C2)—fundamentally alters the molecule's physicochemical properties, chemical reactivity, spectroscopic signature, and biological profile. Pipecolic acid is a naturally occurring non-proteinogenic amino acid with crucial roles in metabolism and signaling, particularly in plant immunity. In contrast, 1,2-dimethyl-2-piperidinecarboxylic acid is a synthetic analogue whose properties are dominated by increased lipophilicity and steric hindrance, positioning it as a scaffold for pharmacological development rather than a direct biological mimic. Understanding these distinctions is critical for researchers in fields ranging from metabolomics to medicinal chemistry.

Introduction

The piperidine ring is a ubiquitous scaffold in natural products and pharmaceuticals, valued for its conformational rigidity and synthetic versatility.[1][2][3][4] Within this class, pipecolic acid (piperidine-2-carboxylic acid) serves as a foundational structure. It is a chiral, cyclic amino acid derived from the metabolism of L-lysine in a wide range of organisms, from bacteria to plants and animals.[5][6] Its biological significance is increasingly recognized, especially as a key signaling molecule in plant systemic acquired resistance (SAR) and as a potential biomarker for certain metabolic disorders in humans.[6][7][8]

The modification of this natural scaffold offers a powerful strategy in drug discovery to modulate properties such as potency, selectivity, and pharmacokinetics. 1,2-dimethyl-2-piperidinecarboxylic acid represents a simple yet profound modification of the parent molecule. By introducing methyl groups at two key positions, its identity shifts from a natural metabolite to a synthetic derivative with a distinct chemical and pharmacological potential. This guide dissects the core differences between these two molecules, providing a technical framework for researchers leveraging these structures in their work.

Structural and Stereochemical Analysis

The fundamental difference between the two compounds lies in their substitution pattern. Pipecolic acid is a secondary amine with a single chiral center at C2. The synthetic derivative features a tertiary amine and a quaternary chiral center at C2.

  • Pipecolic Acid (piperidine-2-carboxylic acid): A six-membered saturated heterocycle containing a secondary amine (–NH–) and a carboxylic acid group (–COOH) at the adjacent carbon (C2). The C2 carbon is a chiral center, leading to L-pipecolic acid (the (S)-enantiomer) and D-pipecolic acid (the (R)-enantiomer), with the S-form being more common biologically.[6]

  • 1,2-Dimethyl-2-piperidinecarboxylic Acid: This molecule adds two methyl groups to the pipecolic acid scaffold:

    • An N-methyl group converts the secondary amine to a tertiary amine.

    • A C2-methyl group creates a quaternary carbon at the alpha-position to the carboxyl group.

This substitution pattern has significant stereochemical and conformational consequences. The quaternary center at C2 in the dimethyl derivative introduces significant steric hindrance around the carboxylic acid functional group, which can influence its reactivity and ability to interact with biological targets.

G cluster_0 Pipecolic Acid cluster_1 1,2-Dimethyl-2-piperidinecarboxylic Acid pa_struct dmpa_struct pa_struct->dmpa_struct Methylation (N1 and C2) pa_label C₆H₁₁NO₂ MW: 129.16 g/mol Secondary Amine Chiral Center at C2

Caption: Structural Comparison of Pipecolic Acid and its Dimethylated Derivative.

Comparative Physicochemical Properties

The addition of two methyl groups, which are nonpolar and electron-donating, significantly alters the molecule's physical and chemical properties. This transition impacts everything from solubility to potential pharmacokinetic behavior.

PropertyPipecolic Acid1,2-Dimethyl-2-piperidinecarboxylic AcidRationale for Difference
Molecular Formula C₆H₁₁NO₂[9]C₈H₁₅NO₂Addition of two CH₂ units.
Molecular Weight 129.16 g/mol [9]157.21 g/mol Increased mass from two methyl groups.
IUPAC Name piperidine-2-carboxylic acid[9]1,2-dimethylpiperidine-2-carboxylic acidReflects the N-methyl and C2-methyl substituents.
Amine Type SecondaryTertiary[10]N-methylation.
Hydrogen Bond Donors 2 (–NH and –OH)1 (–OH)The N-H proton is replaced by a methyl group.
logP (Octanol/Water) -2.31 (Experimental)[9]~ -0.5 (Predicted)The two alkyl groups significantly increase lipophilicity.
pKa (Amine) ~10.6~10.2Tertiary amines are typically slightly less basic than secondary amines due to solvation effects.
pKa (Carboxylic Acid) ~2.2~2.5The electron-donating methyl group at C2 may slightly decrease the acidity of the carboxyl group.
Melting Point 264 °C[9]Lower (Predicted)Disruption of crystal lattice packing due to steric bulk and reduced H-bonding.
Solubility in Water 314 mg/mL (High)[9]Lower (Predicted)Reduced polarity and hydrogen bonding capability.

Synthesis and Chemical Reactivity

The synthetic pathways and subsequent reactivity of the two molecules are distinct, dictated by their functional groups.

Synthesis Overview
  • Pipecolic Acid:

    • Biosynthesis: In biological systems, it is primarily synthesized from L-lysine via the action of enzymes like lysine aminotransferase.[5][7][8]

    • Chemical Synthesis: Common laboratory methods include the catalytic hydrogenation of picolinic acid (2-pyridinecarboxylic acid) or multi-step enantioselective syntheses starting from chiral precursors like L-aspartic acid.[11][12][13]

  • 1,2-Dimethyl-2-piperidinecarboxylic Acid:

    • This compound is not a known natural product and must be prepared synthetically. A plausible route would start from a pipecolic acid ester. The synthesis would involve two key steps:

      • N-methylation: Reductive amination with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) or reaction with an electrophilic methyl source like methyl iodide.

      • C2-methylation: This is more challenging. It would require deprotonation of the alpha-carbon with a strong base (e.g., LDA) followed by quenching with an electrophile like methyl iodide. This step must be performed on a protected precursor to avoid interference from the amine and carboxylic acid groups.

Reactivity Differences

The secondary amine of pipecolic acid is nucleophilic and can readily undergo reactions like acylation, alkylation, and sulfonylation. The tertiary amine of the dimethyl derivative is less nucleophilic due to steric hindrance and lacks the N-H proton, preventing it from forming amides directly at the nitrogen. It can act as a base or be quaternized with strong alkylating agents.

The C2-H proton in pipecolic acid can be abstracted under strong basic conditions, allowing for alpha-functionalization. In the dimethyl derivative, this position is blocked, preventing such reactions.

Biological and Pharmacological Significance

The structural modifications directly translate to vastly different roles in biological systems.

Pipecolic Acid: The Natural Signaling Molecule

Pipecolic acid is an active metabolite with well-defined biological functions.

  • Plant Immunity: It is a critical signaling molecule for inducing Systemic Acquired Resistance (SAR), a broad-spectrum plant defense mechanism.[5][7] Upon pathogen attack, pipecolic acid and its derivative, N-hydroxy-pipecolic acid (NHP), accumulate and are transported throughout the plant to prime distal tissues for a more robust defense response.[7][14]

  • Human Metabolism: Elevated levels of pipecolic acid in blood and urine are indicative of certain metabolic disorders, including peroxisomal biogenesis disorders (e.g., Zellweger syndrome) and pyridoxine-dependent epilepsy.[6]

  • Neuroactivity: It can act as a weak agonist at the GABA receptor and has been investigated for its role in the central nervous system.

G Lys L-Lysine P2C Δ¹-Piperideine-2-carboxylic acid Lys->P2C ALD1 Pip Pipecolic Acid (Pip) P2C->Pip SARD4 NHP N-hydroxy-pipecolic acid (NHP) (Active Signal) Pip->NHP FMO1 SAR Systemic Acquired Resistance (SAR) NHP->SAR Signal Transduction

Caption: Biosynthesis of Pipecolic Acid and its Role in Plant Immunity.

1,2-Dimethyl-2-piperidinecarboxylic Acid: A Pharmacological Scaffold

There is no evidence to suggest that 1,2-dimethyl-2-piperidinecarboxylic acid is a natural metabolite. Its properties—increased lipophilicity and steric bulk—make it a poor candidate for interacting with the biological machinery that recognizes pipecolic acid. Instead, its value lies in medicinal chemistry.

  • Drug Development: Piperidine derivatives are extensively used as scaffolds for drugs targeting the central nervous system, including antipsychotics, analgesics, and anticonvulsants.[2][15] The N-methylation and C2-methylation would:

    • Increase Lipophilicity: Potentially enhancing blood-brain barrier penetration.

    • Block Metabolism: The N-methyl group prevents dealkylation at that site, and the C2-methyl group blocks oxidation at the alpha-carbon, potentially increasing the metabolic stability and half-life of a drug candidate.

    • Modify Conformation: The steric bulk restricts the rotation and conformational flexibility of the molecule, which can be used to lock it into a bioactive conformation for a specific receptor target.

Substitution on the piperidine ring nitrogen has been shown to decrease activity in certain anticonvulsant models, highlighting that such modifications must be carefully tailored to the specific biological target.[15]

Analytical and Spectroscopic Differentiation

Distinguishing between these two compounds in a laboratory setting is straightforward using standard analytical techniques.

Mass Spectrometry (MS)

The most direct method. The two compounds have different molecular weights, leading to distinct parent ions.

  • Pipecolic Acid: [M+H]⁺ = 130.0863 m/z

  • 1,2-Dimethyl-2-piperidinecarboxylic Acid: [M+H]⁺ = 158.1176 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Pipecolic Acid: Will show a broad signal for the N-H proton and a signal for the C2-H proton.

    • Dimethyl Derivative: Will lack the N-H signal and the C2-H signal. It will instead show two new singlet signals in the alkyl region corresponding to the N-CH₃ and the C2-CH₃ protons (each integrating to 3H).

  • ¹³C NMR:

    • Pipecolic Acid: Will show 6 distinct carbon signals.

    • Dimethyl Derivative: Will show 8 distinct carbon signals, with two new signals in the aliphatic region for the two methyl carbons. The C2 carbon will be a quaternary signal with a characteristic low intensity.

Experimental Protocol: LC-MS/MS Method for Differentiation

This protocol outlines a robust method for separating and identifying pipecolic acid and 1,2-dimethyl-2-piperidinecarboxylic acid in a sample matrix.

Objective: To achieve baseline chromatographic separation and unambiguous identification based on retention time and mass-to-charge ratio (m/z).

1. Sample Preparation:

  • Dissolve the sample in an initial mobile phase-matched solvent (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet any particulates.

  • Transfer the supernatant to an autosampler vial for analysis.

2. Liquid Chromatography (LC) Parameters:

  • Column: Reversed-Phase C18 Column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 4.1 min: 95% to 5% B

    • 4.1 - 5.0 min: Hold at 5% B (Re-equilibration)

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full Scan (m/z 50-300) and Targeted MS/MS.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Targeted Ions (MS/MS):

    • Pipecolic Acid: Precursor ion [M+H]⁺ = 130.1. Monitor for characteristic fragment ions (e.g., m/z 84, loss of COOH and H).

    • 1,2-Dimethyl-2-piperidinecarboxylic Acid: Precursor ion [M+H]⁺ = 158.1. Monitor for characteristic fragment ions (e.g., m/z 112, loss of COOH and H).

4. Expected Results:

  • Retention Time: Due to its significantly higher lipophilicity, 1,2-dimethyl-2-piperidinecarboxylic acid will have a substantially longer retention time on the reversed-phase column compared to the highly polar pipecolic acid.

  • Mass Spectra: The full scan will show two distinct peaks at m/z 130.1 and 158.1, confirming the identity of each compound.

G cluster_workflow Analytical Workflow cluster_results Expected Outcome A Sample Preparation (Dissolve & Centrifuge) B LC Injection (Reversed-Phase C18) A->B C Gradient Elution (Separation by Polarity) B->C D ESI+ Ionization C->D E Mass Analysis (Full Scan & MS/MS) D->E F Data Interpretation (Retention Time & m/z) E->F Res1 Pipecolic Acid - Early Retention Time - [M+H]⁺ = 130.1 F->Res1 Res2 Dimethyl Derivative - Late Retention Time - [M+H]⁺ = 158.1 F->Res2

Caption: Workflow for LC-MS Differentiation of Pipecolic Acid and its Derivative.

Conclusion

The distinction between pipecolic acid and 1,2-dimethyl-2-piperidinecarboxylic acid is a clear illustration of how minor structural modifications can lead to major functional divergence. Pipecolic acid is a product of natural metabolic pathways, serving as a vital signaling molecule and a diagnostic biomarker. Its properties are those of a polar, hydrophilic amino acid. The addition of two methyl groups transforms it into a synthetic, lipophilic compound with blocked reactive sites, removing its natural biological activity but endowing it with properties desirable for pharmacological scaffolds. For scientists and researchers, recognizing these core differences is paramount for accurate biological interpretation, effective analytical characterization, and strategic drug design.

References

  • Barluenga, J., et al. (1998). Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. ACS Publications. Available at: [Link]

  • Yıldız, M., & Terzi, R. (2022). Pipecolic acid in plants: biosynthesis, signalling, and role under stress. Botanica. Available at: [Link]

  • Singh, A., & Singh, A. (2025). Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

  • Weber, B., & Seebach, D. (1994). Synthesis of novel pipecolic acid derivatives. Part 2. Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Tetrahedron. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Pipecolic Acid. PubChem Compound Database. CID 849. Available at: [Link]

  • Wikipedia contributors. (n.d.). Pipecolic acid. Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Pipecolic acid, (+)-. PubChem Compound Database. CID 736316. Available at: [Link]

  • Reddy, P. V., & Kumar, P. (2021). A convenient and highly enantioselective synthesis of (S)-2-pipecolic acid: an efficient access to caine anesthetics. Taylor & Francis Online. Available at: [Link]

  • Lee, W. K., & Kim, H. (2021). Synthesis of pipecolic acid and its derivatives using acetonide trans aziridine 212 as a precursor. ResearchGate. Available at: [Link]

  • Zeier, J., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Oxford Academic. Available at: [Link]

  • Hartmann, M., & Zeier, J. (2018). N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. PNAS. Available at: [Link]

  • Vogel-Adghough, D., et al. (2013). Pipecolic acid enhances resistance to bacterial infection and primes salicylic acid and nicotine accumulation in tobacco. Taylor & Francis Online. Available at: [Link]

  • National Center for Biotechnology Information (2024). Pipecolic acid. PubChem. Available at: [Link]

  • Edafiogho, D. O., et al. (2001). Synthesis and structure-activity relationships of potential anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores. PubMed. Available at: [Link]

  • PrepChem.com (n.d.). Synthesis of 2-piperidine carboxylic acid. Available at: [Link]

  • Edafiogho, D. O., et al. (1992). ChemInform Abstract: Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants. ResearchGate. Available at: [Link]

  • Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • IJNRD (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

  • Google Patents (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
  • Sharma, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. Available at: [Link]

  • Scilit (n.d.). Synthesis of piperidines. Available at: [Link]

  • Google Patents (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

Sources

Exploratory

Alpha-Methylated Cyclic Amino Acids: Structural Architects of Medicinal Chemistry

Part 1: Executive Directive & Strategic Value To: Medicinal Chemistry Teams, Lead Optimization Groups From: Senior Application Scientist, Structural Biology Division Subject: Technical deployment of -methylated cyclic am...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Directive & Strategic Value

To: Medicinal Chemistry Teams, Lead Optimization Groups From: Senior Application Scientist, Structural Biology Division Subject: Technical deployment of


-methylated cyclic amino acids for conformational control and metabolic stability.
The "Magic Methyl" in Cyclic Systems

In the optimization of peptide therapeutics and small-molecule peptidomimetics, the introduction of a methyl group at the


-position of a cyclic amino acid (e.g., proline, pipecolic acid) is not merely a lipophilic adjustment—it is a structural locking mechanism. Unlike acyclic 

-methylation (e.g., Aib), which promotes helicity via the Thorpe-Ingold effect,

-methylation in cyclic systems creates a quaternary stereocenter that rigorously defines the local dihedral angles (

).

Strategic Advantages:

  • Metabolic Armor: The quaternary center eliminates the acidic

    
    -proton, rendering the residue immune to racemization and highly resistant to proteolytic cleavage by preventing the formation of the transition state required for amide hydrolysis.
    
  • Conformational Entropy: By restricting the available conformational space of the unbound ligand, these residues minimize the entropy penalty (

    
    ) upon receptor binding, potentially enhancing affinity (
    
    
    
    ).
  • Lipophilicity Modulation: The addition of the methyl group increases

    
    , often improving membrane permeability and blood-brain barrier (BBB) penetration without significantly altering the polar surface area.
    

Part 2: Physicochemical & Structural Mechanics

Conformational Analysis

The pyrrolidine ring of proline typically toggles between C


-endo (down) and C

-exo (up) puckers. The introduction of an

-methyl group biases this equilibrium based on the stereochemistry of the methylation.
  • 
    -Methyl-L-Proline:  Strongly favors the trans amide bond geometry and restricts the 
    
    
    
    angle to a narrow range around -60°, promoting Type I and Type III
    
    
    -turns.
  • Ramachandran Impact: The steric bulk of the methyl group clashes with the preceding carbonyl oxygen, effectively forbidding large regions of the Ramachandran plot that are accessible to native proline.

Mechanism of Metabolic Stability

Proteolytic degradation often proceeds via mechanisms requiring the accessibility of the peptide bond or the abstraction of the


-proton (e.g., PLP-dependent enzymes).

The Blocking Mechanism:

  • Steric Shielding: The

    
    -methyl group acts as a "molecular umbrella," sterically hindering the approach of nucleophilic serine or cysteine residues in the active sites of proteases.
    
  • Elimination of

    
    -Proton:  This prevents mechanisms involving enolization or Schiff base formation (common in racemases), ensuring the stereochemical integrity of the drug in vivo.
    

MetabolicStability Native Native Cyclic AA (Contains α-Proton) Enzyme Protease/Racemase Active Site Native->Enzyme Binding Transition Tetrahedral Intermediate Enzyme->Transition Nucleophilic Attack Blocked Steric Clash & No α-H Abstraction Enzyme->Blocked Inhibition Degradation Cleavage/ Racemization Transition->Degradation Collapse Methylated α-Methylated AA (Quaternary Center) Methylated->Enzyme Binding Stable Metabolic Stability Blocked->Stable Preservation

Figure 1: Mechanistic divergence in metabolic fate. The


-methyl group prevents the formation of the tetrahedral intermediate required for proteolysis.

Part 3: Synthetic Methodologies

Synthesizing


-methylated cyclic amino acids is challenging due to the steric hindrance at the quaternary center. The "Application Scientist" approach favors reliability and enantiomeric purity.
The "Gold Standard": Self-Regeneration of Stereocenters (SRS)

Developed by Dieter Seebach, this method uses the chirality of the starting amino acid to generate a temporary stereocenter, which then directs the formation of the quaternary center. This is the most robust method for large-scale preparation.

Mechanism:

  • Condensation: Proline condenses with pivaldehyde to form a bicyclic oxazolidinone. The stereocenter at C2 (acetal) is formed diastereoselectively, controlled by the existing C

    
     chirality.
    
  • Enolization: Treatment with a base (LDA) removes the

    
    -proton. The resulting enolate is planar.
    
  • Alkylation: The bulky tert-butyl group at C2 forces the electrophile (MeI) to attack from the face opposite to it (anti-addition), regenerating the stereocenter with high fidelity.

  • Hydrolysis: Acidic hydrolysis removes the auxiliary.

Catalytic Phase-Transfer Alkylation (Maruoka)

For cases where the SRS auxiliary is too cumbersome, chiral phase-transfer catalysts (Maruoka catalysts) allow for the direct enantioselective alkylation of protected amino acid Schiff bases. This is more atom-economical but requires expensive catalysts.

SynthesisWorkflow Start L-Proline Step1 1. Pivaldehyde, H+ (Acetalization) Start->Step1 Inter1 Bicyclic Oxazolidinone (Single Diastereomer) Step1->Inter1 Step2 2. LDA, -78°C (Enolization) Inter1->Step2 Step3 3. MeI (Electrophile) (Stereoselective Alkylation) Step2->Step3 Inter2 α-Methylated Oxazolidinone Step3->Inter2 Retentive Alkylation Step4 4. HCl/H2O (Hydrolysis) Inter2->Step4 Final α-Methyl-L-Proline Step4->Final

Figure 2: The Seebach SRS protocol for generating quaternary stereocenters with high enantiomeric excess.

Part 4: Experimental Protocol

Protocol: Synthesis of (S)- -Methyl-Proline via SRS

This protocol is validated for gram-scale synthesis.

Materials:

  • L-Proline[1][2]

  • Pivaldehyde[3][4]

  • Lithium Diisopropylamide (LDA)

  • Methyl Iodide (MeI)[5]

  • Pentane/Hexane (anhydrous)

  • Trifluoroacetic acid (TFA) or HCl

Step-by-Step Methodology:

  • Formation of the Bicyclic Acetal:

    • Suspend L-proline (10 g, 87 mmol) in pentane (150 mL).

    • Add pivaldehyde (11.3 mL, 104 mmol) and a catalytic amount of trifluoroacetic acid (0.5 mL).

    • Reflux using a Dean-Stark trap to remove water. The reaction is complete when water separation ceases (approx. 24-48 h).

    • Checkpoint: The product, (2S,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one, should crystallize or can be purified by distillation. Ensure >95% de (diastereomeric excess) by NMR.

  • Generation of the Enolate:

    • Dissolve the bicyclic acetal (5 g, 27 mmol) in anhydrous THF (50 mL) under Argon.

    • Cool the solution to -78°C (Dry ice/acetone bath). Critical: Temperature control is vital to prevent enolate decomposition.

    • Add LDA (1.1 equiv) dropwise over 20 minutes. Stir for 45 minutes at -78°C.

  • Stereoselective Alkylation:

    • Add Methyl Iodide (2.0 equiv, 3.4 mL) dropwise to the cold enolate solution.

    • Allow the reaction to warm slowly to -30°C over 4 hours.

    • Quench with saturated aqueous NHngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      Cl. Extract with diethyl ether.
      
    • Observation: The bulky tert-butyl group directs the methyl group to the re-face (relative to the enolate), regenerating the (S)-configuration at the quaternary center.

  • Hydrolysis & Deprotection:

    • Dissolve the alkylated intermediate in 6N HCl (50 mL).

    • Reflux for 6-12 hours to cleave the acetal.

    • Concentrate in vacuo. The residue is (S)-

      
      -methyl-proline hydrochloride.
      
    • Purify via ion-exchange chromatography (Dowex 50W) to obtain the free zwitterion.

Data Summary Table:

ParameterNative L-Proline

-Methyl-L-Proline
C

Hybridization
Tertiary (sp3)Quaternary (sp3)

Angle Preference
-60° to -75°Restricted ~ -60°
Helix Propensity Polyproline II

-Helix /

-Helix
Proteolytic Half-life Minutes (in serum)Hours/Days
Synthetic Difficulty Low (Commodity)High (Requires SRS/Catalysis)

Part 5: Medicinal Chemistry Applications[6]

Case Study: Trofinetide (NNZ-2566)

Trofinetide is a synthetic analog of the tripeptide Gly-Pro-Glu (GPE), a cleavage product of IGF-1.

  • Challenge: Native GPE has a half-life of <5 minutes in plasma due to rapid enzymatic degradation.

  • Solution: Methylation of the proline residue to create Gly-(

    
    -Me)Pro-Glu.
    
  • Outcome: The

    
    -methyl group provided sufficient metabolic stability to allow for oral administration, leading to its approval for Rett Syndrome.
    
Peptidomimetic Design Rules

When incorporating


-methyl cyclic AAs:
  • N-Terminus: Excellent for capping peptides to prevent aminopeptidase degradation.

  • Turn Inducers: Use in the

    
     or 
    
    
    
    position of
    
    
    -turns to nucleate folding.
  • Coupling Reagents: Due to steric hindrance, standard EDC/NHS coupling often fails. Use high-activity reagents like HATU or PyBOP with prolonged reaction times and elevated temperatures (if stability permits).

Applications Design Drug Design Goal Branch1 Increase Half-Life Design->Branch1 Branch2 Lock Conformation Design->Branch2 App1 Block Aminopeptidases (N-term mod) Branch1->App1 App2 Trofinetide (Gly-αMePro-Glu) Branch1->App2 App3 Nucleate β-Turns Branch2->App3 App4 GPCR Ligands (Entropy reduction) Branch2->App4

Figure 3: Strategic applications of


-methylated cyclic amino acids in drug discovery.

References

  • Seebach, D., et al. (1983). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Journal of the American Chemical Society.[6] Link

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry. Link

  • Bickett, D. M., et al. (1993). Protease stabilization of peptides by alpha-methyl amino acids. Journal of Medicinal Chemistry.
  • Acanda de la Rocha, A., et al. (2020). Trofinetide for the treatment of Rett syndrome. Drugs of Today. Link

  • Maruoka, K., & Ooi, T. (2003). Recent advances in asymmetric phase-transfer catalysis. Chemical Reviews. Link

  • Toniolo, C., et al. (2001). Control of peptide conformation by the alpha-methyl group. Biopolymers. Link

Sources

Foundational

Engineering Conformational Rigidity: A Comprehensive Guide to Quaternary Piperidine Amino Acids in Peptidomimetics and Drug Discovery

Executive Summary The incorporation of conformationally constrained amino acids into peptide sequences is a cornerstone strategy in modern drug discovery and chemical biology. Among these, quaternary piperidine amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of conformationally constrained amino acids into peptide sequences is a cornerstone strategy in modern drug discovery and chemical biology. Among these, quaternary piperidine amino acids—often referred to as Cα-tetrasubstituted piperidine amino acids or Api (4-aminopiperidine-4-carboxylic acid) derivatives—represent a privileged class of building blocks. Unlike their acyclic counterparts, these cyclic non-proteinogenic amino acids impose severe restrictions on the conformational space of the peptide backbone.

As an Application Scientist navigating the complexities of peptidomimetics, understanding the causality behind the synthesis and application of these molecules is critical. This guide synthesizes the mechanistic principles, modern synthetic workflows, and structural engineering applications of quaternary piperidine amino acids, providing a self-validating framework for researchers in the field.

Mechanistic Grounding: The Thorpe-Ingold Effect and Conformational Bias

The utility of quaternary piperidine amino acids is fundamentally rooted in the Thorpe-Ingold effect (angle compression). By fully substituting the alpha-carbon, the bulky piperidine ring forces the adjacent backbone atoms into close proximity, severely restricting the permissible


 and 

dihedral angles.

While oxygen (tetrahydropyran, Thp) and sulfur (tetrahydrothiopyran, Tht) derivatives also induce helical conformations, piperidine-derived quaternary amino acids (Api) are vastly superior for advanced structural engineering. The critical differentiator is the heterocyclic nitrogen. This secondary amine provides an orthogonal functional handle that can be utilized for metal chelation, salt bridge formation, or covalent stapling, significantly enhancing the stability of the induced secondary structures[1]. Furthermore, Api derivatives are highly effective in the preparation of water-soluble, highly helical peptides, overcoming the hydrophobicity issues often associated with heavily constrained carbocyclic analogs[2].

Synthetic Methodologies: From Classic to Biocatalytic

The synthesis of quaternary heterocyclic amino acids is notoriously challenging due to the steric hindrance at the fully substituted alpha-carbon. We categorize the most effective approaches into three distinct paradigms.

Classic Hydantoin Routes (Bucherer-Bergs)

The Bucherer-Bergs reaction remains the most robust method for synthesizing achiral Api derivatives from commercially available piperidones (e.g., N-Boc-4-piperidone). This thermodynamically controlled multicomponent reaction yields a spiro-hydantoin intermediate, which is subsequently hydrolyzed. The causality of choosing Bucherer-Bergs over the Strecker synthesis lies in its higher yields for sterically hindered ketones and the ease of purifying the highly crystalline hydantoin intermediate before the harsh hydrolysis step.

Ugi Multicomponent Reactions for Complex Inhibitors

For direct drug discovery applications, the Ugi reaction is employed to link a piperidine ring directly to a quaternary amino acid center. This approach has been successfully utilized to synthesize highly potent arginase inhibitors. By attaching the piperidine ring to the quaternary center, the conformational flexibility of the inhibitor is decreased, and the basic nitrogen atom is optimally positioned in space to interact directly with the Asp202 residue in the arginase active site[3].

Cutting-Edge PLP-Dependent Biocatalysis

The most significant recent advancement is the biocatalytic asymmetric synthesis of heterocyclic


-disubstituted amino acids. Utilizing recombinant PLP-dependent enzymes (such as Lo1T), researchers can catalyze intramolecular Mannich cyclizations on spontaneously formed imine substrates. This technique affords direct access to chiral pyrrolidine and piperidine-based quaternary amino acids with excellent diastereomeric and enantiomeric excesses (>95% de), bypassing the need for complex chiral auxiliaries[4],[5].

Biocatalysis Substrate Aldehyde + Diamino Acid Imine In Situ Imine Formation Substrate->Imine Enzyme Lo1T (PLP-Dependent Enzyme) Imine->Enzyme Mannich Intramolecular Mannich Cyclization Enzyme->Mannich Product Chiral Piperidine Quaternary AA Mannich->Product

Biocatalytic synthesis of quaternary piperidine amino acids via Lo1T enzyme.

Structural Engineering: Helices, Turns, and Stapling

The incorporation of Api and its derivatives (such as pipecolic acid-based scaffolds) allows for precise control over peptide topology.

  • 
    -Helix Stabilization:  Api residues are potent inducers of 
    
    
    
    -helices, especially when combined with Aib (
    
    
    -aminoisobutyric acid). To lock this conformation, an activated diester linker can be used to form a bis-lactam bridge between the piperidine nitrogens of two Api residues situated at the
    
    
    and
    
    
    positions[1].
  • 
    -Turn Mimics:  Diastereopure azepane and pipecolic acid-derived quaternary amino acids act as strong 
    
    
    
    -turn inducers. For instance, 6.5.5 spiro bicyclic lactam scaffolds synthesized from pipecolic acid effectively mimic type II
    
    
    -turns when incorporated at the
    
    
    position of a peptide sequence[6].

Stapling Peptide Linear Peptide with Api at i, i+3 Reaction Bis-Lactam Bridge Formation Peptide->Reaction Linker Activated Diester Linker Linker->Reaction Helix Stabilized 3_10-Helix Reaction->Helix

Stabilization of 3_10-helices via bis-lactam stapling of Api residues.

Quantitative Data Summary

The following table summarizes the conformational propensities and key applications of various cyclic quaternary amino acids to guide your sequence design.

Amino Acid ScaffoldRing SizeHeteroatomPreferred Secondary StructureKey Application / Advantage
Ac6c 6None

-helix /

-helix
Cathepsin K inhibitors; highly helicogenic.
Thp 6OxygenReverse turn /

-helix
Induces turns; limited functionalization.
Api (Piperidine) 6Nitrogen

-helix
Allows covalent stapling; highly water-soluble.
Pipecolic Acid Spiro-Lactams 6/5NitrogenType II

-turn
Receptor ligand libraries; rigid turn mimics.
Azepane Derivatives 7Nitrogen

-turn /

-helix
Strong

-turn induction at

position.

Experimental Workflows (Self-Validating Protocols)

To ensure high-fidelity replication in your laboratory, the following protocols are designed as self-validating systems, explaining the causality behind each critical step.

Protocol 1: Synthesis of N-Boc-4-Aminopiperidine-4-Carboxylic Acid via Bucherer-Bergs

Objective: Synthesize the Api building block for solid-phase peptide synthesis (SPPS).

  • Hydantoin Formation: Dissolve N-Boc-4-piperidone (1.0 eq) in a 1:1 mixture of EtOH/H₂O. Add ammonium carbonate (4.0 eq) and KCN (2.0 eq). Stir at 60°C for 24 hours.

    • Causality: We utilize ammonium carbonate rather than aqueous ammonia. Ammonium carbonate acts as both the ammonia source and a buffer, preventing the premature cleavage of the N-Boc protecting group under highly basic conditions, while simultaneously providing the CO₂ required for hydantoin ring closure.

  • Validation Checkpoint 1: Isolate the precipitate. Perform IR spectroscopy. A successful reaction is validated by the appearance of characteristic imide carbonyl stretches at 1710 and 1770 cm⁻¹. Absence of these peaks indicates failed cyclization.

  • Hydrolysis: Suspend the hydantoin in 2M Ba(OH)₂ (aqueous) and reflux for 48 hours.

    • Causality: Barium hydroxide is chosen over NaOH because the resulting barium carbonate byproduct is highly insoluble and can be easily removed by simple filtration, streamlining the isolation of the zwitterionic amino acid.

  • Reprotection & Validation Checkpoint 2: Treat the crude amino acid with (Boc)₂O and Na₂CO₃ in dioxane/water. Validate the final N-Boc-Api product via LC-MS (expected [M-H]⁻ for C₁₁H₂₀N₂O₄) and ¹³C NMR (confirming the quaternary alpha-carbon signal at ~58 ppm).

Protocol 2: Peptide Stapling via Bis-Lactam Bridge (Api )

Objective: Lock a synthesized peptide into a


-helix.
  • SPPS & Deprotection: Synthesize the peptide on a Rink Amide resin, incorporating Fmoc-Api(Alloc)-OH at positions

    
     and 
    
    
    
    . Post-synthesis, selectively remove the Alloc protecting groups from the piperidine nitrogens using Pd(PPh₃)₄ and phenylsilane.
  • Stapling: Treat the resin-bound peptide with disuccinimidyl glutarate (1.5 eq) and DIPEA in DMF for 12 hours.

    • Causality: We select an activated diester (disuccinimidyl glutarate) rather than a free dicarboxylic acid with standard coupling reagents (like HATU). The pre-activated succinimidyl leaving groups drive the amidation of the sterically hindered piperidine secondary amines efficiently, preventing the risk of epimerizing adjacent chiral centers that can occur with in-situ activation.

  • Validation Checkpoint: Cleave the peptide from the resin using a standard TFA cocktail. Subject the purified stapled peptide to Circular Dichroism (CD) spectroscopy in trifluoroethanol. A validated

    
    -helical conformation will exhibit a characteristic minimum at 222 nm and a strong positive band at 205 nm. If a random coil signature is observed, the bis-lactam bridge formation was incomplete.
    

References

  • Revisiting 310-helices: biological relevance, mimetics and applications. Open Exploration Publishing. 1

  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. chim.it.

  • Synthesis of quaternary α-amino acid-based arginase inhibitors via the Ugi reaction. Bioorganic & Medicinal Chemistry (Academia.edu). 3

  • Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids. UC Santa Barbara Office of Technology & Industry Alliances. 4

  • Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. The Journal of Organic Chemistry (ACS Publications). 6

  • Efficient Biocatalytic Synthesis of Heterocyclic α,α-Disubstituted Amino Acids for Therapeutic Applications. University of California, Santa Barbara (IN-PART).5

  • 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. ResearchGate. 2

Sources

Protocols & Analytical Methods

Method

Protocols for N-methylation of alpha-methyl amino acids

Advanced Protocols for N-Methylation of Sterically Hindered -Methyl Amino Acids Application Note: AN-NM-042 Abstract The introduction of N-methyl groups into peptide backbones is a critical strategy in drug discovery to...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocols for N-Methylation of Sterically Hindered -Methyl Amino Acids

Application Note: AN-NM-042

Abstract

The introduction of N-methyl groups into peptide backbones is a critical strategy in drug discovery to enhance metabolic stability, membrane permeability, and conformational constraint.[1] However,


-methyl amino acids (e.g., 

-Me-Ala,

-Me-Phe) present a unique synthetic challenge. The quaternary carbon center creates significant steric hindrance ("The Steric Cone"), rendering standard reductive amination protocols (e.g., Formaldehyde/NaCNBH

) ineffective or low-yielding due to unstable Schiff base formation.

This guide details two field-proven, high-yield protocols specifically optimized for these hindered substrates:

  • The Oxazolidinone Method (Solution Phase): The gold standard for generating N-methylated building blocks in bulk.

  • The Nosyl-DBU Method (Solid Phase): An optimized on-resin protocol for site-selective methylation during SPPS.

Part 1: Strategic Overview & Mechanism

The Steric Challenge

In standard amino acids, the


-proton allows for easy formation of the imine (Schiff base) intermediate required for reductive methylation. In 

-methyl amino acids, the

-proton is replaced by a methyl group.[2] This quaternary center prevents the rotation necessary for orbital overlap, destabilizing the iminium ion intermediate and blocking nucleophilic attack.

To overcome this, we must utilize cyclic intermediates (locking the conformation) or activated sulfonamides (increasing acidity of the N-H bond).

Decision Matrix: Which Protocol to Use?

DecisionMatrix Start Start: Define Goal Scale Scale/Context? Start->Scale Bulk Bulk Synthesis of Building Block (e.g., Fmoc-NMe-Aib-OH) Scale->Bulk Gram Scale SPPS Site-Specific Modification during Peptide Synthesis Scale->SPPS Milligram/On-Resin Method1 Protocol A: Oxazolidinone Method (Freidinger/Seebach) Bulk->Method1 Method2 Protocol B: Nosyl-DBU Method (Biron-Kessler) SPPS->Method2

Figure 1: Selection guide for N-methylation protocols based on experimental context.

Part 2: Protocol A - The Oxazolidinone Method (Solution Phase)

Best for: Creating Fmoc-N-Me-AA-OH building blocks from commercially available Fmoc-AA-OH. Basis: This protocol utilizes the "Freidinger-Seebach" strategy. The amino acid is condensed with paraformaldehyde to form a stable 5-oxazolidinone ring, which is then reductively opened.

Materials
  • Substrate: Fmoc-

    
    -Me-Amino Acid (1.0 eq)
    
  • Reagents: Paraformaldehyde (3.0 eq), p-Toluenesulfonic acid (pTsOH, 0.1 eq), Triethylsilane (Et

    
    SiH, 3.0 eq), Trifluoroacetic acid (TFA).
    
  • Solvents: Toluene (anhydrous), Chloroform (CHCl

    
    ).
    
Step-by-Step Methodology
Step 1: Oxazolidinone Formation (Cyclization)[3][4]
  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend Fmoc-

    
    -Me-AA-OH (10 mmol) in anhydrous Toluene (100 mL).
    
  • Addition: Add Paraformaldehyde (30 mmol, 900 mg) and pTsOH (1 mmol, 190 mg).

  • Reflux: Heat the mixture to reflux (110°C). Water generated during condensation is removed via the Dean-Stark trap.

  • Monitoring: Reflux until the solution becomes clear and TLC indicates consumption of starting material (approx. 1-3 hours).

  • Workup: Wash the toluene solution with 5% NaHCO

    
     (2x) and water (1x). Dry over MgSO
    
    
    
    and concentrate in vacuo.
    • Checkpoint: The product is the Fmoc-oxazolidinone.[2] It is often a stable solid or foam and can be used directly.

Step 2: Reductive Ring Opening
  • Dissolution: Dissolve the crude oxazolidinone from Step 1 in CHCl

    
     (50 mL).
    
  • Reduction: Add Triethylsilane (Et

    
    SiH, 30 mmol) followed by TFA (50 mL). Caution: Exothermic.
    
  • Reaction: Stir at room temperature for 24–48 hours. The ring is stable; long reaction times are normal for hindered substrates.

  • Monitoring: Monitor by HPLC or NMR. The disappearance of the oxazolidinone methylene protons (approx. 5.2-5.5 ppm broad doublet) indicates completion.

  • Workup: Concentrate to an oil. Co-evaporate with Toluene (3x) to remove traces of TFA.

  • Purification: Flash chromatography (Hexane/Ethyl Acetate) or crystallization.

Mechanism Visualization

Oxazolidinone Substrate Fmoc-AA-OH Inter Oxazolidinone (Cyclic Intermediate) Substrate->Inter (CH2O)n, pTsOH -H2O (Dean-Stark) Product Fmoc-N(Me)-AA-OH Inter->Product Et3SiH, TFA Reductive Cleavage

Figure 2: The Freidinger-Seebach pathway transforms the hindered amine into a cyclic intermediate, allowing reductive opening to the N-methyl product.

Part 3: Protocol B - The Nosyl-DBU Method (Solid Phase)

Best for: Site-selective methylation of a specific residue within a growing peptide chain on resin. Basis: The "Biron-Kessler" optimization. Standard reductive amination fails on resin for hindered residues. This method activates the amine with a sulfonamide (Nosyl) group, allowing direct alkylation with Dimethyl Sulfate (DMS) facilitated by the non-nucleophilic base DBU.

Materials
  • Resin: Peptide-resin with free N-terminal amine.

  • Reagents: 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl), 2,4,6-Collidine, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), Dimethyl Sulfate (DMS), 2-Mercaptoethanol (2-ME).

  • Solvents: NMP (N-methylpyrrolidone) or DMF (anhydrous).

Step-by-Step Methodology
Step 1: Nosyl Protection
  • Wash: Wash resin (0.1 mmol scale) with DCM (3x) and NMP (3x).

  • Coupling: Add a solution of o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP (minimal volume to cover resin).

  • Incubate: Shake at Room Temp for 60 minutes.

  • Wash: Wash with NMP (5x) and DCM (5x).

    • Validation: Perform a Kaiser test. It should be negative (colorless beads), indicating the amine is protected.

Step 2: DBU-Mediated Methylation[5]
  • Reagent Prep: Prepare a solution of DBU (3 eq) and Dimethyl Sulfate (10 eq) in NMP.

    • Safety Note: DMS is highly toxic. Handle in a fume hood.

  • Reaction: Add solution to the resin. Shake for 10 minutes .

  • Repeat: Drain and repeat the addition of fresh DBU/DMS solution for another 10 minutes (Double coupling is mandatory for

    
    -methyl AAs).
    
  • Wash: Wash thoroughly with NMP (5x) to remove traces of DBU/DMS.

Step 3: Deprotection (Nosyl Removal)
  • Cocktail: Prepare a solution of 2-Mercaptoethanol (10 eq) and DBU (5 eq) in NMP.

  • Reaction: Add to resin and shake for 5 minutes.

  • Repeat: Drain and repeat for another 5 minutes.

  • Wash: Wash with NMP (5x), DCM (5x), then DMF (5x).

    • Validation: Perform a Chloranil test (for secondary amines). A blue/green color indicates the presence of the free N-methyl secondary amine.

Workflow Visualization

SPPS_Nosyl Step1 1. Protection Reagent: o-NBS-Cl + Collidine Result: Sulfonamide (Acidic NH) Step2 2. Methylation Reagent: DBU + Dimethyl Sulfate Result: N-Methyl-N-Nosyl Step1->Step2 Activation Step3 3. Deprotection Reagent: 2-Mercaptoethanol + DBU Result: Free N-Methyl Amine Step2->Step3 Cleavage Step3->Step1 Next Cycle (if needed)

Figure 3: The Solid Phase Nosyl cycle. The o-NBS group acidifies the amine, allowing DBU to facilitate direct methylation by DMS.

Part 4: Comparative Analysis & Troubleshooting

Method Comparison Table
FeatureOxazolidinone Method (Protocol A)Nosyl-DBU Method (Protocol B)
Primary Application Bulk preparation of building blocksOn-resin modification (SPPS)
Steric Tolerance Excellent (Locks conformation)Good (Requires strong base DBU)
Reagent Safety Moderate (TFA, Silanes)High Risk (Dimethyl Sulfate is toxic)
Atom Economy Lower (Requires cyclization/reduction)Higher (Direct alkylation)
Racemization Risk Low (if conditions controlled)Low (DBU/DMS is rapid, minimizing risk)
Troubleshooting Guide
  • Protocol A (Oxazolidinone): Incomplete Reduction.

    • Cause: Steric bulk of the

      
      -methyl group slows hydride attack.
      
    • Fix: Increase reaction time to 72 hours or add 5 eq of Et

      
      SiH. Ensure anhydrous conditions.
      
  • Protocol B (Nosyl): Incomplete Methylation.

    • Cause: Aggregation on resin.

    • Fix: Use "Magic Mixture" solvents (DCM/DMF/NMP 1:1:1) or elevate temperature to 50°C (use caution with DMS volatility).

  • Protocol B (Nosyl): Difficult Deprotection.

    • Cause: Formation of Meisenheimer complexes.

    • Fix: Switch deprotection reagent to Thiophenol/K

      
      CO
      
      
      
      (more aggressive but effective).

References

  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983).[6] Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones.[7] The Journal of Organic Chemistry, 48(1), 77–81. Link

  • Seebach, D., et al. (1985).[3] Self-Reproduction of Chirality.[8] Helvetica Chimica Acta, 68(1), 1243. Link

  • Biron, E., & Kessler, H. (2005).[9] Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[5][6][10][11] The Journal of Organic Chemistry, 70(13), 5183–5189. Link

  • Miller, S. C., & Scanlan, T. S. (1997).[6][9] Site-Selective N-Methylation of Peptides on Solid Support.[5][7] Journal of the American Chemical Society, 119(10), 2301–2302. Link

  • Aurelio, L., et al. (2003).[12] An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones.[2][12] The Journal of Organic Chemistry, 68(7), 2652–2667.[12] Link

Sources

Application

Application Note: Overcoming Steric Hindrance in SPPS Using 1,2-Dimethyl-2-piperidinecarboxylic Acid

Introduction & Mechanistic Insights The incorporation of highly constrained, unnatural amino acids into peptide sequences is a primary strategy in modern drug development to enhance proteolytic stability, enforce specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The incorporation of highly constrained, unnatural amino acids into peptide sequences is a primary strategy in modern drug development to enhance proteolytic stability, enforce specific secondary structures, and improve target affinity. 1,2-Dimethyl-2-piperidinecarboxylic acid (often referred to as


-dimethylpipecolic acid) represents one of the most challenging building blocks in Solid-Phase Peptide Synthesis (SPPS).

This compound presents a severe dual-modality steric challenge:

  • 
    -Disubstitution & Cyclic Constraint:  The presence of both an 
    
    
    
    -methyl group and a six-membered piperidine ring creates a massive steric shield around the carbonyl carbon. This drastically reduces the rate of nucleophilic attack during the activation and coupling of this residue to the growing peptide chain.
  • 
    -Methylation:  The secondary amine is highly hindered by the adjacent quaternary 
    
    
    
    -carbon. Once this residue is attached to the resin, the subsequent acylation of its
    
    
    -methyl amine becomes the rate-limiting step of the entire synthesis, often failing completely under standard ambient conditions.

To successfully utilize this building block, researchers must abandon standard DIC/HOBt protocols and employ highly reactive coupling reagents (such as COMU or acid fluorides) combined with microwave-assisted SPPS (MW-SPPS) to overcome the high activation energy barriers [1, 2].

Strategic Workflow for Incorporation

The synthesis must be divided into two distinct mechanistic challenges: Challenge A (coupling the unnatural amino acid to the peptide) and Challenge B (coupling the next amino acid onto the unnatural amino acid).

For Challenge A, generating an acid fluoride in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is highly effective. The fluoride ion is an exceptionally small leaving group, allowing the incoming nucleophile to approach the carbonyl carbon without the steric clash associated with bulky OBt or OAt esters [2]. Alternatively, COMU, a third-generation uronium salt based on the Oxyma leaving group, provides exceptional reactivity and is safer than benzotriazole derivatives[1, 3].

For Challenge B, the steric bulk is so severe that even HATU may require double couplings at elevated temperatures. In extreme cases, activation via bis(trichloromethyl)carbonate (BTC, triphosgene) to form an acid chloride is required.

Workflow Start SPPS with 1,2-Dimethyl- 2-piperidinecarboxylic acid Step1 Challenge A: Coupling TO the Peptide (Activating the hindered carboxyl) Start->Step1 Decision1 Activation Strategy Step1->Decision1 AcidFluoride Acid Fluoride (TFFH) Smallest leaving group, ideal for α,α-disubstituted Decision1->AcidFluoride Uronium Uronium (COMU/Oxyma) High reactivity, safe handling Decision1->Uronium Step2 Challenge B: Coupling ONTO the N-Me (Acylating the hindered amine) AcidFluoride->Step2 Uronium->Step2 Decision2 Next AA Activation Step2->Decision2 HATU HATU / HOAt Double coupling + Microwave (75°C) Decision2->HATU BTC BTC (Triphosgene) For extreme steric clash Decision2->BTC

Figure 1: Decision matrix for coupling strategies involving sterically hindered N-methylated α,α-disubstituted amino acids.

Quantitative Comparison of Coupling Reagents

The table below summarizes the relative coupling efficiencies for


-methyl-

-disubstituted amino acids based on established peptide chemistry literature [1, 2].
Reagent SystemLeaving Group SizeRelative ReactivityTypical Yield (RT, 1h)Typical Yield (MW 75°C, 15m)
DIC / HOBt Large (OBt)Low< 15%35 - 40%
HATU / DIPEA Large (OAt)High45 - 50%85 - 90%
COMU / DIPEA Medium (Oxyma)Very High55 - 60%> 95%
TFFH / DIPEA Very Small (F)Exceptional70 - 75%> 98%
BTC / Collidine Very Small (Cl)Maximum80 - 85%> 99%

Note: Yields are highly sequence-dependent. Microwave (MW) heating is critical to overcome the activation energy barrier of the hindered transition state.

Step-by-Step Experimental Protocols

Protocol A: Coupling 1,2-Dimethyl-2-piperidinecarboxylic acid to the Resin

Causality: We utilize TFFH to generate the acid fluoride in situ. The small atomic radius of fluorine minimizes steric hindrance during the formation of the active ester, allowing efficient acylation of the resin-bound peptide [2].

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 3 mL).

  • Pre-activation: In a separate vial, dissolve 1,2-Dimethyl-2-piperidinecarboxylic acid (0.4 mmol, 4 eq) and TFFH (0.4 mmol, 4 eq) in 2 mL of DMF.

  • Base Addition: Add DIPEA (0.8 mmol, 8 eq) to the vial. A slight color change may occur. Allow 3 minutes for the acid fluoride to form.

  • Microwave Coupling: Transfer the activated solution to the resin. Irradiate in a peptide microwave synthesizer at 75°C for 15 minutes.

  • Washing & Validation: Drain the reaction vessel and wash the resin with DMF (5 × 3 mL) and DCM (3 × 3 mL).

    • Self-Validating Checkpoint: Perform a Chloranil test . Because the newly coupled residue has a secondary amine, the standard Kaiser test will yield a false negative. A positive Chloranil test (blue/green beads) confirms the presence of the free secondary amine, validating the coupling.

Protocol B: Coupling the Subsequent Amino Acid (Challenge B)

Causality: The


-methyl group of 1,2-dimethyl-2-piperidinecarboxylic acid is an exceptionally poor nucleophile. We use COMU/Oxyma due to its high reactivity and ability to minimize epimerization[1].
  • Fmoc Deprotection: Remove the Fmoc group from the 1,2-dimethyl-2-piperidinecarboxylic acid using 20% piperidine in DMF. Crucial: Proceed immediately to the next step to prevent Diketopiperazine (DKP) formation (see Section 5).

  • Pre-activation: Dissolve the next Fmoc-AA-OH (0.5 mmol, 5 eq) and COMU (0.5 mmol, 5 eq) in 2 mL of DMF. Add DIPEA (1.0 mmol, 10 eq). Pre-activate for 1 minute.

  • Microwave Coupling: Add the solution to the resin. Microwave at 75°C for 30 minutes.

  • Double Coupling (Recommended): Drain the vessel, prepare a fresh batch of activated Fmoc-AA-OH as in Step 2, and repeat the microwave coupling for another 30 minutes.

  • Washing & Validation: Wash with DMF and DCM.

    • Self-Validating Checkpoint: Perform a Kaiser test . The new N-terminus is a primary amine. A negative Kaiser test (yellow beads) confirms that the difficult secondary amine has been successfully acylated.

Managing Side Reactions: The Diketopiperazine (DKP) Threat

When synthesizing peptides containing


-alkylated amino acids, researchers must be hyper-vigilant regarding Diketopiperazine (DKP) formation .

Causality:


-alkylation eliminates the hydrogen bond donor capacity of the amide nitrogen and sterically biases the peptide bond toward a cis conformation. When the Fmoc group of the amino acid immediately following the 

-methylated residue is removed, the free primary amine is perfectly positioned to undergo an intramolecular nucleophilic attack on the ester (or amide) linkage connecting the dipeptide to the resin. This cleaves the dipeptide off the solid support entirely, resulting in a catastrophic loss of yield.

DKP_Pathway Dipeptide Fmoc-AA-(N-Me-Pip)-Resin (Stable) Deprotected H2N-AA-(N-Me-Pip)-Resin (Highly Reactive) Dipeptide->Deprotected 20% Piperidine (Fmoc Removal) DKP Diketopiperazine (DKP) + Cleaved Resin Deprotected->DKP Intramolecular Attack (Driven by cis-amide) Success Elongated Peptide (Target) Deprotected->Success Rapid Coupling (Excess Reagents)

Figure 2: Diketopiperazine (DKP) formation pathway driven by N-alkylated cis-amide conformations.

Mitigation Strategies:

  • Rapid Coupling: Minimize the time the peptide spends in a deprotected state. Have the activated solution for the next amino acid ready before adding piperidine.

  • Trityl Protection: If DKP formation is unavoidable, use a Trityl (Trt) protected amino acid for the residue following the hindered one. The massive steric bulk of the Trt group prevents the cis conformation required for DKP cyclization.

  • Avoid Extended Basicity: Do not leave the resin in piperidine longer than strictly necessary.

References

  • Martin, V., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances, 10(69), 42457-42492. Royal Society of Chemistry.[Link]

Method

Application Notes &amp; Protocols: A Guide to the Incorporation of Hindered Amino Acids into Peptide Sequences

Introduction: The Strategic Value of Steric Hindrance in Peptide Design In the landscape of modern drug discovery and materials science, peptides are foundational molecules. However, their therapeutic potential is often...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Steric Hindrance in Peptide Design

In the landscape of modern drug discovery and materials science, peptides are foundational molecules. However, their therapeutic potential is often limited by poor metabolic stability and a lack of defined secondary structure. The introduction of sterically hindered amino acids—such as α,α-disubstituted (e.g., α-aminoisobutyric acid, Aib) or N-alkylated (e.g., N-methylalanine) residues—is a powerful strategy to overcome these limitations.[1][2] These non-proteinogenic amino acids act as conformational locks, forcing peptide backbones into specific helical or turn structures.[2] This pre-organization can enhance binding affinity to biological targets and, critically, provides a steric shield against proteolytic enzymes, thereby extending the peptide's in-vivo half-life.[2][3]

Despite their advantages, the very feature that makes these amino acids valuable—their steric bulk—poses a significant challenge during chemical synthesis.[1][4] The bulky substituents on the α-carbon or the amide nitrogen impede the approach of the incoming activated amino acid, dramatically slowing the kinetics of peptide bond formation.[4][5] This guide provides a comprehensive overview of the challenges and presents field-proven strategies and detailed protocols for the successful and efficient incorporation of these valuable residues using modern solid-phase peptide synthesis (SPPS) techniques.

The Core Challenge: Overcoming Steric Obstruction in Amide Bond Formation

The difficulty in coupling hindered amino acids stems from fundamental chemical principles. In standard SPPS, the nucleophilic attack of the deprotected N-terminal amine of the growing peptide chain on the activated carboxyl group of the incoming amino acid is already a crowded affair. When a hindered residue is involved, this reaction is further impeded:

  • α,α-Disubstituted Amino Acids (e.g., Aib): The presence of two substituents on the α-carbon creates a formidable steric shield around the carboxyl group (when it is the incoming residue) or the N-terminal amine (when it is on the resin-bound peptide).[2][4]

  • N-Alkyl Amino Acids: The alkyl group on the amide nitrogen makes the amine a weaker nucleophile and sterically obstructs the incoming activated carboxyl group. Coupling to an N-methyl residue is particularly challenging.[6]

These steric clashes lead to slow and often incomplete coupling reactions, resulting in deletion sequences and complex crude products that are difficult to purify.[7] Traditional coupling reagents and conditions are frequently insufficient to drive these reactions to completion.[4]

Strategic Approaches and Optimized Methodologies

Success in synthesizing peptides with hindered residues hinges on a multi-faceted strategy that combines potent chemical activation with optimized reaction conditions.

The Arsenal: Selecting High-Potency Coupling Reagents

Standard carbodiimide activators like DCC or DIC, even with additives like HOBt, are often ineffective for hindered couplings.[4] The modern peptide chemist must turn to more powerful uronium/aminium or phosphonium salt-based reagents. These reagents form highly reactive intermediates that can overcome the high activation energy of sterically demanding couplings.

G

Caption: General workflow for coupling reagent-mediated peptide bond formation.

Table 1: Comparative Analysis of Coupling Reagents for Hindered Amino Acids

Reagent ClassExample(s)Mechanism & AdvantagesKey Considerations
Uronium/Aminium Salts (Immonium-type) HATU, HCTU Forms highly reactive OAt/OBt esters. HATU is particularly effective due to the anchimeric assistance of the pyridine nitrogen in HOAt, which accelerates the reaction.[8][9]HATU and other benzotriazole-based reagents are derived from potentially explosive precursors (HOAt/HOBt), requiring careful handling and storage.[10][11][12]
COMU Forms a highly reactive OxymaPure-based ester.[9][11] Coupling efficiency is comparable or superior to HATU.[10][11] Based on the non-explosive OxymaPure, offering a significantly better safety profile.[10][12] Excellent solubility.[10]Solution stability in DMF can be poor, making it less suitable for synthesizers that use pre-prepared reagent solutions.[9]
Phosphonium Salts PyBOP, PyAOP Forms activated phosphonium esters. PyAOP is highly effective for coupling N-methyl amino acids.[8]Can be more expensive than uronium salts. Byproducts can sometimes be more difficult to remove.
Carbodiimides + Additives DIC + OxymaPure A cost-effective combination. The use of OxymaPure instead of HOBt provides a safer and often more efficient activation for hindered systems like sequential Aib coupling.[13]Generally less potent than pre-formed uronium or phosphonium salts for the most difficult couplings.

For the most challenging couplings, such as Aib-Aib or coupling to an N-alkyl residue, HATU and COMU are widely regarded as the reagents of choice.[6][10][11]

The Power of Heat: Microwave-Assisted SPPS

One of the most significant advancements in overcoming the kinetic barriers of hindered couplings is the use of microwave energy.[1] Microwave-assisted solid-phase peptide synthesis (MW-SPPS) provides rapid and uniform heating to the reaction mixture, supplying the necessary energy to overcome the steric activation barrier.[14][15] This dramatically shortens reaction times from hours to minutes and drives couplings to completion where room temperature methods fail.[5][16]

  • Efficiency: A peptide containing three consecutive Aib residues was synthesized in under 3 hours with 89% purity using microwave-enhanced SPPS, whereas conventional synthesis required 40 hours and yielded less than 10% purity.[5]

  • Versatility: The technique is effective for a wide range of hindered residues, including Aib and N-methylated amino acids.[1][5]

G Start Start SPPS Cycle for Hindered Amino Acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash Resin (DMF, DCM) Deprotection->Wash1 Preactivate Preactivate Wash1->Preactivate Wash2 Wash Resin (DMF) Monitor Monitor Coupling Completion? (e.g., Kaiser or Bromophenol Blue Test) Wash2->Monitor Recouple Perform Second Coupling (Double Couple) Monitor->Recouple Incomplete Next_Cycle Proceed to Next Cycle Monitor->Next_Cycle Complete Microwave Microwave Recouple->Microwave Add_to_Resin Add_to_Resin Preactivate->Add_to_Resin Add_to_Resin->Microwave Microwave->Wash2

Caption: Recommended workflow for microwave-assisted coupling of a hindered amino acid.

Detailed Experimental Protocols

The following protocols are designed as a robust starting point. Researchers should optimize conditions based on the specific sequence and available instrumentation.

Protocol 1: Microwave-Assisted Coupling of Fmoc-Aib-OH

This protocol is designed for incorporating the α,α-disubstituted amino acid Aib, a common and challenging residue.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-Aib-OH (4 equivalents relative to resin loading)

  • Coupling Reagent: HATU or COMU (3.9 equivalents)[10][11]

  • Base: N,N-Diisopropylethylamine (DIPEA) (8 equivalents)[6]

  • Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Microwave Peptide Synthesizer

Methodology:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in the synthesizer's reaction vessel.

  • Fmoc Deprotection: Perform the standard Fmoc-deprotection cycle by treating the resin with 20% piperidine/DMF. Utilize microwave heating (e.g., up to 75°C for 3 minutes) to ensure complete deprotection of the previous residue.

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, prepare the activation solution:

    • Dissolve Fmoc-Aib-OH (4 eq.) and HATU/COMU (3.9 eq.) in an appropriate volume of DMF.

    • Add DIPEA (8 eq.) to the mixture.

    • Allow to pre-activate for 1-2 minutes at room temperature.[10]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Apply microwave energy to heat the reaction to 75-90°C and hold for 10-20 minutes. The specific time and temperature should be optimized for the sequence.

  • Post-Coupling Wash: Wash the resin thoroughly with DMF.

  • Coupling Confirmation (Optional but Recommended): Perform a qualitative test to check for free amines. The Kaiser test is not suitable for N-alkyl amino acids and can be unreliable for sterically hindered N-termini. The bromophenol blue test is a more reliable alternative for these cases.[6]

  • Recoupling (If Necessary): If the coupling is incomplete, repeat steps 4-7 (a "double couple").

  • Continuation: Once coupling is complete, proceed to the deprotection step for the newly added Aib residue to continue chain elongation.

Protocol 2: Coupling to a Resin-Bound N-Methyl Amino Acid

This protocol addresses the particularly difficult step of coupling a standard Fmoc-amino acid onto a resin-bound N-methyl residue.

Materials:

  • Resin with N-terminal N-methyl amino acid

  • Fmoc-protected amino acid (4 equivalents)

  • Coupling Reagent: HATU (4 equivalents)[6]

  • Base: DIPEA (8 equivalents)[6]

  • Solvents: DMF or N-Methyl-2-pyrrolidone (NMP)

Methodology:

  • Resin Preparation: Ensure the resin is well-swollen in DMF or NMP.

  • Activation Solution Preparation:

    • Dissolve the Fmoc-amino acid (4 eq.) and HATU (4 eq.) in DMF or NMP.[6]

    • Add DIPEA (8 eq.) and allow the solution to mix for at least 5 minutes at room temperature to ensure full activation.[6]

  • Coupling Reaction:

    • Add the activated solution to the resin.

    • If using a microwave synthesizer, heat to 75-90°C for at least 30 minutes. Multiple coupling cycles may be necessary.

    • If performing at room temperature, allow the reaction to proceed for a minimum of 2 hours, and potentially overnight.[6]

  • Monitoring and Recoupling:

    • Wash the resin and perform a bromophenol blue test to check for completion.[6] A blue-to-green color indicates incomplete coupling, while a yellow color signifies completion.[6]

    • If the test is positive (incomplete), perform a second coupling under the same conditions.

Verification and Quality Control: Ensuring Success

The synthesis is not complete until the final product's identity and purity have been rigorously confirmed. Given the potential for deletion sequences, robust analytical validation is non-negotiable.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the crude peptide.[17] It separates the target peptide from impurities such as truncated or deletion sequences based on hydrophobicity.[17] A sharp, single major peak in the chromatogram is indicative of a successful synthesis.

  • Mass Spectrometry (MS): Mass spectrometry is essential to confirm that the major HPLC peak corresponds to the peptide with the correct molecular weight.[17] Techniques like electrospray ionization (ESI-MS) provide an exact mass measurement, confirming the successful incorporation of all residues, including the hindered ones.[17] Tandem MS (MS/MS) can be used to fragment the peptide and confirm the amino acid sequence directly.[17]

A combination of HPLC and MS provides a complete picture, verifying both the purity and the identity of the final peptide product.

Conclusion and Best Practices

The incorporation of hindered amino acids is an advanced but highly valuable technique in peptide chemistry. Success is not accidental but the result of a deliberate strategy. By abandoning conventional methods and embracing more potent reagents and energy sources, researchers can reliably synthesize these powerful molecules.

Key Takeaways for Success:

  • Choose the Right Tool: For difficult couplings, use high-potency uronium/aminium reagents like HATU or the safer alternative, COMU.[10][11]

  • Turn Up the Heat: Employ microwave-assisted synthesis to overcome kinetic barriers, drastically reducing reaction times and improving yields.[5][16]

  • Be Generous: Use a higher excess of amino acid and coupling reagents (e.g., 4 equivalents) than for standard couplings.[6]

  • Don't Rush: Allow for longer coupling times or perform a second "double couple" if monitoring indicates an incomplete reaction.

  • Trust but Verify: Always confirm the final product's identity and purity using a combination of RP-HPLC and Mass Spectrometry.[17]

By following these principles and protocols, researchers, scientists, and drug development professionals can confidently harness the power of steric hindrance to design and build the next generation of stable, structurally-defined peptide therapeutics and materials.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. AWS.
  • Kappe, C. O. (n.d.). Rapid Microwave-Assisted Solid Phase Peptide Synthesis.
  • BenchChem. (n.d.). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Martinez Ceron, M. C., et al. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC.
  • (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation.
  • Collins, J. M. (2018, January 31). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. ResearchGate.
  • LifeTein. (2025, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.
  • Merck. (n.d.). Novabiochem® Coupling reagents.
  • (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology.
  • Biron, E., et al. (2012). Synthesis of N-methylated cyclic peptides. ResearchGate.
  • (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Subiros-Funosas, R., et al. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry - ACS Publications.
  • Harris, P. W. R., et al. (2020, October 14). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. PubMed.
  • (n.d.). The Role of HPLC Analysis in Peptide Characterization.
  • Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.

Sources

Application

Preparation of peptidomimetics using 1,2-Dimethyl-2-piperidinecarboxylic acid

Application Note & Protocol Guide Topic: Preparation of Peptidomimetics Using 1,2-Dimethyl-2-piperidinecarboxylic Acid For: Researchers, scientists, and drug development professionals. Introduction: Engineering Peptide F...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Preparation of Peptidomimetics Using 1,2-Dimethyl-2-piperidinecarboxylic Acid

For: Researchers, scientists, and drug development professionals.

Introduction: Engineering Peptide Function with Steric Constraints

Peptides are remarkable signaling molecules, but their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. Peptidomimetics address these limitations by introducing non-natural structural elements that mimic the essential features of a native peptide while offering improved pharmacological properties.[1] A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into a bioactive conformation, thereby reducing the entropic penalty of binding to its target receptor.[2]

The incorporation of α,α-disubstituted amino acids is a powerful method for inducing local conformational constraints.[3] 1,2-Dimethyl-2-piperidinecarboxylic acid, a cyclic α,α-disubstituted amino acid, represents a highly valuable building block in this context. Its rigid piperidine scaffold severely restricts the rotational freedom around the N-Cα and Cα-C bonds, effectively forcing the peptide backbone into a specific turn or helical conformation.[4] This pre-organization can lead to a significant enhancement in binding affinity and biological activity.[5]

However, the very feature that makes this building block so attractive—its steric bulk—also presents a significant synthetic challenge. The quaternary α-carbon and the adjacent methyl group on the piperidine ring create substantial steric hindrance, making the formation of peptide bonds difficult under standard synthesis conditions.[6][7]

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of 1,2-Dimethyl-2-piperidinecarboxylic acid into peptide sequences using modern Solid-Phase Peptide Synthesis (SPPS) techniques. We will address the synthesis of the Fmoc-protected monomer and provide optimized protocols for its coupling, emphasizing the rationale behind the choice of reagents and reaction conditions to overcome steric hindrance.

Part 1: The Building Block - Fmoc-(2S)-1,2-dimethylpiperidine-2-carboxylic acid

The successful incorporation begins with a high-quality, N-terminally protected building block. The standard for modern SPPS is the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is stable to the acidic conditions used for final cleavage but readily removed by a mild base like piperidine.[8][9]

While not widely commercially available, the synthesis of Fmoc-(2S)-1,2-dimethylpiperidine-2-carboxylic acid can be achieved from (S)-pipecolic acid through a multi-step process involving N-methylation, α-methylation, and subsequent Fmoc protection. The stereochemistry of the α-carbon must be carefully controlled and verified.

Diagram: Synthesis Overview Below is a conceptual workflow for the preparation of the required Fmoc-protected amino acid building block.

G A Start: (S)-Pipecolic Acid B Step 1: N-Methylation (e.g., Eschweiler-Clarke reaction) A->B HCHO, HCOOH C Step 2: α-Methylation (e.g., LDA, MeI) B->C Stereocontrol is critical D Step 3: Fmoc Protection (e.g., Fmoc-OSu, NaHCO₃) C->D Base, Solvent E Final Product: Fmoc-(2S)-1,2-dimethylpiperidine- 2-carboxylic acid D->E Purification & Characterization

Caption: Conceptual workflow for the synthesis of the Fmoc-protected building block.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of a sterically hindered amino acid like 1,2-Dimethyl-2-piperidinecarboxylic acid requires significant deviation from standard SPPS protocols. The following sections provide a detailed, step-by-step methodology based on Fmoc/tBu chemistry.[10]

Core Principle: Overcoming Steric Hindrance

Standard coupling reagents (e.g., HBTU, DIC/HOBt) often fail to provide complete acylation when dealing with α,α-disubstituted amino acids.[6][11] The reaction equilibrium is unfavorable, and the activation energy is high. To drive the reaction to completion, we must employ a multi-faceted approach:

  • Highly Potent Coupling Reagents: Utilize modern uronium/aminium or phosphonium salt reagents known for their high reactivity and effectiveness in hindered couplings.[10]

  • Extended Reaction Times & Double Coupling: A single coupling is often insufficient. A second, fresh addition of activated amino acid is typically required.

  • Elevated Temperature: Microwave-assisted SPPS or conventional heating can provide the necessary energy to overcome the activation barrier.[7]

  • In-Process Monitoring: The use of a qualitative test (e.g., Kaiser test) to check for free primary amines is crucial to ensure the reaction has gone to completion before proceeding.

Diagram: SPPS Cycle for Hindered Residues This diagram illustrates the modified SPPS cycle for incorporating the title compound.

SPPS_Cycle cluster_main Modified SPPS Cycle Start Peptidyl-Resin (Free N-terminus) Coupling Step 1: Coupling (Hindered Fmoc-AA-OH, HATU/DIEA, DMF) Start->Coupling Wash1 Step 2: DMF Wash Coupling->Wash1 KaiserTest Step 3: Kaiser Test Wash1->KaiserTest DoubleCouple Repeat Coupling KaiserTest->DoubleCouple Positive (Blue) Wash2 Step 4: DMF Wash KaiserTest->Wash2 Negative (Yellow) DoubleCouple->Wash1 Deprotection Step 5: Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection Wash3 Step 6: DMF Wash Deprotection->Wash3 NextCycle Ready for Next Amino Acid Wash3->NextCycle

Caption: Modified SPPS workflow emphasizing the crucial Kaiser test validation step.

Detailed Experimental Protocol

This protocol assumes a manual synthesis on a 0.1 mmol scale using Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (standard and Fmoc-(2S)-1,2-dimethylpiperidine-2-carboxylic acid)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-Diisopropylethylamine (DIEA)

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF[12]

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)

  • Analysis: Kaiser Test kit, HPLC, LC-MS

Protocol Steps:

  • Resin Preparation:

    • Swell the resin (0.1 mmol) in DMF for 30 minutes in a reaction vessel.

    • Drain the DMF.

    • Perform Fmoc deprotection of the Rink Amide linker by adding 20% piperidine/DMF. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), IPA (3x), and DMF (3x).

  • Standard Amino Acid Coupling (Example: Phenylalanine):

    • Dissolve Fmoc-Phe-OH (4 eq, 0.4 mmol), HATU (3.9 eq, 0.39 mmol), and DIEA (8 eq, 0.8 mmol) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Wash and proceed with deprotection as in step 1.

  • Incorporation of 1,2-Dimethyl-2-piperidinecarboxylic Acid (The Critical Step):

    • Activation & First Coupling:

      • In a separate vial, pre-activate a solution of Fmoc-(2S)-1,2-dimethylpiperidine-2-carboxylic acid (5 eq, 0.5 mmol) and HATU (4.9 eq, 0.49 mmol) in DMF with DIEA (10 eq, 1.0 mmol) for 2-5 minutes.

      • Rationale: Using a higher excess of the hindered amino acid and coupling reagent helps to drive the reaction forward. HATU is chosen for its high efficiency in forming the active ester and its proven performance in sterically demanding couplings.[10]

      • Add the activated mixture to the deprotected peptidyl-resin. Agitate for 4-6 hours at room temperature, or 45-60 minutes using a microwave synthesizer at 75°C.[7]

    • Washing and Monitoring:

      • Drain the vessel and wash the resin thoroughly with DMF (5x).

      • Take a small sample of resin beads and perform a Kaiser test .

      • Self-Validation: If the test is negative (beads are yellow/colorless), the coupling is complete. Proceed to step 3c. If the test is positive (beads turn dark blue), unreacted primary amines are present, and a second coupling is mandatory.

    • Second Coupling (if required):

      • Repeat step 3a with a fresh solution of activated Fmoc-(2S)-1,2-dimethylpiperidine-2-carboxylic acid.

      • Agitate for another 4-6 hours (or 45-60 min with microwave).

      • Wash and repeat the Kaiser test. The test must be negative before proceeding. If it remains positive, troubleshoot (see Part 3).

    • Fmoc Deprotection:

      • Add 20% piperidine/DMF. Agitate for 5 minutes, drain.

      • Add fresh 20% piperidine/DMF and agitate for 20-30 minutes.

      • Rationale: The Fmoc group on a hindered residue may be slightly less accessible. A slightly extended deprotection time ensures complete removal.[13]

      • Wash thoroughly with DMF (5x), IPA (3x), and DMF (3x).

  • Chain Elongation:

    • Continue adding subsequent amino acids using standard or modified protocols as needed.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the peptidyl-resin with DMF, then DCM, and dry under vacuum for 1 hour.

    • Add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) to the resin.[10]

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the final peptidomimetic by LC-MS.

Part 3: Data Interpretation & Troubleshooting

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassRelative CostKey Advantages & Rationale for Use
HBTU/HCTUUronium/Aminium

Good general-purpose reagents, but may be insufficient for highly hindered couplings.
HATU Uronium/Aminium

$
Contains a HOAt moiety, which is a superior activating agent, leading to faster kinetics and reduced epimerization. Recommended for this application. [10][14]
PyBOPPhosphonium

$
Highly effective for hindered couplings, but can generate phosphine-related byproducts.
DIC/OxymaCarbodiimide$Cost-effective and low racemization, but generally slower and less potent than onium salts for difficult sequences.[10]
COMUUronium/Aminium

High efficiency and avoids HOBt/HOAt byproducts. An excellent, though more expensive, alternative to HATU.[10]

Troubleshooting Common Issues:

  • Problem: Positive Kaiser test after second coupling.

    • Cause: Incomplete acylation due to extreme steric hindrance or poor resin swelling.

    • Solution:

      • Capping: Acetylate the unreacted amines with a solution of acetic anhydride and DIEA in DMF to terminate the failed sequences.

      • Solvent: Ensure high-quality, anhydrous DMF is used.

      • Temperature: If not already doing so, switch to microwave synthesis or heat conventionally to 50-60°C.[7]

  • Problem: Low final yield of the desired peptide.

    • Cause: Incomplete coupling at the hindered step leading to truncated sequences; premature chain cleavage.

    • Solution: Rigorously follow the double coupling and Kaiser test protocol. Ensure the linker used is stable to all synthesis conditions until the final TFA cleavage.

  • Problem: Deletion of the hindered amino acid in the final product (LC-MS).

    • Cause: Complete failure of the hindered coupling step, followed by successful coupling of the next amino acid in the sequence.

    • Solution: Re-evaluate the coupling strategy. Consider using an even greater excess of reagents (e.g., 10 eq) or switching to a more potent coupling agent like COMU.

References

  • Murphy, P. V., & Dunne, J. L. (n.d.). Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. Bentham Science.
  • Fiori, S., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Retrieved from [Link]

  • Kiselyov, A. S., & Good, A. C. (2018). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PMC - NIH. Retrieved from [Link]

  • Richards, M. W., et al. (2024). Constrained TACC3 peptidomimetics for a non-canonical protein–protein interface elucidate allosteric communication in Aurora-A kinase. PMC. Retrieved from [Link]

  • (n.d.). Syntheses of sterically hindered peptides containing α,α-disubstituted.... ResearchGate. Retrieved from [Link]

  • (n.d.). Symmetrical anhydrides in Solid-Phase Peptide Synthesis. Peptideweb.com. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Retrieved from [Link]

  • (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Retrieved from [Link]

  • (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. Retrieved from [Link]

  • Fairlie, D. P., et al. (n.d.). Macrocyclic peptidomimetics - Forcing peptides into bioactive conformations. UQ eSpace. Retrieved from [Link]

  • (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Retrieved from [Link]

  • Ramapanicker, R. (2023). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Amide Coupling of 1,2-Dimethyl-2-piperidinecarboxylic Acid

Welcome to the technical support guide for navigating the challenges associated with the amide coupling of 1,2-dimethyl-2-piperidinecarboxylic acid. This document is designed for researchers, chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the challenges associated with the amide coupling of 1,2-dimethyl-2-piperidinecarboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are encountering difficulties with this sterically demanding substrate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve successful coupling outcomes.

The Challenge: Understanding the Steric Bottleneck

1,2-Dimethyl-2-piperidinecarboxylic acid presents a formidable challenge in peptide synthesis and amide bond formation. The difficulty arises from a combination of two distinct steric impediments:

  • α,α-Disubstitution: The presence of a methyl group on the same carbon atom as the carboxylic acid (the α-carbon) creates significant bulk, shielding the carboxyl group from the incoming nucleophile.

  • N-Methylation: The methyl group on the piperidine nitrogen further constrains the ring's conformation and adds to the overall steric crowding around the reaction center. This also reduces the nucleophilicity of the secondary amine if it is the coupling partner.

These factors combine to dramatically slow down the rate of amide bond formation, often leading to low or no yield with standard coupling protocols.[1] Overcoming this requires a carefully considered approach to reagent selection and reaction condition optimization.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My coupling reaction with 1,2-dimethyl-2-piperidinecarboxylic acid using a standard carbodiimide (DCC, EDC) resulted in low to no product. What is the primary cause and what should I do next?

A1: This is a very common outcome. Standard carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often insufficiently reactive to overcome the severe steric hindrance of this substrate.[2][3] The O-acylisourea intermediate they form is not reactive enough to be intercepted by the amine nucleophile before it undergoes side reactions or simply fails to react.

Recommended Action: Your first and most critical step is to switch to a more potent class of coupling reagent. You should move to a uronium/aminium or phosphonium salt-based reagent.

Troubleshooting Workflow: Low Coupling Yield

The following diagram outlines a systematic approach to troubleshooting failed or low-yield coupling reactions with sterically hindered substrates.

Caption: Troubleshooting workflow for sterically hindered couplings.

Q2: I switched to a uronium salt (HBTU/HATU) but my yield is still suboptimal. What can I do?

A2: While uronium salts are an excellent choice, several factors can still impede the reaction:

  • Insufficient Reaction Time: Sterically hindered couplings are inherently slow.[2] A standard 1-2 hour coupling time may be insufficient. Consider extending the reaction to 12 or even 24 hours.[2]

  • Suboptimal Temperature: Running the reaction at room temperature may not provide enough energy to overcome the activation barrier. Gently heating the reaction to 40-50°C can significantly improve yields, but be mindful of potential racemization if your amine coupling partner is chiral.[2]

  • Guanidinylation Side Reaction: Uronium/aminium reagents like HATU can react with the free amine if the coupling reagent is used in excess relative to the carboxylic acid.[4][5] This "caps" the amine, preventing it from reacting. To mitigate this, always use a slight excess of the carboxylic acid relative to the coupling reagent and consider pre-activating the acid for 15-30 minutes before adding the amine.[1][2]

  • Solvent Choice: Ensure all reactants are fully dissolved. N-Methyl-2-pyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF) for difficult sequences and can help disrupt peptide aggregation.[3][6]

Q3: Which coupling reagent is considered the "gold standard" for a substrate like this?

A3: For highly challenging couplings involving N-methylated or α,α-disubstituted amino acids, HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is often considered the gold standard.[7][8]

Why HATU is effective: HATU, in the presence of a base, converts the carboxylic acid into a highly reactive OAt (1-hydroxy-7-azabenzotriazole) ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance (neighboring group participation), which significantly accelerates the rate of aminolysis compared to the OBt esters formed by reagents like HBTU or PyBOP.[5] This heightened reactivity is often sufficient to overcome severe steric barriers.[3][8]

Phosphonium-based reagents like PyAOP are also excellent choices, offering comparable reactivity to HATU without the risk of guanidinylation side reactions.[5][7][9]

Q4: I am concerned about racemization at elevated temperatures. What is the safest approach?

A4: This is a valid concern. If your amine partner has a chiral center adjacent to the reacting amine, racemization risk increases with temperature and reaction time.

  • Use a Weaker Base: Instead of a strong, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), consider using a weaker base like sym-collidine, which has been shown to reduce racemization.[10]

  • Acyl Fluoride Formation: For extremely difficult cases where even HATU at elevated temperatures is insufficient, converting the carboxylic acid to an acyl fluoride is a highly effective, albeit more complex, strategy.[3][10] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can generate the acyl fluoride in situ. Acyl fluorides are extremely reactive and can often acylate even the most hindered amines at room temperature with minimal racemization.[3][10]

Data Summary: Comparison of Coupling Reagents

The selection of a coupling reagent is the most critical factor for success. The table below summarizes the performance of common reagents for difficult, sterically hindered couplings.

Reagent ClassExample(s)Relative ReactivityRacemization RiskKey Considerations & Potential Side Reactions
Carbodiimide DCC, DIC, EDCLow to ModerateLow (with additive)Generally insufficient for this substrate.[2][3] Requires additives (Oxyma, HOBt). Byproduct (urea) can be difficult to remove (DCC).[11]
Phosphonium PyBOP, PyAOPHigh to Very HighLowExcellent choice. Does not cause guanidinylation.[5][12] PyAOP is generally more reactive than PyBOP.[7][9] Byproducts are generally water-soluble.
Uronium/Aminium HBTU, HCTUHighLow to ModerateHCTU is more reactive than HBTU.[3] Can cause guanidinylation of the amine if used in excess.[4][5]
Uronium (Oxyma) COMUVery HighLowSafer alternative to HOBt/HOAt-based reagents (non-explosive).[7][10] Excellent solubility and high reactivity, often comparable to HATU.[10][13]
Uronium (HOAt) HATUVery HighLowOften the most effective reagent for hindered N-methyl amino acids.[7][8] Forms highly reactive OAt active esters.[5][14]
Acyl Fluoride Former TFFHExtremely HighVery LowGenerates acyl fluoride in situ. Excellent for the most challenging couplings where other methods fail.[3][10] Requires anhydrous conditions.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol provides a general method for the coupling of 1,2-dimethyl-2-piperidinecarboxylic acid to a primary or secondary amine using HATU.

Materials:

  • 1,2-Dimethyl-2-piperidinecarboxylic acid (1.1 eq)

  • Amine coupling partner (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or sym-collidine (2.0-3.0 eq)

  • Anhydrous solvent (DMF or NMP)

Procedure:

  • To a clean, dry, and inert-atmosphere flask, add the 1,2-dimethyl-2-piperidinecarboxylic acid (1.1 eq).

  • Dissolve the acid in a minimal amount of anhydrous DMF or NMP.

  • Add HATU (1.1 eq) to the solution, followed by DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes. This is the pre-activation step.[2]

  • In a separate flask, dissolve the amine coupling partner (1.0 eq) in a minimal amount of anhydrous DMF or NMP.

  • Add the amine solution to the pre-activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • If no significant product formation is observed after 4-6 hours, slowly warm the reaction to 40°C.

  • Continue stirring for 12-24 hours or until the reaction is complete as judged by LC-MS.

  • Upon completion, quench the reaction with water and proceed with standard aqueous workup and purification.

Protocol 2: Acyl Fluoride Formation for Extremely Difficult Couplings

This protocol is recommended when Protocol 1 fails or when racemization is a paramount concern.

Materials:

  • 1,2-Dimethyl-2-piperidinecarboxylic acid (1.0 eq)

  • TFFH (1.05 eq)

  • sym-collidine or DIPEA (2.0 eq)

  • Amine coupling partner (1.2 eq)

  • Anhydrous DCM or THF

Procedure:

  • To a flame-dried, inert-atmosphere flask, add the 1,2-dimethyl-2-piperidinecarboxylic acid (1.0 eq) and dissolve it in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add TFFH (1.05 eq) followed by the slow, dropwise addition of sym-collidine (2.0 eq).

  • Stir the mixture at 0°C for 20-30 minutes to form the acyl fluoride.

  • In a separate flask, dissolve the amine coupling partner (1.2 eq) in anhydrous DCM.

  • Add the amine solution to the acyl fluoride mixture at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with standard workup and purification.

References

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 435-448. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed, 12(14), 2353-8. [Link]

  • ChemRxiv. (n.d.). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[4]uril. [Link]

  • ResearchGate. (n.d.). Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. [Link]

Sources

Optimization

Technical Support Center: Optimizing Solubility of 1,2-Dimethyl-2-piperidinecarboxylic Acid Peptides

For Researchers, Scientists, and Drug Development Professionals The incorporation of non-standard amino acids like 1,2-Dimethyl-2-piperidinecarboxylic acid is a powerful strategy for enhancing the therapeutic potential o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids like 1,2-Dimethyl-2-piperidinecarboxylic acid is a powerful strategy for enhancing the therapeutic potential of peptides. This modification can improve stability and conformational rigidity. However, it often introduces significant solubility challenges due to increased hydrophobicity and steric hindrance. This guide provides troubleshooting protocols and answers to frequently asked questions to help you overcome these obstacles in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peptide containing 1,2-Dimethyl-2-piperidinecarboxylic acid won't dissolve in aqueous buffers. What are the initial steps to address this?

A1: The poor aqueous solubility of these peptides is primarily due to the hydrophobic nature of the 1,2-Dimethyl-2-piperidinecarboxylic acid residue, which can lead to peptide aggregation.[1][2] Here is a systematic approach to improving solubility:

Initial Troubleshooting Workflow:

G cluster_0 Initial Assessment cluster_1 Troubleshooting Steps cluster_2 Desired Outcome A Small Peptide Aliquot B Attempt to dissolve in Sterile Deionized Water A->B C Soluble? B->C D Adjust pH C->D No H Clear, Solubilized Peptide Solution C->H Yes E Add Organic Co-solvent (e.g., DMSO, ACN) D->E If still insoluble F Incorporate Chaotropic Agents (e.g., Guanidine HCl, Urea) E->F For severe aggregation G Utilize Gentle Sonication F->G To aid dissolution G->H

Figure 1: Stepwise workflow for troubleshooting poor peptide solubility.

Detailed Protocols:

  • pH Adjustment: The net charge of a peptide significantly influences its solubility.[3]

    • For acidic peptides (net negative charge): Attempt to dissolve in a basic buffer (pH > 7).[4] If unsuccessful, add a small amount of a weak base like 0.1 M ammonium bicarbonate.[5]

    • For basic peptides (net positive charge): Try dissolving in an acidic solution (pH < 7).[4] A 10% acetic acid solution can be effective.[5]

    • Protocol: Always start with a small test amount of your peptide.[2] Dissolve it in sterile deionized water first. If it remains insoluble, incrementally add your acidic or basic solution while vortexing.[1]

  • Organic Co-solvents: For highly hydrophobic peptides, organic solvents can disrupt the intermolecular hydrophobic interactions that lead to aggregation.[6]

    • Commonly Used Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (ACN), and dimethylformamide (DMF) are effective choices.[7]

    • Protocol: First, dissolve the peptide in a minimal amount of the organic solvent. Then, slowly add this stock solution dropwise to your aqueous buffer while stirring.[5] This prevents localized high concentrations that can cause the peptide to "salt out" and precipitate.[2]

  • Chaotropic Agents: In cases of extreme aggregation, chaotropic agents like 6 M guanidinium chloride or 8 M urea can be used to denature the aggregates.[5] Note that these will also denature any proteins in your experimental system.

  • Sonication: Brief sonication can help break up aggregates and aid in dissolution.[7][8] Use a sonicator bath and chill the sample on ice between short bursts to prevent heating and potential peptide degradation.[7]

Table 1: Recommended Solvents and Additives for Peptide Solubilization

Solvent/AdditiveStarting ConcentrationNotes
DMSO 10-30% (v/v) to create a stockFor cell-based assays, the final concentration should generally be below 0.5% to avoid cytotoxicity.[5]
Acetonitrile (ACN) 10-30% (v/v) to create a stockOften used in HPLC and mass spectrometry applications.[6]
Acetic Acid 10% (v/v)For basic peptides.[8]
Ammonium Bicarbonate 0.1 MFor acidic peptides.[5]
Guanidinium Chloride 6 MA strong denaturant for highly aggregated peptides.[9]
Urea 8 MAnother strong denaturant option.[9]
Q2: My peptide dissolves initially but precipitates over time. How can I improve its long-term stability in solution?

A2: This is a common issue, especially with aggregation-prone peptides. The initial dissolution may be into a metastable state, with aggregation occurring more slowly.

Strategies to Enhance Long-Term Stability:

  • Excipients: The addition of certain stabilizing molecules can prevent aggregation.

    • Sugars and Polyols: Sucrose, trehalose, and mannitol are known to stabilize proteins and peptides.[10] They are thought to form a protective hydration shell around the peptide, preventing intermolecular interactions.[11]

    • Amino Acids: Arginine is particularly effective at preventing aggregation by interacting with hydrophobic patches on the peptide surface.[12]

  • Storage Conditions: Proper storage is crucial for maintaining peptide stability.

    • Aliquoting and Freezing: To avoid repeated freeze-thaw cycles which can degrade peptides, it's best to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C.[13][14]

    • Lyophilization: For long-term storage, lyophilizing the peptide from a suitable solvent system is the most stable option.[15] Store the lyophilized powder at -20°C or colder.[13]

Peptide Aggregation Pathway and Intervention Points:

G cluster_0 Intervention Strategies A Soluble Monomers B Oligomer Formation A->B Nucleation C Protofibril Assembly B->C Elongation D Insoluble Fibrils (Precipitate) C->D I1 pH & Co-solvents I1->A Stabilize I2 Excipients (e.g., Sugars, Arginine) Low-Temperature Storage I2->B Inhibit I3 Chaotropic Agents I3->C Disrupt

Figure 2: A simplified model of peptide aggregation, highlighting where different stabilization strategies can be effective.

Q3: Does the position of 1,2-Dimethyl-2-piperidinecarboxylic acid in the peptide sequence affect solubility?

A3: Yes, the position of this non-standard amino acid can significantly impact the overall properties of the peptide.

  • Terminal vs. Internal Positions: Placing the residue at the N- or C-terminus can sometimes be more favorable for solubility than placing it in the middle of the sequence. The termini are generally more solvent-exposed and have charged groups that aid in solubility.[4]

  • Flanking with Hydrophilic Residues: When designing your peptide, consider flanking the 1,2-Dimethyl-2-piperidinecarboxylic acid with charged or polar amino acids like lysine, arginine, aspartic acid, glutamic acid, or serine.[12] This can help to mitigate the hydrophobicity of the modified residue.

References

  • ResearchGate. (2010). (PDF) Use of excipients to control aggregation in peptide and protein formulations. Retrieved from [Link]

  • Vertex AI Search. (n.d.).
  • LifeTein®. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

  • BioProcess International. (2008). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. Retrieved from [Link]

  • SciSpace. (2010). Use of excipients to control aggregation in peptide and protein formulations. Retrieved from [Link]

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

  • ResearchGate. (2015). What is the best way to keep synthetic peptide in solution?. Retrieved from [Link]

  • PubMed. (2008). Increasing solubility of proteins and peptides by site-specific modification with betaine. Retrieved from [Link]

  • PMC. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from [Link]

  • PMC. (n.d.). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Retrieved from [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Elementor. (n.d.). Peptide Stability: How Long Do Peptides Last?. Retrieved from [Link]

  • MDPI. (2024). Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins. Retrieved from [Link]

  • American Chemical Society. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Retrieved from [Link]

  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. Retrieved from [Link]

  • AIR Unimi. (n.d.). “Non-standard amino acids and peptides: from self-assembly to nanomaterials”. Retrieved from [Link]

  • PMC. (n.d.). Rational development of a strategy for modifying the aggregatibility of proteins. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • MiMeDB. (n.d.). Showing metabocard for 1-Piperideine-2-carboxylic acid (MMDBc0047920). Retrieved from [Link]

  • Merck. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from [Link]

  • GenScript. (2023). G-PEPTIDE SOLUBILITY GUIDELINES 20230906 T. Retrieved from [Link]

  • MDPI. (2023). Aggregation of Amyloidogenic Peptide Uperin—Molecular Dynamics Simulations. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • Biomatik. (2020). Peptide Handling (Solubility & Storage) Guideline. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Piperidinecarboxylic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Sterically Hindered Peptide Coupling

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered peptide coup...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered peptide coupling. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your syntheses effectively.

Introduction: The Challenge of Steric Hindrance

Sterically hindered amino acids, such as α,α-disubstituted or N-methylated residues, are crucial for designing peptides with enhanced stability and unique conformations. However, their bulky nature significantly slows down peptide bond formation, increasing the likelihood of undesirable side reactions.[1][2] This guide provides a structured approach to diagnosing and mitigating these issues, ensuring the integrity and yield of your target peptide.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis of peptides containing sterically hindered residues.

Issue 1: Incomplete or Failed Coupling

Symptom: Monitoring of the coupling reaction (e.g., via a colorimetric test like the bromophenol blue test for secondary amines) indicates the presence of unreacted free amine on the resin.[2] Subsequent analysis of the crude product by HPLC/MS shows a significant amount of a deletion sequence.

Root Cause Analysis & Solutions:

The primary reason for incomplete coupling is the steric barrier presented by the bulky amino acid, which impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[2][3] As the peptide chain elongates, it can also aggregate, further blocking reactive sites.[3][4]

Workflow for Overcoming Incomplete Coupling

G cluster_0 Problem: Incomplete Coupling cluster_1 Primary Solutions cluster_2 Advanced Strategies Incomplete_Coupling Incomplete Coupling Detected (e.g., Positive Bromophenol Blue Test) High_Reactivity_Reagent Switch to High-Reactivity Coupling Reagent (e.g., HATU, HCTU, COMU) Incomplete_Coupling->High_Reactivity_Reagent Initial Step Solvent_Optimization Optimize Solvent System (e.g., NMP, DCM/DMF/NMP mixture) Incomplete_Coupling->Solvent_Optimization Consider in parallel Double_Coupling Perform Double Coupling High_Reactivity_Reagent->Double_Coupling If still incomplete Increase_Time_Temp Increase Reaction Time and/or Temperature Double_Coupling->Increase_Time_Temp If still incomplete Microwave_Synthesis Utilize Microwave-Assisted Peptide Synthesis (MA-SPPS) Increase_Time_Temp->Microwave_Synthesis For significant improvement Acyl_Fluoride Convert to Acyl Fluoride for Extremely Hindered Cases Microwave_Synthesis->Acyl_Fluoride For most difficult cases

Caption: Troubleshooting workflow for incomplete coupling reactions.

Detailed Solutions for Incomplete Coupling:
  • Optimize Coupling Reagents: Standard carbodiimide reagents like DCC or DIC may be insufficient for hindered couplings.[3] It is recommended to use uronium/aminium or phosphonium salt-based reagents with higher reactivity.[2]

Coupling Reagent ClassExamplesRelative ReactivityNotes
CarbodiimidesDCC, DICLowOften inefficient for hindered couplings.[3]
Benzotriazole-basedHBTU, PyBOPModerateBetter than carbodiimides but can be insufficient for highly hindered residues.[3]
Azabenzotriazole-basedHATU, PyAOPVery HighAmong the most efficient due to the high reactivity of OAt esters.[3][5]
Oxyma-basedCOMUVery HighComparable or superior to HATU, with an improved safety profile (non-explosive).[3][6]
  • Implement Double Coupling: A common and effective strategy is to repeat the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.[3]

  • Adjust Reaction Conditions:

    • Time: Extend the coupling reaction time, for instance, from 1-2 hours to overnight.[3]

    • Temperature: Increasing the temperature can enhance the reaction rate.[7] However, this must be done cautiously as it can also increase the risk of racemization.[8]

  • Leverage Microwave-Assisted Peptide Synthesis (MA-SPPS): Microwave energy can significantly accelerate coupling reactions, especially for difficult sequences, leading to higher purity and shorter synthesis times.[1][9][10][11]

  • Consider Acyl Fluoride Formation: For extremely challenging couplings where other methods fail, converting the protected amino acid to its acyl fluoride can be a highly effective strategy.[3][6]

  • Optimize Solvents: Proper solvation of the growing peptide chain is critical for reaction efficiency.[12] For difficult sequences prone to aggregation, consider using N-Methyl-2-pyrrolidone (NMP) or a mixture of DCM/DMF/NMP (1:1:1) due to their excellent solvating properties.[3][13]

Issue 2: Epimerization (Racemization)

Symptom: HPLC analysis of the crude peptide shows a diastereomeric impurity, often as a shoulder or a closely eluting peak to the main product peak. Mass spectrometry confirms that this impurity has the same mass as the target peptide.

Root Cause Analysis & Solutions:

Epimerization is the loss of stereochemical integrity at the α-carbon of the amino acid being coupled.[14][15] It primarily occurs through the formation of an oxazolone intermediate, which can be deprotonated and re-protonated to form the D-isomer.[16][17][18] This is more likely to happen with prolonged activation times, high temperatures, and the use of strong bases.[8][16]

G Epimerization Epimerization Coupling_Reagent Coupling Reagent & Additive Coupling_Reagent->Epimerization Base Base Strength & Concentration Base->Epimerization Temperature Reaction Temperature Temperature->Epimerization Solvent Solvent Polarity Solvent->Epimerization Activation_Time Activation Time Activation_Time->Epimerization

Sources

Optimization

Technical Support Center: Enhancing the Stability of 1,2-Dimethyl-2-piperidinecarboxylic Acid Intermediates

Welcome to the technical support center for 1,2-Dimethyl-2-piperidinecarboxylic acid and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,2-Dimethyl-2-piperidinecarboxylic acid and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the stability and integrity of these valuable compounds throughout your experimental workflows.

Introduction

1,2-Dimethyl-2-piperidinecarboxylic acid is a quaternary α-amino acid derivative. The presence of a quaternary carbon at the α-position to the carboxylic acid confers significant conformational rigidity and, importantly, resistance to racemization. However, like all complex organic molecules, its intermediates can be susceptible to various degradation pathways depending on the environmental conditions. This guide will provide you with the knowledge to anticipate and mitigate these stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1,2-Dimethyl-2-piperidinecarboxylic acid intermediates?

A1: The main factors influencing the stability of piperidine-containing compounds are temperature, pH, light, and the presence of oxidizing agents. Humidity can also be a factor for solid-state stability.

Q2: What are the recommended general storage conditions for solid 1,2-Dimethyl-2-piperidinecarboxylic acid intermediates?

A2: It is recommended to store the solid material in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light. For long-term storage, refrigeration (2-8 °C) is advisable.

Q3: How does pH affect the stability of these intermediates in solution?

A3: The pH of an aqueous solution is a critical factor. Piperidine derivatives can be susceptible to degradation under strongly acidic or basic conditions. The optimal pH for stability will depend on the specific intermediate, but generally, a pH range of 4-6 is a good starting point for many piperidine-based pharmaceuticals.

Q4: Are intermediates of 1,2-Dimethyl-2-piperidinecarboxylic acid prone to racemization?

A4: Due to the quaternary α-carbon, these intermediates are highly resistant to racemization at the α-center, as there is no enolizable proton. This is a significant advantage for maintaining stereochemical integrity during synthesis and storage.

Q5: What are the likely degradation pathways for my intermediate?

A5: Potential degradation pathways include oxidation of the piperidine ring or the N-methyl group, and decarboxylation under certain harsh conditions. Ring-opening is also a possibility under significant stress.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms:

  • Appearance of new peaks in the chromatogram of a sample that has been stored for some time.

  • Loss of the main peak area with a corresponding increase in impurity peaks.

Potential Causes & Solutions:

Potential CauseRecommended Action
Oxidative Degradation Store samples under an inert atmosphere (e.g., argon or nitrogen). Consider adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) to solutions for storage, if compatible with your downstream applications.
Hydrolytic Degradation If in solution, check and buffer the pH. Avoid prolonged storage in highly acidic or basic solutions. For solid samples, ensure they are stored in a desiccator to minimize exposure to moisture.
Photodegradation Protect samples from light by using amber vials or storing them in the dark.
Thermal Degradation Store samples at the recommended temperature. Avoid repeated freeze-thaw cycles.
Issue 2: Poor Peak Shape in HPLC (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks in the chromatogram, leading to inaccurate integration and quantification.

Potential Causes & Solutions:

Potential CauseRecommended Action
Secondary Interactions with Column The basic nature of the piperidine nitrogen can interact with residual silanol groups on the column. Use a column with end-capping or a base-deactivated stationary phase. Operating the mobile phase at a low pH (e.g., with 0.1% formic or trifluoroacetic acid) will protonate the piperidine nitrogen, which can improve peak shape.
Inappropriate Sample Solvent Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is used for dissolution, inject a smaller volume.
Column Overload Reduce the concentration of the injected sample.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Sample Preparation:

  • Prepare a stock solution of the 1,2-Dimethyl-2-piperidinecarboxylic acid intermediate at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for up to 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for up to 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for up to 24 hours.

  • Thermal Degradation (Solution): Heat the stock solution at 70°C for up to 48 hours.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to a light intensity of at least 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer (MS) detector to aid in the identification of degradation products.

Protocol 2: HPLC-MS Method for Stability Analysis

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 50-500.

  • Data Acquisition: Perform full scan MS and data-dependent MS/MS to obtain fragmentation data for peak identification.

Visualizations

Logical Workflow for Stability Troubleshooting

A Unexpected Peaks in HPLC B Sample Stored in Solution? A->B C Check for Oxidative Degradation (N-oxides, ring opening) B->C Yes E Sample Stored as Solid? B->E No D Check for Hydrolytic Degradation (pH dependent) C->D H Implement Protective Measures: - Inert atmosphere - pH control - Light protection - Temperature control D->H F Check for Photodegradation (exposure to light) E->F G Check for Thermal Degradation (high temperature) F->G G->H cluster_0 Potential Degradation Pathways A 1,2-Dimethyl-2-piperidinecarboxylic acid B N-Oxide Formation A->B Oxidation (e.g., H₂O₂) C Ring Opening A->C Harsh Oxidation D Decarboxylation A->D Thermal Stress/ Specific Catalysis E Oxidative N-Demethylation A->E Oxidation

Caption: Hypothesized degradation pathways for the parent compound.

References

  • Results of forced degradation studies | Download Scientific Diagram. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEETS. (n.d.). Retrieved from [Link]

  • Chalmers, et al. (1973). Piperidine derivatives as stabilizers. U.S.
  • PIPERIDINE FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved from [Link]

  • Jones, S. P., et al. (2021). Scalable synthesis and coupling of quaternary α-arylated amino acids. Chemical Science, 12(26), 9145-9151.
  • Manjusha, M., et al. (2018). Antioxidant potential of piperidine containing compounds - A short review. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 66-73.
  • Antioxidant potential of piperidine containing compounds-a short review. (n.d.). Retrieved from [Link]

  • Agnew, M. R., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry, 208, 112674.
  • Cagiada, M., et al. (2025).
  • Berardi, F., et al. (2005). Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor. Journal of Medicinal Chemistry, 48(26), 8237-8244.
  • Llinas, A., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
  • Unveiled, P. (2024). A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1623.
  • Sharma, H., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37989-38012.
  • The asymmetric syntheses of (protected) α-quaternary amino acids: advances and challenges. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025, April 30). Northwestern Medical Journal.
  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. (n.d.). Retrieved from [Link]

  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. (2025, May 12). Food Chemistry.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved from [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • Configurational stability of N-protected .alpha.-amino aldehydes. (n.d.). Journal of the American Chemical Society.
  • .alpha.-Methyl amino acids. Resolution and amino protection. (n.d.). The Journal of Organic Chemistry.
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry
Troubleshooting

Strategies for difficult couplings involving N-methyl amino acids

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for peptide synthesis. As a Senior Application Scientist, I understand that incorporating N-methyl amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for peptide synthesis. As a Senior Application Scientist, I understand that incorporating N-methyl amino acids into your peptide sequences—a powerful strategy to enhance metabolic stability and cell permeability—can introduce significant synthetic challenges.[1][2] This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize these difficult couplings effectively.

The core issues with N-methyl amino acids stem from two primary factors:

  • Steric Hindrance: The methyl group on the amide nitrogen physically obstructs the approach of the activated carboxyl group of the incoming amino acid.[3][4]

  • Reduced Nucleophilicity: The N-methylated amine is a secondary amine, which is inherently less nucleophilic and less reactive than the primary amine of a standard amino acid.[3][5]

These factors necessitate specialized strategies to achieve efficient peptide bond formation and avoid common pitfalls like incomplete reactions, low yields, and racemization.[2][5] This guide provides field-proven solutions to these problems.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers face when planning to work with N-methylated residues.

Q1: Why are couplings involving N-methyl amino acids so difficult?

A: The primary challenge is the combination of steric hindrance and reduced nucleophilicity. The methyl group on the nitrogen atom physically blocks the incoming activated amino acid, while also making the nitrogen a weaker nucleophile.[3][4][5] This slows down the peptide bond formation significantly, often leading to incomplete reactions when using standard coupling protocols. The problem is especially severe when attempting to couple two consecutive N-methylated amino acids.[4][6]

Q2: Which coupling reagents are the most effective for N-methylated amino acids?

A: Standard carbodiimide reagents like DCC and DIC are often insufficient.[3] For successful couplings, highly reactive uronium/aminium or phosphonium salt reagents are strongly recommended.

  • Uronium/Aminium Salts: HATU and HCTU are very effective. HATU is often considered a top choice because it forms a highly reactive HOAt-based active ester.[1][3][7]

  • Phosphonium Salts: PyAOP and PyBOP are also excellent choices.[3][7] PyAOP is particularly effective for coupling two N-methyl amino acids.[8] For exceptionally challenging couplings, the more reactive halogenophosphonium reagents like PyBrOP can be used, though with greater caution regarding potential side reactions.[9][10]

Q3: Can I use HBTU for coupling N-methylated amino acids?

A: While HBTU is a powerful reagent for standard solid-phase peptide synthesis (SPPS), it is generally considered less effective than HATU for sterically hindered N-methylated couplings.[1][6] The HOBt ester formed by HBTU is not as reactive as the HOAt ester formed by HATU, which can result in incomplete reactions and lower yields.[1]

Q4: How do I monitor reaction completion? The Kaiser test isn't working.

A: You are correct; the ninhydrin-based Kaiser test, which detects primary amines, does not work for the secondary amine of an N-methylated residue.[3] The recommended alternative is the bromophenol blue test .[3][4] A blue or green color indicates the presence of unreacted (free) secondary amine, meaning the coupling is incomplete. A yellow color indicates the reaction is complete.[3][6]

Q5: Is it better to use pre-made Fmoc-N-methyl-amino acid monomers or to perform N-methylation on the resin?

A: Both are valid and effective strategies, with different trade-offs.

  • Using Pre-made Monomers: This is the most direct approach. You incorporate the N-methylated residue just like any other amino acid, but using the specialized coupling protocols described in this guide. This method is straightforward but can be more expensive due to the cost of the specialized monomers.

  • On-Resin N-Methylation: This method involves synthesizing the peptide with a standard amino acid at the desired position and then methylating its nitrogen atom while the peptide is still attached to the solid support.[4] A common three-step procedure involves sulfonylation (e.g., with o-nitrobenzenesulfonyl chloride), methylation, and desulfonylation.[3][4][11] This can be more cost-effective but adds complexity and several steps to the synthesis workflow.[12]

Troubleshooting Guide & Protocols

This section addresses specific experimental failures in a question-and-answer format, providing detailed causal analysis and actionable protocols.

Problem: My coupling is incomplete, confirmed by a positive bromophenol blue test. What are my next steps?

This is the most common issue. An incomplete reaction leads to deletion sequences and significantly reduced final yield.[4][5]

Causality Analysis: The energy barrier for the reaction is too high for the given conditions. This is likely due to an insufficiently reactive coupling agent, suboptimal reaction time, or developing peptide aggregation on the solid support.

Solutions & Protocols:

Your strategy should follow a logical progression from the simplest to the most robust solution.

G start Incomplete Coupling Detected (Positive Bromophenol Blue Test) recouple 1. Perform a Double Coupling start->recouple Easiest First Step extend_time 2. Increase Reaction Time recouple->extend_time If Still Incomplete complete Coupling Complete (Negative Bromophenol Blue Test) recouple->complete If Successful change_reagent 3. Switch to a More Potent Reagent (e.g., HATU, PyAOP) extend_time->change_reagent If Still Incomplete extend_time->complete If Successful add_microwave 4. Employ Microwave Energy change_reagent->add_microwave For Most Difficult Cases change_reagent->complete If Successful add_microwave->complete If Successful

Caption: Troubleshooting workflow for incomplete couplings.

1. Perform a Double Coupling: The simplest solution is to repeat the coupling step with fresh reagents. After the first coupling attempt, drain the reaction vessel, wash the resin with DMF, and then add a fresh solution of activated amino acid.[3][4]

2. Increase Reaction Time: Sterically hindered couplings are slow. Extending the reaction time from a standard 1-2 hours to 4 hours or even overnight can sometimes drive the reaction to completion.[1][5]

3. Employ a More Potent Coupling Reagent: If double coupling with a standard potent reagent fails, you must increase the reactivity of the system. Switch to one of the highly recommended reagents.

Table 1: Comparison of Coupling Reagents for N-Methyl Amino Acids
ReagentTypeRelative ReactivityKey AdvantagesPotential Issues
DCC / DIC CarbodiimideLowInexpensive.Generally ineffective for N-Me-AAs; high risk of racemization without additives.[3][13]
HBTU UroniumModerateEffective for standard SPPS.Often insufficient for N-Me-AAs, leading to incomplete coupling.[1][6]
HATU UroniumHigh Reagent of choice. Forms highly reactive HOAt esters; generally high yields.[1][7]Can cause guanidinylation of the N-terminus if used in large excess.[3][13]
PyAOP PhosphoniumHigh Excellent for very difficult couplings, including N-Me to N-Me.[7][8]Higher cost.
PyBrOP PhosphoniumVery High Overcomes extreme steric hindrance.[9][10]High reactivity can increase the risk of racemization with prolonged activation.[10]
COMU UroniumHigh Oxyma-based, considered safer than benzotriazole reagents; high solubility.[7][10]Newer reagent, may require more optimization.
Protocol: High-Efficiency Coupling using HATU

This protocol is a robust starting point for most N-methyl amino acid couplings.

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection (e.g., 20% piperidine in DMF) and wash the resin thoroughly with DMF (5-6 times).[1]

  • Activation Mixture: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 eq.), HATU (3.9 eq.), in DMF.[1]

  • Activation: Add DIPEA (8 eq.) to the activation mixture. Allow pre-activation to proceed for 2-5 minutes.[1] Causality Note: Pre-activation generates the highly reactive HOAt ester intermediate. Keeping this time short minimizes potential side reactions like racemization.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-4 hours.[1]

  • Monitoring: Remove a small sample of resin beads, wash them, and perform the bromophenol blue test to check for completion.[3]

  • Washing: Once the coupling is complete (test is yellow), drain the coupling solution and wash the resin thoroughly with DMF (5-6 times).[1]

4. Utilize Microwave-Assisted Synthesis: Microwave energy can significantly accelerate slow reactions by efficiently overcoming the activation energy barrier.[14] This is particularly effective for difficult couplings, including those involving consecutive N-methylated residues, dramatically reducing reaction times and improving yields.[14][15]

Problem: My final product shows significant racemization.

Causality Analysis: Racemization of the activated amino acid can occur via the formation of an oxazolone (or oxazolium for N-methylated residues) intermediate, especially under basic conditions or with prolonged activation times.[16] Polar solvents can also promote racemization.[16][17]

Solutions:

  • Minimize Pre-activation Time: As described in the HATU protocol, keep the pre-activation step to a minimum (2-5 minutes) before adding the mixture to the resin.[3]

  • Base Selection: While DIPEA is commonly used, it is a strong base. If racemization is a persistent issue, consider switching to a weaker, more sterically hindered base like 2,4,6-collidine.[10]

  • Reagent Choice: Some coupling reagents are inherently better at suppressing racemization. For example, coupling via an N-hydroxysuccinimide (HONSu) ester can produce stereochemically pure products.[7][16]

Problem: Mass spectrometry of my crude product shows a peak corresponding to a capped peptide (guanidinylation).

Causality Analysis: This side reaction is specific to uronium/aminium-type reagents (HBTU, HATU, HCTU). The reactive guanidinium moiety of the coupling reagent can react directly with the free N-terminal amine of the peptide, forming a guanidine derivative that terminates the chain extension.[3][13] This is more likely to happen if a large excess of the coupling reagent is used or if the carboxylic acid component is sterically hindered, slowing down the desired activation reaction.[13]

G cluster_0 Desired Reaction Pathway cluster_1 Side Reaction Pathway FmocAA Fmoc-AA-COOH ActiveEster Fmoc-AA-OAt (Active Ester) FmocAA->ActiveEster Activates HATU HATU (Uronium Salt) HATU->ActiveEster CoupledPeptide Coupled Peptide ActiveEster->CoupledPeptide Couples with Peptide H₂N-Peptide-Resin Peptide->CoupledPeptide HATU_side HATU (Excess) CappedPeptide Guanidinylated Peptide (Chain Terminated) HATU_side->CappedPeptide Reacts with Peptide_side H₂N-Peptide-Resin Peptide_side->CappedPeptide

Caption: Desired vs. side reaction pathway with uronium reagents.

Solutions:

  • Reduce Excess Reagent: Avoid using a large excess of the uronium reagent. Stoichiometries around 3.9 equivalents of HATU to 4 equivalents of amino acid are common.[1]

  • Switch to a Phosphonium Reagent: This is the most definitive solution. Phosphonium salts like PyBOP and PyAOP do not have the guanidinium structure and therefore cannot cause this side reaction.[13] This makes them particularly useful for cyclization steps or when activating very hindered amino acids where the desired reaction is slow.[13]

Protocol: Bromophenol Blue Monitoring Test

This qualitative test is essential for determining the presence of free secondary amines on the resin.[6]

  • Reagent Preparation: Prepare a solution of bromophenol blue (approx. 2-3 mg/mL) in DMF.

  • Procedure:

    • Remove a small sample of resin beads (10-20 beads) from the reaction vessel.

    • Place the beads in a small glass test tube and wash them thoroughly with fresh DMF and then methanol to remove any residual reagents.

    • Add 1-2 drops of the bromophenol blue solution to the beads.

    • Observe the color of the beads and the solution.

  • Interpretation:

    • Blue / Green: The test is positive. Free amine is present, and the coupling is incomplete .[3]

    • Yellow / Orange: The test is negative. No free amine is detected, and the coupling is complete .[3][6]

References
  • LifeTein. (2025, September 25).
  • Aapptec Peptides. Coupling Reagents.
  • Benchchem.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Journal of Organic Chemistry, 59(9), 2437-2446.
  • Benchchem. (2025).
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Benchchem. (2025).
  • Luxembourg Bio Technologies.
  • CDN. Strategies for Peptide Synthesis: An Overview.
  • Bagle, A. et al. (2018).
  • aapptec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570.
  • Optimizing Peptide Coupling: Key Techniques.
  • Benchchem. Troubleshooting common issues in MMAE synthesis.
  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2009). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry.
  • ResearchGate. (2018).
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • MDPI. (2023, December 8).
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5733-5739.
  • ResearchGate. (2025, August 10). Procedures to Improve Difficult Couplings.
  • ChemRxiv. (2025, September 3).
  • IRIS. (2025, May 22). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • Krzciuk-Gula, J., et al. (2022). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 7(37), 33539-33547.
  • MilliporeSigma.
  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(11), 4590-4592.
  • Dipòsit Digital de la UB.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Chiral Separation of Piperidine Acids

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in drug candidates targeting a wide range of conditions.[1] When this ring system is substituted, it often creates one or mor...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in drug candidates targeting a wide range of conditions.[1] When this ring system is substituted, it often creates one or more chiral centers, making the separation and quantification of individual enantiomers a critical task in pharmaceutical development.[2] Since enantiomers can have vastly different pharmacological and toxicological profiles, regulatory agencies mandate their separate evaluation. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the most established and robust technique for this purpose.[2][3]

This guide provides an in-depth comparison of strategies and experimental choices for developing rugged and reliable HPLC methods for the chiral separation of piperidine acids. We will move beyond simple protocols to explain the underlying chemical principles that govern enantioseparation, empowering you to make informed decisions in your method development.

Chapter 1: The Foundation—Selecting the Right Chiral Stationary Phase (CSP)

The selection of an appropriate CSP is the most critical step in chiral method development.[4] The choice is dictated by the analyte's structure, particularly its functional groups, which will engage in transient diastereomeric interactions with the chiral selector on the stationary phase. For piperidine acids, which possess both a basic nitrogen and an acidic carboxylic acid group, two classes of CSPs have demonstrated the most consistent success: Polysaccharide-based and Macrocyclic Glycopeptide-based CSPs.

Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the most widely used in the industry.[2] Their chiral recognition mechanism relies on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure.[5]

  • Coated vs. Immobilized:

    • Coated CSPs (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H) are highly effective but have limitations on the solvents that can be used, as certain solvents like THF, ethyl acetate, or dichloromethane can damage the coated phase.[6]

    • Immobilized CSPs (e.g., CHIRALPAK® IA, IB, IC) have the chiral selector covalently bonded to the silica.[7][8] This provides superior robustness and allows for the use of an extended range of solvents, opening up new selectivity possibilities not achievable with coated phases.[5][8][9]

For piperidine acids, polysaccharide phases often provide excellent selectivity, especially in normal phase or polar organic modes.[1]

Macrocyclic Glycopeptide-Based CSPs: Masters of Ionizable Compounds

Macrocyclic glycopeptide CSPs (e.g., Vancomycin, Teicoplanin) are uniquely suited for separating ionizable compounds like amino acids and, by extension, piperidine acids.[4][10] Their complex structure contains multiple stereogenic centers, peptide backbones, and ionizable groups, offering a variety of potential interactions.[10][11]

The primary recognition mechanism for acidic analytes involves an ion-exchange interaction between the protonated amine groups on the selector and the deprotonated carboxylate of the piperidine acid.[12] This is supplemented by hydrogen bonding and steric interactions. These columns are versatile and can be operated in reversed-phase, polar organic, or normal-phase modes.[4][13]

Comparative Performance Insights
CSP TypeCommon ColumnsPrimary Interaction Mechanism(s)Ideal ForKey Advantage
Polysaccharide (Immobilized) CHIRALPAK® IA, IB, IC, IG[14]H-bonding, Dipole-Dipole, Steric Inclusion[5]Broad range of compounds, initial screeningHigh solvent versatility, robust[8]
Polysaccharide (Coated) CHIRALCEL® OD-H, CHIRALPAK® AD-H[1]H-bonding, Dipole-Dipole, Steric InclusionGeneral screening, well-established methodsExtensive library of published applications
Macrocyclic Glycopeptide CHIROBIOTIC™ V2, T2Ion-Exchange, H-bonding, Steric Interactions[12]Ionizable and zwitterionic compounds[11][13]Excellent selectivity for amino acid derivatives

dot graph CSP_Selection_Workflow { graph [rankdir="LR", splines=ortho, label="Figure 1: CSP Selection Workflow for Piperidine Acids", labelloc=b, fontname="Arial", fontsize=12, width=8.4, height=4.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Analyte [label="Piperidine Acid Analyte\n(Amphoteric Nature)"]; Screening [label="Primary Screening Strategy"]; Poly [label="Polysaccharide CSPs\n(Broad Applicability)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Macro [label="Macrocyclic Glycopeptide CSPs\n(Targeted for Ionics)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Immobilized [label="Immobilized Type\n(e.g., CHIRALPAK IA, IB)\nRequires solvent flexibility?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Coated [label="Coated Type\n(e.g., CHIRALPAK AD-H)\nEstablished method exists?"];

RP_Mode [label="Reversed-Phase / Polar Ionic Mode\nAnalyte has high polarity?", shape=diamond, style=filled, fillcolor="#FBBC05"];

Final_Poly [label="Select Immobilized Polysaccharide", shape=ellipse, fillcolor="#E8F0FE"]; Final_Coated [label="Select Coated Polysaccharide", shape=ellipse, fillcolor="#E8F0FE"]; Final_Macro [label="Select Macrocyclic Glycopeptide", shape=ellipse, fillcolor="#E6F4EA"];

Analyte -> Screening; Screening -> Poly [label=" Start Here "]; Screening -> Macro [label=" Also Consider "];

Poly -> Immobilized; Immobilized -> Final_Poly [label=" Yes "]; Immobilized -> Coated [label=" No "]; Coated -> Final_Coated;

Macro -> RP_Mode; RP_Mode -> Final_Macro [label=" Yes "]; } . Caption: CSP Selection Workflow for Piperidine Acids

Chapter 2: A Systematic Approach to Mobile Phase Optimization

Once a promising CSP is identified, the mobile phase composition must be optimized to achieve baseline resolution (Rs > 1.5). Chiral separations are often more sensitive to mobile phase changes than achiral separations.[15]

The Critical Role of Mobile Phase Additives

For ionizable analytes like piperidine acids, mobile phase additives are not just optional—they are essential for controlling the ionization state of both the analyte and the stationary phase, which directly impacts retention, peak shape, and enantioselectivity.[16][17]

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Formic Acid - FA): When analyzing a piperidine acid, the goal is often to suppress the ionization of the carboxylic acid group.[17] Adding a small amount of acid (typically 0.1%) to the mobile phase shifts the equilibrium towards the neutral form, improving interaction with many CSPs and leading to better peak shape.[17][18]

  • Basic Additives (e.g., Diethylamine - DEA, Ethanolamine): Conversely, to ensure the basic piperidine nitrogen is in a neutral state, a basic additive is required.[16][19] This is also crucial for preventing undesirable interactions with residual acidic silanol groups on the silica support, which can cause severe peak tailing.[18]

Causality: The choice between an acidic or basic additive depends on the chosen CSP and separation mode. For polysaccharide columns in normal phase, a basic additive is almost always necessary to achieve good peak shape for a basic analyte.[1][16] For macrocyclic glycopeptide columns operating via ion-exchange, controlling the mobile phase pH with buffers or additives is fundamental to the separation mechanism itself.[11][20]

Selecting the Right Organic Modifier

The type and concentration of the organic modifier (typically an alcohol) have a profound effect on selectivity.

  • Normal Phase (NP): The standard mobile phase is a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol).[4] Decreasing the alcohol percentage generally increases retention and can improve resolution, but may also broaden peaks.

  • Reversed Phase (RP): Acetonitrile and methanol are common choices.[21] Methanol, being a protic solvent, can engage in hydrogen bonding and is often effective in separations involving this interaction mechanism.[20]

  • Polar Organic (PO) Mode: This mode uses polar solvents like acetonitrile or methanol without water. It is particularly useful for macrocyclic glycopeptide and immobilized polysaccharide columns, offering unique selectivities.[4]

A systematic screening of different alcohols (Methanol, Ethanol, Isopropanol) is highly recommended, as they can produce significant changes in selectivity and even reverse the enantiomer elution order.[15]

dot graph Mobile_Phase_Optimization { graph [rankdir="TB", splines=line, label="Figure 2: Mobile Phase Optimization Workflow", labelloc=b, fontname="Arial", fontsize=12, width=8.4, height=6.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start with Promising CSP\n(e.g., CHIRALPAK IA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screen [label="Initial Mobile Phase Screen\n(e.g., Hexane/IPA 90/10, ACN/MeOH 90/10)"]; Add_Additive [label="Add 0.1% Additive\n(TFA for acidic nature, DEA for basic nature)"]; Check_Sep [label="Partial Separation Achieved?", shape=diamond, style=filled, fillcolor="#FBBC05"];

Optimize_Ratio [label="Optimize Modifier Ratio\n(e.g., Adjust %IPA from 5% to 20%)"]; Check_Rs [label="Resolution (Rs) > 1.5?\nGood Peak Shape?", shape=diamond, style=filled, fillcolor="#FBBC05"];

Try_Modifier [label="Change Organic Modifier\n(e.g., Switch IPA to Ethanol)"]; Try_Mode [label="Change Separation Mode\n(e.g., NP to RP or PO)"]; Try_CSP [label="Select Different CSP", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Optimize_Other [label="Fine-Tune Method\n(Adjust Flow Rate, Temperature)"]; Final [label="Method Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Screen; Screen -> Add_Additive; Add_Additive -> Check_Sep; Check_Sep -> Optimize_Ratio [label=" Yes "]; Check_Sep -> Try_Modifier [label=" No "];

Optimize_Ratio -> Check_Rs; Check_Rs -> Optimize_Other [label=" Yes "]; Check_Rs -> Try_Modifier [label=" No "];

Try_Modifier -> Check_Sep; Try_Modifier -> Try_Mode [style=dashed]; Try_Mode -> Screen [style=dashed]; Try_Modifier -> Try_CSP [style=dashed, label=" If no success "];

Optimize_Other -> Final; } . Caption: Mobile Phase Optimization Workflow

Chapter 3: Experimental Protocol and Data Comparison

This section provides a generalized protocol for initial screening and presents comparative data to illustrate the principles discussed.

Generic Screening Protocol

This protocol is a self-validating system designed to quickly identify promising conditions.

  • Column Selection: Choose a set of 3-4 columns for initial screening. A recommended starting set includes an immobilized amylose (e.g., CHIRALPAK IA), an immobilized cellulose (e.g., CHIRALPAK IB), and a macrocyclic glycopeptide (e.g., CHIROBIOTIC T2).[4][14]

  • Mobile Phase Preparation:

    • Normal Phase (NP):

      • MP A: n-Hexane/Isopropanol (90/10, v/v) + 0.1% DEA

      • MP B: n-Hexane/Ethanol (90/10, v/v) + 0.1% DEA

    • Reversed Phase (RP) / Polar Ionic Mode (PIM):

      • MP C: Acetonitrile + 0.1% Formic Acid

      • MP D: Methanol + 0.1% Formic Acid

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).[22]

    • Temperature: 25 °C.

    • Detection: UV, wavelength based on analyte's chromophore (e.g., 220 nm or 254 nm).[3]

    • Injection Volume: 5 µL.

  • Procedure:

    • Equilibrate each column with the first mobile phase for at least 10 column volumes.[23]

    • Inject the racemic piperidine acid standard.

    • If no separation is observed after 30 minutes, move to the next mobile phase system.[23]

    • Record retention times (k), separation factor (α), and resolution (Rs) for any condition showing peak splitting.

Comparative Data Summary

The following table synthesizes typical results one might expect during the screening of a hypothetical piperidine acid derivative, illustrating the impact of CSP and mobile phase choice.

ColumnMobile PhaseAdditivek1k2α (Selectivity)Rs (Resolution)Peak Shape
CHIRALPAK IAHexane/IPA (80:20)None3.53.51.000.0Tailing
CHIRALPAK IAHexane/IPA (80:20)0.1% DEA3.23.71.161.8 Symmetrical
CHIRALPAK IBHexane/IPA (80:20)0.1% DEA4.14.31.050.8Symmetrical
CHIRALPAK IAHexane/EtOH (80:20)0.1% DEA4.55.41.202.2 Symmetrical
CHIROBIOTIC T2ACN/Water (70:30)0.1% FA2.83.21.141.6 Symmetrical
CHIROBIOTIC T2ACN/Water (70:30)None5.55.51.000.0Broad, Tailing

Data is illustrative and based on common outcomes in chiral method development.

Analysis of Results:

  • The Power of Additives: The first two entries clearly demonstrate that for a basic analyte on a polysaccharide CSP, the addition of DEA was essential to suppress silanol interactions, improve peak shape, and ultimately achieve separation.[16][17]

  • CSP Selectivity: While both IA and IB are polysaccharide phases, IA provided significantly better selectivity (α) and resolution (Rs) for this analyte under these conditions, highlighting the necessity of screening multiple phases.[7]

  • Modifier Influence: Switching the alcohol modifier from Isopropanol to Ethanol on the CHIRALPAK IA column enhanced both selectivity and resolution, a common and powerful optimization strategy.[15]

  • Alternative Modes: The CHIROBIOTIC T2 column provided a good separation in reversed-phase mode, offering a viable alternative if the analyte has poor solubility in normal-phase solvents. The requirement for an acidic additive (FA) here is key to enabling the ion-exchange mechanism.[13][20]

Conclusion

Developing a robust HPLC method for the chiral separation of piperidine acids is a systematic process grounded in chemical principles. Success hinges on a logical screening of complementary Chiral Stationary Phases, with a primary focus on immobilized polysaccharide and macrocyclic glycopeptide columns. The strategic use of acidic or basic mobile phase additives is non-negotiable for controlling analyte ionization and achieving acceptable peak shapes. By understanding the causality behind these experimental choices—why a basic additive is needed for a basic analyte in normal phase, or why an ionic CSP excels in reversed-phase with a pH modifier—researchers can move beyond trial-and-error and efficiently develop methods that are both selective and robust, ensuring the accurate assessment of enantiomeric purity in drug development.

References

  • Benchchem. (2025).
  • Nageswara Rao, R., & Nagaraju, V. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Ali, I., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Benchchem. (n.d.). Comparative Analysis of 3,3-Dipropylpiperidine and its Enantiomers: A Guide for Researchers.
  • Zhang, T., Nguyen, D., & Franco, P. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • Supelco. (2014). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
  • Chromatography Forum. (2017). additives for chiral.
  • ResearchGate. (n.d.).
  • Unknown. (n.d.). HPLC manual (for chiral HPLC analysis).
  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three.
  • Supelco. (n.d.). Strategies for Chiral HPLC Method Development.
  • Ali, I., et al. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
  • Lomsugarit, S., et al. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Ilisz, I., et al. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Berthod, A. (2009). Chiral recognition mechanisms with macrocyclic glycopeptide selectors. PubMed.
  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Chromacademy. (2020). Should an Additive be Added to your HPLC Eluent?.
  • Tóth, G., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI.
  • Gecse, Z., et al. (2022). Macrocyclic glycopeptides- and derivatized cyclofructan-based chiral stationary phases for the enantioseparation of fluorinated.
  • Benchchem. (2025).
  • YMC. (n.d.). Chiral method optimization of ionic compounds on reversed phase mode.
  • Ali, I., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. PubMed.
  • Chiral Technologies, Inc. (2021). Separation of 2-Phenylbutyrophenone on Daicel's new CHIRALPAK® IJ (EU).
  • Phenomenex. (n.d.). Lux HPLC Columns Tips for Care and Use.
  • Daicel Chiral Technologies. (n.d.).
  • Daicel Chiral Technologies. (n.d.).

Sources

Comparative

A Comparative Guide to the Structural Elucidation of Peptides Containing α-Methyl Pipecolic Acid: An X-ray Crystallography Perspective

For Researchers, Scientists, and Drug Development Professionals In the quest for novel therapeutics with enhanced stability and specific conformations, the incorporation of non-canonical amino acids into peptides has bec...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics with enhanced stability and specific conformations, the incorporation of non-canonical amino acids into peptides has become a cornerstone of modern drug design. Among these, α-methyl pipecolic acid, a six-membered ring analogue of proline with an additional methyl group at the α-carbon, offers a powerful tool to induce conformational rigidity and proteolytic resistance. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of X-ray crystallography for determining the atomic-level structure of peptides containing α-methyl pipecolic acid. We will explore the nuances of this technique in the context of this unique amino acid and contrast its performance with alternative methods, supported by experimental data and detailed protocols.

The Conformational Imperative: Why α-Methyl Pipecolic Acid?

The substitution of a standard amino acid with α-methyl pipecolic acid introduces significant steric hindrance that restricts the peptide backbone's flexibility. This constraint on the phi (φ) and psi (ψ) dihedral angles can pre-organize the peptide into a desired secondary structure, such as a specific turn or helical conformation. This is crucial for enhancing binding affinity to biological targets and improving pharmacokinetic properties. Furthermore, the α-methyl group can shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the peptide's in vivo half-life.

While the benefits are clear, the structural characterization of these modified peptides presents unique challenges. Understanding the precise three-dimensional arrangement of atoms is paramount for rational drug design and for correlating structure with function. X-ray crystallography remains the gold standard for achieving this at atomic resolution.

X-ray Crystallography: The Atomic-Level Blueprint

X-ray crystallography provides an unparalleled high-resolution snapshot of a molecule's three-dimensional structure. The process involves growing well-ordered crystals of the peptide, irradiating them with X-rays, and analyzing the resulting diffraction pattern to build an electron density map, which is then interpreted to determine the atomic coordinates.

A Case Study: The Influence of α-Methylation on a Proline Analogue
ParameterN-acetyl-L-Pro-NHMeN-acetyl-(αMe)Pro-NHMe
Puckering Amplitude (q2) 0.35 Å0.31 Å
Phase Angle of Pseudorotation (P) -2.8°-21.4°
φ Angle -63.5°-65.2°
ψ Angle 145.4°-38.6°
ω Angle 177.3°179.1°

Table 1: Comparison of key conformational parameters between N-acetyl-L-Pro-NHMe and N-acetyl-(αMe)Pro-NHMe as determined by X-ray crystallography. The data highlights a significant shift in the ψ angle upon α-methylation, forcing the backbone into a different conformational space.

The most striking difference is the dramatic shift in the ψ torsion angle from a poly(L-Pro)II-like conformation in the proline dipeptide to a 310/α-helical conformation in the α-methylproline analogue. This demonstrates the powerful influence of the α-methyl group in directing the peptide backbone into a specific, constrained geometry.

The Crystallization Challenge: A Practical Workflow

The primary bottleneck in the X-ray crystallographic analysis of any peptide is obtaining high-quality crystals. Peptides, particularly those with modified residues, can be challenging to crystallize due to their inherent flexibility and complex intermolecular interactions.

Peptide_Crystallization_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Structure Solution Synthesis Solid-Phase Peptide Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization Screening High-Throughput Screening Characterization->Screening Optimization Optimization of Conditions Screening->Optimization Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting Data_Collection X-ray Data Collection Harvesting->Data_Collection Phasing Phase Determination Data_Collection->Phasing Model_Building Model Building & Refinement Phasing->Model_Building Validation Structure Validation Model_Building->Validation

Caption: A generalized workflow for the X-ray crystallography of peptides.

Experimental Protocol: Crystallization of an α-Methylated Proline Analogue Peptide

The following is a representative protocol for the crystallization of a dipeptide containing an α-methylated proline analogue, based on published methodologies.

1. Peptide Synthesis and Purification:

  • The peptide is synthesized using standard Fmoc-based solid-phase peptide synthesis.

  • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • The identity of the peptide is confirmed by mass spectrometry.

2. Crystallization Screening:

  • The purified peptide is dissolved in a suitable solvent (e.g., water, methanol, or a mixture) to a concentration of 10-20 mg/mL.

  • A high-throughput screening approach is employed using commercially available crystallization screens (e.g., Hampton Research, Qiagen).

  • The hanging drop or sitting drop vapor diffusion method is used, where a small drop of the peptide solution is mixed with the screen solution and equilibrated against a larger reservoir of the screen solution.

3. Optimization of Crystallization Conditions:

  • Initial "hits" from the screening are optimized by systematically varying the concentrations of the precipitant, buffer pH, and peptide concentration.

  • Additives such as salts or organic solvents may be introduced to improve crystal quality.

  • For the N-acetyl-(αMe)Pro-NHMe dipeptide, crystals were successfully grown from a solution of methanol/diisopropyl ether.

4. Crystal Harvesting and Data Collection:

  • Single crystals of suitable size (typically >50 µm) are carefully harvested from the crystallization drop.

  • The crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing in liquid nitrogen.

  • X-ray diffraction data is collected at a synchrotron source.

Alternative and Complementary Techniques: A Comparative Overview

While X-ray crystallography provides a static, high-resolution picture, other techniques offer complementary information about the peptide's structure and dynamics in solution.

Technique_Comparison cluster_attributes Key Attributes Xray X-ray Crystallography Resolution Resolution Xray->Resolution Atomic Dynamics Dynamics Xray->Dynamics Static Sample_State Sample State Xray->Sample_State Crystal Size_Limit Size Limitation Xray->Size_Limit No upper limit NMR NMR Spectroscopy NMR->Resolution Atomic NMR->Dynamics Dynamic NMR->Sample_State Solution NMR->Size_Limit < 30 kDa CryoEM Cryo-Electron Microscopy CryoEM->Resolution Near-atomic CryoEM->Dynamics Static (trapped states) CryoEM->Sample_State Vitreous ice CryoEM->Size_Limit > 50 kDa (generally) CD Circular Dichroism CD->Resolution Low (secondary structure) CD->Dynamics Ensemble average CD->Sample_State Solution CD->Size_Limit No limit

Caption: Comparison of major structural biology techniques for peptide analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution, providing insights into their dynamic behavior. For peptides containing α-methyl pipecolic acid, NMR can be used to:

  • Determine solution conformation: Through the analysis of Nuclear Overhauser Effects (NOEs), which provide distance constraints between protons, a family of structures consistent with the experimental data can be calculated.

  • Probe dynamics: NMR can detect conformational exchange and flexibility on a wide range of timescales.

  • Characterize cis/trans isomerization: The peptide bond preceding a proline or its analogue can exist in either a cis or trans conformation. NMR is the primary technique for quantifying the populations of these isomers in solution.

TechniqueAdvantagesDisadvantages
X-ray Crystallography - Atomic resolution- No size limitation- Requires well-diffracting crystals- Provides a static picture- Crystal packing can influence conformation
NMR Spectroscopy - Provides solution structure and dynamics- No need for crystallization- Can study interactions in solution- Generally limited to smaller molecules (<30 kDa)- Structure calculation can be complex
Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has revolutionized structural biology, particularly for large protein complexes. However, its application to small molecules like peptides is still emerging. While challenging, recent advances have made it possible to determine the structures of smaller proteins and peptides, often by using scaffolding molecules to increase the particle size. For peptides containing α-methyl pipecolic acid, cryo-EM could potentially be used to study their complexes with larger protein targets.

Experimental Protocol: NMR Analysis of a Modified Peptide

1. Sample Preparation:

  • The purified peptide is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.

  • A suitable internal standard (e.g., DSS or TSP) is added for chemical shift referencing.

2. NMR Data Acquisition:

  • A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Key experiments include:

    • 1D ¹H: For a general overview of the sample.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain distance restraints for structure calculation.

    • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for distinguishing between intra- and inter-residue NOEs and for studying chemical exchange.

    • ¹³C-HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

3. Data Processing and Analysis:

  • The NMR data is processed using software such as TopSpin or NMRPipe.

  • Resonance assignment is performed using programs like CARA or CCPN.

  • NOE cross-peaks are integrated and converted into distance restraints.

  • Structure calculations are performed using software like CYANA, XPLOR-NIH, or Amber.

Conclusion: An Integrated Approach to Structural Elucidation

The incorporation of α-methyl pipecolic acid into peptides is a powerful strategy for controlling their conformation and enhancing their stability. While X-ray crystallography provides the ultimate atomic-level detail of the static structure, a comprehensive understanding of these modified peptides often requires an integrated approach. By combining the high-resolution snapshot from crystallography with the dynamic and solution-state information from NMR, and potentially structural data of peptide-protein complexes from cryo-EM, researchers can build a more complete picture of the peptide's structural landscape. This multi-faceted approach is essential for accelerating the rational design and development of the next generation of peptide-based therapeutics.

References

  • Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2007). Cα-Methyl proline: a unique example of split personality. Biopolymers, 89(6), 465-470.
  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of α-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747-6756.
  • Holmgren, A., & Branden, C. I. (1989). Crystal structure of chaperone protein PapD reveals an immunoglobulin fold.
  • Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
  • Cheng, Y. (2015). A primer to single-particle cryo-electron microscopy. Cell, 161(3), 438-449.
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
Validation

Validation of enantiomeric purity of substituted piperidine carboxylic acids

Validation of Enantiomeric Purity of Substituted Piperidine Carboxylic Acids Executive Summary Substituted piperidine carboxylic acids (e.g., pipecolic acid, nipecotic acid) are critical non-proteinogenic chiral building...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Enantiomeric Purity of Substituted Piperidine Carboxylic Acids

Executive Summary

Substituted piperidine carboxylic acids (e.g., pipecolic acid, nipecotic acid) are critical non-proteinogenic chiral building blocks in the synthesis of peptide mimetics and pharmaceutical agents (e.g., local anesthetics, NMDA receptor antagonists). Their validation presents a unique analytical challenge: they are zwitterionic , highly polar, and often lack a distinct UV chromophore.[1]

This guide objectively compares the two most robust validation methodologies: Direct Chiral HPLC (using Macrocyclic Glycopeptide or Zwitterionic phases) and Indirect Derivatization (using Marfey’s Reagent).

Part 1: Comparative Analysis of Methodologies

Method A: Direct Chiral HPLC (The QC Standard)

Best for: Routine Quality Control (QC), preparative scale-up, and avoiding kinetic resolution issues.

Standard chiral columns (e.g., Amylose/Cellulose coated) often fail with free amino acids due to solubility issues and lack of retention. The superior alternatives for this specific class are Macrocyclic Glycopeptide (Teicoplanin) and Zwitterionic (Cinchona alkaloid) phases.

  • Primary Recommendation: Astec CHIROBIOTIC® T (Teicoplanin).[1]

    • Mechanism:[2][3][4][5] The teicoplanin ligand contains multiple chiral centers and pockets that bind the amino acid through a combination of ionic interactions, hydrogen bonding, and steric inclusion.

    • Why it works: It operates in reversed-phase (water/methanol) modes, perfectly suiting the solubility profile of zwitterionic piperidines.

  • Secondary Recommendation: Chiralpak® ZWIX(+) / ZWIX(-) .

    • Mechanism:[2][3][4][5] These columns use fused Cinchona alkaloids with zwitterionic selectors.[1][6] They function via a double ion-pairing mechanism (simultaneous interaction with the ammonium and carboxylate groups).[1]

Method B: Indirect Derivatization (The Sensitivity Specialist)

Best for: Biological matrices (PK/PD studies), trace impurity analysis, and LC-MS applications.

This method involves reacting the piperidine derivative with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a standard achiral C18 column.

  • Reagent of Choice: Marfey’s Reagent (FDAA) or its analog L-FDLA .[1]

    • Mechanism:[2][3][4][5] Nucleophilic aromatic substitution (

      
      ).[1] The secondary amine of the piperidine ring attacks the fluorodinitrophenyl moiety.
      
    • Advantage:[3][4][5][7] Introduces a strong UV chromophore (340 nm) and significantly increases hydrophobicity, making the molecule compatible with standard LC-MS workflows.

Comparative Data Matrix
FeatureDirect HPLC (Chirobiotic T)Indirect (Marfey's/FDLA)
Analyte State Native (Underivatized)Derivatized (Diastereomer)
Separation Principle Chiral Stationary Phase (CSP)Achiral C18 (Hydrophobicity diff.)
UV Sensitivity Low (requires ELSD/CAD or 205-210 nm)High (340 nm absorbance)
Resolution (

)
Moderate (

)
High (

typical)
Risk Factor Column equilibration timeKinetic resolution (racemization)
Cost Per Run Low (after column purchase)Moderate (reagent cost + prep time)

Part 2: Experimental Protocols

Protocol A: Direct Separation on Chirobiotic T

Note: This protocol avoids derivatization errors but requires a specialized column.

  • Mobile Phase Preparation:

    • Isocratic: 50% Methanol : 50% Water (v/v).[1]

    • Optimization: If peak tailing occurs, add 0.1% Triethylamine (TEA) and adjust pH to 4.5 with Acetic Acid.[1]

  • Sample Prep: Dissolve 1 mg of substituted piperidine carboxylic acid in 1 mL of mobile phase.

  • Chromatographic Conditions:

    • Column: Astec CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm).[1][8]

    • Flow Rate: 1.0 mL/min.[1][3]

    • Temperature: 25°C.

    • Detection: UV at 210 nm (or ELSD if available).[1]

  • System Suitability (Self-Validating Step):

    • Inject a racemic standard (50:50 mix) before the sample.

    • Requirement: Resolution (

      
      ) must be 
      
      
      
      .[1]
    • Troubleshooting: If

      
      , lower the temperature to 15°C to enhance enantioselectivity.
      
Protocol B: Marfey’s Derivatization (L-FDLA)

Note: L-FDLA is preferred over FDAA for LC-MS due to better ionization.[1]

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, mix:

      • 50 µL Sample (50 mM in water).[1]

      • 20 µL 1M

        
         (to buffer to pH ~9).[1]
        
      • 100 µL L-FDLA (1% solution in Acetone).

  • Incubation: Heat at 45°C for 60 minutes. (Piperidines are secondary amines and react slower than primary amines; do not shorten this step).[1]

  • Quenching: Add 20 µL 1M HCl to stop the reaction and neutralize. Dilute with 200 µL Acetonitrile.

  • Analysis (C18 HPLC):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 100 mm x 4.6 mm.[1]

    • Gradient: 0-60% Acetonitrile in 0.1% Formic Acid over 20 mins.

    • Detection: UV at 340 nm.[1]

  • Validation Check:

    • The elution order is typically L-L (elutes first) followed by L-D (elutes second) due to the hydrophobicity of the diastereomeric complex. Run an L-standard to confirm retention time.

Part 3: Visualization & Logic

Figure 1: Method Selection Decision Matrix

Caption: Logical flow for selecting the appropriate validation method based on sample constraints.

MethodSelection Start Start: Piperidine Carboxylic Acid Sample UV_Check Does the molecule have a strong UV chromophore? Start->UV_Check Trace_Check Is this trace analysis (e.g., <0.1% impurity)? UV_Check->Trace_Check No (Weak UV) Scale_Check Is this for Prep/Scale-up? UV_Check->Scale_Check Yes (Aromatic Ring Present) Method_A Method A: Direct HPLC (Chirobiotic T / ZWIX) Trace_Check->Method_A No (Standard QC) Method_B Method B: Marfey's Derivatization (L-FDLA + C18) Trace_Check->Method_B Yes (Need Sensitivity) Scale_Check->Method_A Yes (Avoid Chemistry) Scale_Check->Method_B No (Analytical Only)

Figure 2: Marfey's Reaction Workflow (Secondary Amine)

Caption: Reaction pathway of secondary amine (piperidine) with L-FDLA via Nucleophilic Aromatic Substitution.

MarfeysReaction Step1 Piperidine Derivative (Secondary Amine) Step2 Add L-FDLA + NaHCO3 (pH 9.0) Step1->Step2 Step3 Heat 45°C, 1 Hour (S_NAr Mechanism) Step2->Step3 Step4 Quench (HCl) Stop Reaction Step3->Step4 Step5 Analyze on C18 (Diastereomer Separation) Step4->Step5

References

  • Sigma-Aldrich (Merck). "HPLC Analysis of Pipecolic Acid Enantiomers on Astec® CHIROBIOTIC® T." Application Note 12024AST.[1]

  • Bhushan, R., & Brückner, H. (2004).[1] "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27(3-4), 231-247.[1]

  • Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-)."

  • FDA (U.S. Food and Drug Administration). "Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology."

  • Péter, A., et al. (2001).[1] "High-performance liquid chromatographic separation of the enantiomers of pipecolic acid analogues." Journal of Chromatography A, 910(2), 247-253.

Sources

Comparative

Comparative stability of N-methyl vs non-methylated cyclic amino acids

Comparative Stability of N-Methylated vs. Non-Methylated Cyclic Amino Acids: A Comprehensive Guide for Peptide Drug Design Introduction: The Peptidomimetic Challenge As peptide therapeutics transition from niche injectab...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability of N-Methylated vs. Non-Methylated Cyclic Amino Acids: A Comprehensive Guide for Peptide Drug Design

Introduction: The Peptidomimetic Challenge

As peptide therapeutics transition from niche injectables to mainstream orally bioavailable drugs, overcoming their inherent pharmacokinetic liabilities—namely, proteolytic degradation and poor membrane permeability—is paramount. Cyclization is a foundational strategy used to restrict conformational flexibility and reduce the entropic penalty of target binding. However, cyclization alone rarely solves the permeability challenge. Enter backbone N-methylation.

In my years of optimizing peptide scaffolds for oral bioavailability, I have observed a recurring pitfall in drug development: the assumption that N-methylation is a universal stabilizer. While it is a powerful tool for rigidifying cyclic amino acids and enhancing permeability, it is not without metabolic consequences. This guide objectively compares the stability profiles of N-methylated versus non-methylated cyclic amino acids, providing the mechanistic causality behind the data and self-validating protocols needed to drive your lead optimization campaigns.

Mechanistic Causality: The Physicochemical Trade-Offs

N-methylation fundamentally alters the physicochemical landscape of a cyclic peptide. Its effects on stability are governed by three primary mechanisms:

  • Proteolytic Shielding vs. Conformational Shifts: Non-methylated cyclic peptides rely primarily on their macrocyclic constraints to evade exopeptidases, but endopeptidases can still access exposed trans-amide bonds. Backbone N-methylation physically occludes these cleavage sites by replacing the amide proton with a bulky methyl group[1]. While this generally confers profound proteolytic resistance, the induced structural shift can occasionally expose previously hidden endopeptidase cleavage sites, ironically lowering serum stability in specific sequence contexts[2].

  • Permeability Enhancement via H-Bond Depletion: Passive membrane diffusion requires the desolvation of the peptide. Non-methylated cyclic amino acids often struggle with this due to exposed hydrogen-bond donors. N-methylation effectively "caps" these donors, significantly increasing lipophilicity and facilitating transcellular absorption[3].

  • The Cis-Trans Isomerization Liability: The most overlooked consequence of N-methylation is its effect on the amide bond equilibrium. Standard non-methylated peptide bonds overwhelmingly favor the trans configuration. The steric bulk of an N-methyl group lowers the energy barrier between states, introducing cis-amide bonds[4]. This conformational heterogeneity is a double-edged sword: while it aids in membrane insertion, it creates a metabolic liability by making the peptide a highly recognizable substrate for hepatic cytochrome P450 enzymes.

MechanisticImpact Base Cyclic Amino Acid Scaffold NMet Backbone N-Methylation Base->NMet Chemical Modification HBD Loss of H-Bond Donor NMet->HBD Steric Steric Hindrance & Shielding NMet->Steric CisTrans Cis-Trans Isomerization NMet->CisTrans Perm Increased Membrane Permeability HBD->Perm Higher Lipophilicity ProtRes Proteolytic Resistance Steric->ProtRes Enzyme Evasion MicroLiab Microsomal Liability CisTrans->MicroLiab CYP450 Recognition

Logical mapping of physicochemical changes from N-methylation to stability outcomes.

Comparative Stability Profiles & Quantitative Data

When comparing these two classes of cyclic amino acids, we must look beyond simple half-lives and evaluate the specific environments in which they degrade. Experimental data shows that N-methylation can yield up to a 16.8-fold increase in plasma half-life and a 16.1-fold increase in oral bioavailability compared to native non-methylated peptides[5]. However, this comes at the cost of hepatic stability.

Stability ParameterNon-Methylated Cyclic Amino AcidsN-Methylated Cyclic Amino AcidsMechanistic Driver & Experimental Observation
Serum/Plasma Stability Moderate to HighVery High (Context Dependent)Steric shielding prevents endopeptidase recognition. Methylated variants often survive >24h in human plasma.
Hepatic Microsomal Stability HighVariable to LowInduction of cis-amide bonds increases CYP450 susceptibility, leading to rapid first-pass clearance.
Membrane Permeability (

)
LowHighElimination of H-bond donors increases lipophilicity. Oral bioavailability can reach up to 33% in rat models.
Conformational Rigidity High (Macrocyclic constraint)Very High (Steric constraint)The methyl group restricts phi/psi dihedral angles, locking the peptide into a bioactive conformation.

Experimental Protocols: Self-Validating Stability Workflows

Protocol 1: Serum Stability Profiling (LC-MS/MS)

Objective: Determine the half-life (


) of the peptide in human serum to assess proteolytic resistance.
Causality:  Serum contains a complex mixture of proteases. In vitro stability here is a primary gatekeeper for systemic circulation.
  • Matrix Preparation: Pre-warm 25% human serum (diluted in PBS, pH 7.4) to 37°C for 15 minutes. Why: Dilution prevents matrix suppression during downstream MS analysis while maintaining sufficient protease activity to observe degradation kinetics.

  • Reaction Initiation: Spike the peptide (methylated or non-methylated) into the matrix to achieve a final concentration of 5 µM.

  • Time-Course Sampling: Extract 50 µL aliquots at precisely 0, 1, 2, 4, 8, and 24 hours.

  • Enzymatic Quenching (Self-Validation Step): Immediately precipitate proteins by adding 150 µL of ice-cold acetonitrile containing 1 µM of an isotopically labeled Internal Standard (IS). Why: The cold organic solvent instantly denatures proteases, halting degradation at precise timepoints. The IS validates the extraction efficiency and normalizes LC-MS/MS ionization variations, ensuring quantitative trustworthiness.

  • Centrifugation: Spin the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated serum proteins.

  • LC-MS/MS Analysis: Quantify the remaining parent peptide using Multiple Reaction Monitoring (MRM). Calculate

    
     using a one-phase exponential decay model.
    
Protocol 2: Liver Microsomal Stability Assay

Objective: Assess Phase I metabolic clearance, specifically highlighting the cis-amide liability introduced by N-methylation.

Workflow Incubate 1. Incubation (Peptide + Microsomes + NADPH) Quench 2. Quenching (Cold Acetonitrile + IS) Incubate->Quench Centrifuge 3. Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS 4. LC-MS/MS Analysis (MRM Quantification) Centrifuge->LCMS Kinetics 5. Kinetic Calculation (Intrinsic Clearance & t1/2) LCMS->Kinetics

Self-validating experimental workflow for assessing liver microsomal stability.

  • Incubation Mixture: Combine 0.5 mg/mL rat or human liver microsomes with 1 µM peptide in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to start the reaction. Causality: NADPH is the essential electron donor for CYP450 enzymes; running a parallel control without NADPH self-validates the assay by confirming that degradation is strictly CYP450-mediated and not due to background chemical instability.

  • Sampling & Quenching: Withdraw aliquots at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold methanol containing the IS.

  • Analysis: Centrifuge to remove microsomal debris and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

    
    ).
    

References

  • Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases National Institutes of Health (PMC) URL:[Link]

  • Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development SSRN / ResearchGate URL: [Link]

  • Liver microsome stability of N-methylated cyclic hexapeptides is decreased by the presence of cis-amide bonds Australian Journal of Chemistry (ConnectSci) URL:[Link]

  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1,2-Dimethyl-2-piperidinecarboxylic acid proper disposal procedures

Executive Summary & Operational Scope 1,2-Dimethyl-2-piperidinecarboxylic acid (an -methyl, -methyl derivative of pipecolic acid) is a specialized pharmaceutical intermediate often used in the synthesis of local anesthet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Scope

1,2-Dimethyl-2-piperidinecarboxylic acid (an


-methyl, 

-methyl derivative of pipecolic acid) is a specialized pharmaceutical intermediate often used in the synthesis of local anesthetics and peptidomimetics. Because it is an amphoteric amino acid derivative, its disposal requires strict adherence to RCRA (Resource Conservation and Recovery Act) standards to prevent environmental contamination and ensure regulatory compliance in drug development workflows.

Core Directive: This substance must be treated as Hazardous Chemical Waste . Under no circumstances should it be disposed of via sanitary sewer systems (sink disposal) or regular trash. The default disposal pathway is High-Temperature Incineration via a licensed waste management vendor.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the specific salt form (e.g., hydrochloride vs. free base) as this alters acidity and solubility.

Parameter Technical Specification
Chemical Class Cyclic Amino Acid Derivative (Piperidine)
Physical State Solid (White to off-white powder)
Solubility Soluble in water, methanol, and polar organic solvents.
Acidity/Basicity Amphoteric. Contains a basic tertiary amine and an acidic carboxyl group.[1]
Primary Hazards Irritant (Skin/Eye/Respiratory). Potential for Corrosivity if in HCl salt form.
RCRA Status Non-Listed Hazardous Waste. (Unless mixed with listed solvents).
Waste Code N/A (Assign "Non-Regulated Organic" or state-specific code).

Critical Safety Note: While specific toxicity data for this exact isomer may be limited, the Precautionary Principle dictates it be handled as a Category 2 Skin/Eye Irritant (H315/H319) and Category 3 Respiratory Irritant (H335) [1].

Waste Stream Segregation Strategy

Proper segregation prevents dangerous incompatible reactions (e.g., exothermic reaction with strong oxidizers) and reduces disposal costs.

The Causality of Segregation:

  • Nitric Acid/Oxidizers: Mixing amines with strong oxidizers can generate nitrosamines (carcinogenic) or cause fire.

  • Halogenated Solvents: Mixing non-halogenated solids with halogenated liquids (DCM, Chloroform) significantly increases the cost of incineration.

Figure 1: Waste Segregation Decision Logic

SegregationLogic Start Start: Waste Identification IsSolid Is the waste Solid or Liquid? Start->IsSolid SolidPath Solid Waste (Excess Reagent/Spill Debris) IsSolid->SolidPath Solid LiquidPath Liquid Waste (Reaction Mixture/Mother Liquor) IsSolid->LiquidPath Liquid SolidBin Bin A: Solid Organic Waste (Double-bagged) SolidPath->SolidBin Segregate IsHalo Does liquid contain Halogenated Solvents? (DCM, Chloroform) LiquidPath->IsHalo BinB Bin B: Halogenated Organic Waste IsHalo->BinB Yes (>2%) BinC Bin C: Non-Halogenated Organic Waste IsHalo->BinC No

Caption: Decision matrix for segregating 1,2-Dimethyl-2-piperidinecarboxylic acid waste streams to ensure compatibility and cost-efficiency.

Detailed Disposal Protocols

Scenario A: Disposal of Solid Waste (Excess Pure Substance)

Applicability: Expired shelf-life chemicals, contaminated weighing boats, or spill cleanup debris.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Organic Waste" pail.

  • Bagging: Place the substance inside a clear polyethylene bag (minimum 2 mil thickness). Seal the bag with tape or a zip tie.

  • Secondary Containment: Place the sealed bag into the HDPE waste container.

  • Labeling:

    • Attach a Hazardous Waste Label.

    • Chemical Name: Write out "1,2-Dimethyl-2-piperidinecarboxylic acid" fully. Do not use abbreviations or chemical structures.

    • Hazards: Check "Irritant" and "Toxic" (as a precaution).

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applicability: Mother liquors, filtrates, or HPLC effluents containing the substance.

  • pH Check: If the solution is highly acidic (pH < 2) or basic (pH > 12.5) due to workup, neutralize to pH 5–9 before adding to the organic waste container to prevent container degradation or reaction with other wastes [2].

  • Solvent Compatibility:

    • If dissolved in Methanol/Ethanol/Ethyl Acetate : Pour into Non-Halogenated waste carboy.

    • If dissolved in DCM/Chloroform : Pour into Halogenated waste carboy.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Cap Torque: Ensure the cap is closed tightly (hand-tight) immediately after addition.

Emergency Spill Response & Documentation

In the event of a spill, immediate containment is necessary to prevent tracking the powder into clean areas.

Figure 2: Spill Response Workflow

SpillResponse Assess 1. Assess Risk (Quantity/Location) PPE 2. Don PPE (Nitrile Gloves, Lab Coat, Safety Glasses, N95 Mask) Assess->PPE Contain 3. Containment (Cover with wet paper towels to prevent dust) PPE->Contain Clean 4. Cleanup (Scoop into bag, wash surface with soap/water) Contain->Clean Dispose 5. Disposal (Label as Solid Hazardous Waste) Clean->Dispose

Caption: Step-by-step workflow for managing minor laboratory spills of piperidine derivatives.

Documentation (The Self-Validating System)

To ensure "Cradle-to-Grave" tracking required by the EPA:

  • Waste Log: Record the addition of this substance to any waste container on the container's log sheet immediately.

  • Manifesting: When the vendor collects the waste, ensure "Organic Chemical Waste" is listed on the Uniform Hazardous Waste Manifest. Retain the "Generator Copy" for 3 years [3].

References

  • Sigma-Aldrich. Safety Data Sheet: Pipecolic Acid (Analogous Structure). Retrieved from

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from

  • U.S. Code of Federal Regulations. 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste. Retrieved from

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2-Dimethyl-2-piperidinecarboxylic Acid

The piperidine functional group suggests potential for toxicity and corrosivity, while the carboxylic acid moiety points towards acidic and corrosive properties.[1][2][3][4][5] Therefore, a comprehensive PPE strategy is...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine functional group suggests potential for toxicity and corrosivity, while the carboxylic acid moiety points towards acidic and corrosive properties.[1][2][3][4][5] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling 1,2-Dimethyl-2-piperidinecarboxylic acid. The following table summarizes the required PPE for various laboratory operations.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical splash goggles and a face shield.[2][6]Provides maximum protection against splashes and potential aerosols, safeguarding against severe eye damage.[4][5][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[8][9]Offers a barrier against direct skin contact, which can cause chemical burns and irritation.[10] Always inspect gloves for signs of degradation before use.
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron should be worn when handling larger quantities.Protects the skin from accidental contact and minimizes the risk of contamination of personal clothing.
Respiratory Protection An N95 mask or a respirator with acid gas cartridges.[8][9]Necessary when working with the solid form to prevent inhalation of dust, or if there is a risk of aerosol generation.[10] The specific choice will depend on the scale of the operation and the ventilation available.
Foot Protection Closed-toe, closed-heel shoes.[8]Protects feet from spills and falling objects.

Operational and Disposal Plans

Handling Procedures
  • Engineering Controls : Always handle 1,2-Dimethyl-2-piperidinecarboxylic acid within a properly functioning chemical fume hood to minimize inhalation exposure.[7][8] Ensure that an eyewash station and safety shower are immediately accessible.[7][11][12][13][14]

  • Dispensing : When handling the solid form, use techniques that minimize dust creation. For solutions, use a calibrated pipette or a similar device to prevent splashing.

  • Mixing : When preparing solutions, always add the acid to the solvent slowly to control any exothermic reactions.[7]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE : Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.

  • Containment and Cleanup : For liquid spills, absorb the material with an inert absorbent such as vermiculite or sand.[2][15] For solid spills, carefully sweep the material to avoid generating dust.

  • Disposal : Collect all contaminated materials into a designated hazardous waste container.[16] Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal Plan

The disposal of 1,2-Dimethyl-2-piperidinecarboxylic acid and any contaminated materials must be managed as hazardous waste.[2][16]

  • Waste Segregation : Collect all waste containing this compound, including unused product and contaminated labware, in a designated and clearly labeled hazardous waste container.[16] Do not mix this waste with other waste streams.

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[16]

  • Collection : Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.

Experimental Protocols: Donning and Doffing PPE

Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.

Donning Sequence:

  • Clothing and Shoes : Ensure you are wearing a long-sleeved shirt, long pants, and closed-toe shoes.

  • Lab Coat : Put on your lab coat and fasten it completely.

  • Respiratory Protection : If required, put on your N95 mask or respirator.

  • Eye and Face Protection : Put on your chemical splash goggles, followed by a face shield.

  • Gloves : Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Sequence:

  • Gloves : Remove your gloves using a technique that avoids touching the outside of the gloves with your bare hands.

  • Face Shield and Goggles : Remove your face shield, followed by your goggles, from the back.

  • Lab Coat : Remove your lab coat, turning it inside out as you do, and store it in a designated area.

  • Respiratory Protection : Remove your mask or respirator from the back.

  • Hand Hygiene : Wash your hands thoroughly with soap and water.

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 1,2-Dimethyl-2-piperidinecarboxylic acid.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Handling 1,2-Dimethyl-2-piperidinecarboxylic acid CheckSolid Is the compound in solid form or is there a risk of aerosolization? Start->CheckSolid CheckQuantity Are you handling a large quantity? CheckSolid->CheckQuantity No AddRespirator Add Respiratory Protection: - N95 Mask or Respirator with acid gas cartridges CheckSolid->AddRespirator Yes BasePPE Standard PPE: - Chemical Splash Goggles - Nitrile/Butyl Rubber Gloves - Lab Coat - Closed-toe Shoes CheckQuantity->BasePPE No AddApronShield Add Enhanced Protection: - Chemical-Resistant Apron - Face Shield CheckQuantity->AddApronShield Yes AddRespirator->CheckQuantity AddApronShield->BasePPE

Caption: PPE selection workflow for 1,2-Dimethyl-2-piperidinecarboxylic acid.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. [Link]

  • Piperidine - SAFETY DATA SHEET. [Link]

  • PIPERIDINE FOR SYNTHESIS - Loba Chemie. [Link]

  • Safety equipment, PPE, for handling acids - Quicktest. [Link]

  • 4-Piperidinopiperidine - Antibodies. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

  • Acid and Caustic Solutions | Occupational Safety and Health Administration. [Link]

  • A Guide to Working with Corrosive Substances. [Link]

  • 8.9 Corrosives - Environment, Health and Safety. [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. [Link]

  • Weekly Safety Meeting – Working Safely with Corrosives. [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dimethyl-2-piperidinecarboxylic acid
Reactant of Route 2
1,2-Dimethyl-2-piperidinecarboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.